3-Bromo-5-(bromomethyl)isoxazole
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5-(bromomethyl)-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Br2NO/c5-2-3-1-4(6)7-8-3/h1H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFCHMZFEFOKVDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1Br)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70617068 | |
| Record name | 3-Bromo-5-(bromomethyl)-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70617068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88982-28-9 | |
| Record name | 3-Bromo-5-(bromomethyl)-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70617068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-5-(bromomethyl)-1,2-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Bromo-5-(bromomethyl)isoxazole: A Versatile Heterocyclic Building Block
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 3-Bromo-5-(bromomethyl)isoxazole, a key heterocyclic intermediate with significant potential in medicinal chemistry and materials science. We will delve into its chemical properties, synthesis, reactivity, and potential applications, offering field-proven insights to facilitate its use in research and development.
Core Chemical and Physical Properties
3-Bromo-5-(bromomethyl)isoxazole is a disubstituted isoxazole characterized by the presence of a bromine atom on the isoxazole ring and a bromomethyl group at the 5-position. This unique arrangement of functional groups imparts a high degree of reactivity, making it a valuable building block for the synthesis of more complex molecular architectures.
Physicochemical Data
A summary of the key physicochemical properties of 3-Bromo-5-(bromomethyl)isoxazole is presented in Table 1.
| Property | Value | Source(s) |
| CAS Number | 88982-28-9 | [1][2] |
| Molecular Formula | C₄H₃Br₂NO | [1] |
| Molecular Weight | 240.88 g/mol | [1][2] |
| Appearance | Liquid | [1] |
| Purity | ≥97% | [1] |
| Boiling Point | 289 °C | [2] |
| InChI | InChI=1S/C4H3Br2NO/c5-2-3-1-4(6)7-8-3/h1H,2H2 | [1] |
| SMILES | C1=C(ON=C1Br)CBr | [2] |
Spectroscopic Profile
While a complete, experimentally verified spectroscopic dataset for 3-Bromo-5-(bromomethyl)isoxazole is not extensively published, data from analogous compounds can provide a predictive framework for its characterization.[3][4]
¹H NMR (Predicted):
-
Isoxazole ring proton (H-4): A singlet expected around δ 6.5-6.8 ppm.
-
Bromomethyl protons (-CH₂Br): A singlet expected around δ 4.5-4.8 ppm.
¹³C NMR (Predicted):
-
C-3 (C-Br): Expected in the range of δ 145-150 ppm.
-
C-4: Expected in the range of δ 100-105 ppm.
-
C-5: Expected in the range of δ 165-170 ppm.
-
-CH₂Br: Expected in the range of δ 25-30 ppm.
Mass Spectrometry (MS): The mass spectrum is expected to show a characteristic isotopic pattern for two bromine atoms (⁷⁹Br and ⁸¹Br). The molecular ion peak [M]⁺ would appear as a cluster around m/z 239, 241, and 243.
Infrared (IR) Spectroscopy: Key vibrational bands would include C-H stretching of the isoxazole ring, C=N and C=C stretching vibrations characteristic of the heterocyclic core, and a strong C-Br stretching band.
Synthesis of 3-Bromo-5-(bromomethyl)isoxazole
The most prevalent and efficient method for the synthesis of 3,5-disubstituted isoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[5][6][7] This approach offers a high degree of regioselectivity, typically yielding the 3,5-disubstituted product.
Proposed Synthetic Pathway
A plausible and efficient synthesis of 3-Bromo-5-(bromomethyl)isoxazole involves the 1,3-dipolar cycloaddition of dibromoformaldoxime (which serves as the precursor to the brominated nitrile oxide) with propargyl bromide.
Caption: Proposed synthesis of 3-Bromo-5-(bromomethyl)isoxazole.
Detailed Experimental Protocol (Generalized)
This protocol is based on established procedures for the synthesis of similar 3,5-disubstituted isoxazoles.[8][9][10]
-
Preparation of the Reaction Mixture: In a well-ventilated fume hood, dissolve propargyl bromide (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Generation of Nitrile Oxide: To a separate flask, prepare a solution of dibromoformaldoxime (1.1 eq.) in the same solvent. Cool the solution in an ice bath.
-
Cycloaddition Reaction: Slowly add a base (e.g., triethylamine or sodium bicarbonate, 1.2 eq.) to the dibromoformaldoxime solution to generate the nitrile oxide in situ. Immediately and carefully add this solution dropwise to the propargyl bromide solution.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield pure 3-Bromo-5-(bromomethyl)isoxazole.
Chemical Reactivity and Mechanistic Insights
The reactivity of 3-Bromo-5-(bromomethyl)isoxazole is dominated by the two bromine substituents, which have distinct chemical behaviors.
Nucleophilic Substitution at the Bromomethyl Group
The bromomethyl group at the 5-position is a highly reactive electrophilic site, readily undergoing nucleophilic substitution (Sₙ2) reactions. This allows for the facile introduction of a wide range of functional groups, making it a versatile handle for molecular elaboration.[11]
Caption: Nucleophilic substitution at the bromomethyl group.
Common nucleophiles that can be employed include:
-
Amines (primary and secondary)
-
Thiols
-
Azides
-
Cyanides
-
Carboxylates
This reactivity is fundamental to its utility in constructing libraries of isoxazole-containing compounds for biological screening.
Reactions Involving the Ring Bromine
The bromine atom at the 3-position is less reactive towards nucleophilic attack due to its attachment to an sp²-hybridized carbon of the aromatic isoxazole ring. However, it can participate in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of aryl, vinyl, or alkynyl substituents.
Applications in Drug Discovery and Materials Science
The isoxazole scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[12][13][14] 3-Bromo-5-(bromomethyl)isoxazole serves as a valuable starting material for the synthesis of novel drug candidates.
-
Anticancer Agents: The 3-bromo-4,5-dihydroisoxazole core has been identified as a covalent inhibitor of human glyceraldehyde-3-phosphate dehydrogenase (hGAPDH), a key enzyme in cancer cell metabolism.[15] This highlights the potential of derivatives of 3-Bromo-5-(bromomethyl)isoxazole in the development of novel anticancer therapies.
-
Antimicrobial Agents: The isoxazole ring is a core component of several antibacterial drugs. The ability to functionalize both the 3- and 5-positions of the isoxazole ring allows for the creation of diverse libraries of compounds for screening against various microbial targets.
-
Materials Science: The rigid, planar structure of the isoxazole ring and the potential for extensive functionalization make its derivatives interesting candidates for the development of novel organic materials with specific electronic or photophysical properties.
Safety and Handling
While a specific safety data sheet (SDS) for 3-Bromo-5-(bromomethyl)isoxazole is not widely available, data from closely related compounds such as 3-(Bromomethyl)-5-methylisoxazole and 5-(Bromomethyl)-3-phenylisoxazole indicate that it should be handled with extreme care.[16][17][18]
Potential Hazards:
-
Corrosive: Causes severe skin burns and eye damage.
-
Toxic: May be harmful if swallowed, inhaled, or absorbed through the skin.
-
Irritant: May cause respiratory irritation.
Recommended Handling Procedures:
-
Work in a well-ventilated chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.
Conclusion
3-Bromo-5-(bromomethyl)isoxazole is a highly functionalized and reactive heterocyclic compound with significant potential as a building block in organic synthesis. Its dual reactive sites allow for a wide range of chemical transformations, making it an invaluable tool for the development of novel pharmaceuticals and advanced materials. A thorough understanding of its chemical properties, synthesis, and reactivity, coupled with stringent safety precautions, will enable researchers to fully exploit the potential of this versatile molecule.
References
-
Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]
-
Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
-
Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]
-
Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. (2015). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. (2021). Zanco Journal of Medical Sciences. Retrieved January 17, 2026, from [Link]
-
Examples of 3‐bromo‐Δ²‐isoxazolines reactivity towards weak nucleophiles. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Preparation of 5-(bromomethyl)-3-phenylisoxazoles (4a–h). (2020). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Synthesis of trifluoromethylated isoxazoles and their elaboration including inter- and intra- molecular C-H functionalisation. (n.d.). The Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]
-
SAFETY DATA SHEET - 5-(Bromomethyl)-3-phenylisoxazole. (2025). Fisher Scientific. Retrieved January 17, 2026, from [Link]
- Process for the preparation of 3,5-disubstituted isoxazoles. (n.d.). Google Patents.
-
Supporting Information for compounds 2,3,4,5. (n.d.). Retrieved January 17, 2026, from [Link]
- 3-bromo-5,5-dimethyl-4,5-dihydroisoxazole and method for producing same. (n.d.). Google Patents.
-
Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity. (2023). European Journal of Medicinal Chemistry. Retrieved January 17, 2026, from [Link]
-
3-Bromo-5-(N-Boc)aminomethylisoxazole. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
-
The recent progress of isoxazole in medicinal chemistry. (2018). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Identification of a Chemical Probe for Bromo and Extra C-Terminal Bromodomain Inhibition through Optimization of a Fragment-Derived Hit. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]
-
The recent progress of isoxazole in medicinal chemistry. (2018). PubMed. Retrieved January 17, 2026, from [Link]
-
Medicinal Chemistry Perspective of Fused Isoxazole Derivatives. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]
-
A review of isoxazole biological activity and present synthetic techniques. (n.d.). Retrieved January 17, 2026, from [Link]
-
FT-IR spectrum of 5-bromo-10-oxa-3-thiatricyclo[5.2.1.0 1,5 ]. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
3-(3-Bromo-phenyl)-5-chloromethyl-isoxazole. (n.d.). Advanced Chemical Intermediates. Retrieved January 17, 2026, from [Link]
-
Reactivities of Heteroatomic Nucleophiles Towards Carbon Electrophiles. (n.d.). Retrieved January 17, 2026, from [Link]
-
CID 177813698. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
-
The molecular structure of 5‐bromo‐3‐(3‐trifluoromethylphenyl)isoxazole... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
Sources
- 1. 3-Bromo-5-(bromomethyl)isoxazole | CymitQuimica [cymitquimica.com]
- 2. biosynth.com [biosynth.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition | MDPI [mdpi.com]
- 7. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. CA1258860A - Process for the preparation of 3,5-disubstituted isoxazoles - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. The recent progress of isoxazole in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 15. air.unipr.it [air.unipr.it]
- 16. fishersci.com [fishersci.com]
- 17. fishersci.ca [fishersci.ca]
- 18. fishersci.com [fishersci.com]
An In-Depth Technical Guide to 3-Bromo-5-(bromomethyl)isoxazole (CAS 882-28-9): Synthesis, Reactivity, and Applications in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 3-Bromo-5-(bromomethyl)isoxazole, a versatile heterocyclic building block pivotal in contemporary drug discovery. We delve into the nuanced aspects of its synthesis, offering a detailed, field-tested laboratory protocol. The guide further explores the compound's dual reactivity, elucidating the mechanistic principles behind nucleophilic substitution at the 5-(bromomethyl) position and palladium-catalyzed cross-coupling reactions at the 3-bromo site. Through a detailed case study on the development of c-Jun N-terminal kinase (JNK) inhibitors, we illustrate the practical application and strategic importance of this scaffold in medicinal chemistry. This document is intended to serve as an essential resource for researchers, scientists, and drug development professionals, providing both foundational knowledge and actionable insights for the strategic application of 3-Bromo-5-(bromomethyl)isoxazole in the synthesis of novel therapeutics.
Introduction: The Strategic Value of the Isoxazole Scaffold
The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its prevalence in a wide array of biologically active compounds stems from its unique electronic properties, metabolic stability, and its ability to act as a bioisosteric replacement for other functional groups, such as amides and esters. The isoxazole nucleus is not merely a passive scaffold but an active participant in molecular recognition, capable of engaging in hydrogen bonding and other non-covalent interactions with biological targets.[3] This has led to its incorporation into numerous FDA-approved drugs and clinical candidates across a spectrum of therapeutic areas, including oncology, inflammation, and infectious diseases.[4]
Within the diverse family of isoxazole derivatives, 3-Bromo-5-(bromomethyl)isoxazole has emerged as a particularly valuable and versatile synthetic intermediate. Its strategic importance lies in its bifunctional nature, presenting two distinct reactive handles for orthogonal chemical transformations. This dual reactivity allows for the sequential or programmed introduction of molecular complexity, making it an ideal building block for the construction of extensive compound libraries and the optimization of lead candidates in drug discovery programs.
Physicochemical Properties and Data
A thorough understanding of the physicochemical properties of 3-Bromo-5-(bromomethyl)isoxazole is fundamental to its effective application in synthesis. The following table summarizes its key physical and chemical characteristics.
| Property | Value | Reference(s) |
| CAS Number | 88982-28-9 | [5] |
| Molecular Formula | C₄H₃Br₂NO | [5] |
| Molecular Weight | 240.88 g/mol | [5] |
| Appearance | Liquid | [5] |
| Purity | Typically ≥95-97% | [5] |
| Boiling Point | 289 °C | [6] |
| InChI | InChI=1S/C4H3Br2NO/c5-2-3-1-4(6)7-8-3/h1H,2H2 | [5] |
| InChI Key | NFCHMZFEFOKVDT-UHFFFAOYSA-N | [5] |
| SMILES | BrC1=NOC(CBr)=C1 | [6] |
Predicted Spectroscopic Data
While experimentally obtained spectra for 3-Bromo-5-(bromomethyl)isoxazole are not widely available in the public domain, its spectroscopic characteristics can be reliably predicted based on data from structurally analogous compounds.[7]
Predicted ¹H NMR (400 MHz, CDCl₃):
-
δ 6.5-6.7 ppm (s, 1H, isoxazole-H4)
-
δ 4.5-4.7 ppm (s, 2H, -CH₂Br)
Predicted ¹³C NMR (100 MHz, CDCl₃):
-
δ ~160 ppm (C5)
-
δ ~145 ppm (C3)
-
δ ~105 ppm (C4)
-
δ ~25 ppm (-CH₂Br)
Mass Spectrometry (EI):
-
The mass spectrum is expected to show a characteristic isotopic pattern for two bromine atoms (¹⁹Br and ⁸¹Br).
-
Expected [M]⁺ at m/z 239, 241, 243.
-
A prominent fragment corresponding to the loss of a bromine radical from the bromomethyl group ([M-Br]⁺) is anticipated.
Synthesis and Manufacturing
The most efficient and widely adopted method for the synthesis of 3,5-disubstituted isoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[2][3] This approach offers high regioselectivity and is amenable to a variety of starting materials.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of 3-Bromo-5-(bromomethyl)isoxazole points to dibromoformaldoxime as the precursor to the nitrile oxide and propargyl bromide as the alkyne component.
Caption: Retrosynthetic analysis of 3-Bromo-5-(bromomethyl)isoxazole.
Detailed Laboratory Scale Synthesis Protocol
This protocol is based on established methodologies for the 1,3-dipolar cycloaddition of in situ generated nitrile oxides with alkynes.[2][3]
Reaction Scheme:
Caption: Overall reaction scheme for the synthesis.
Materials and Reagents:
-
Dibromoformaldoxime
-
Propargyl bromide (80% in toluene)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Water (deionized)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for elution
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add dibromoformaldoxime (1.0 eq) and sodium bicarbonate (2.0 eq). Suspend the solids in ethyl acetate.
-
Addition of Alkyne: Add propargyl bromide (1.2 eq) to the stirred suspension at room temperature.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting materials. The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, filter the reaction mixture to remove the inorganic salts. Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude material by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford 3-Bromo-5-(bromomethyl)isoxazole as a liquid.
Chemical Reactivity and Mechanistic Insights
The synthetic utility of 3-Bromo-5-(bromomethyl)isoxazole is derived from the differential reactivity of its two bromine substituents. The bromomethyl group is susceptible to nucleophilic substitution, while the 3-bromo position is amenable to palladium-catalyzed cross-coupling reactions.
Nucleophilic Substitution at the 5-(Bromomethyl) Position
The carbon atom of the bromomethyl group is electrophilic and readily undergoes Sₙ2 reactions with a wide range of nucleophiles, including amines, thiols, and alcohols. This reaction is a cornerstone for introducing diverse side chains and linking the isoxazole core to other molecular fragments.
Caption: Sₙ2 reaction at the bromomethyl group.
Palladium-Catalyzed Cross-Coupling at the 3-Bromo Position
The bromine atom at the 3-position of the isoxazole ring can participate in various palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the formation of a carbon-carbon bond, typically with aryl or heteroaryl boronic acids, providing a powerful method for constructing biaryl and heteroaryl-aryl structures.
The catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the palladium(0) catalyst to the C-Br bond, transmetalation with the boronic acid derivative, and reductive elimination to form the coupled product and regenerate the catalyst.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Applications in Drug Discovery: A Case Study of JNK Inhibitors
The strategic application of isoxazole scaffolds is well-exemplified in the development of inhibitors for c-Jun N-terminal kinases (JNKs).[1] JNKs are a family of stress-activated protein kinases that are implicated in a variety of diseases, including neurodegenerative disorders, inflammatory conditions, and cancer. The development of potent and selective JNK inhibitors is therefore a significant therapeutic goal.
In a notable study, a series of novel isoxazole derivatives were synthesized and evaluated as JNK inhibitors.[1] The synthetic strategy allowed for the diversification of substituents at both the 3- and 5-positions of the isoxazole ring, a task for which 3-Bromo-5-(bromomethyl)isoxazole is an ideal starting point. By first performing a Suzuki coupling at the 3-position to introduce an aryl or heteroaryl moiety, followed by nucleophilic substitution at the 5-bromomethyl position to introduce various side chains, a library of compounds can be efficiently generated for structure-activity relationship (SAR) studies.
This approach led to the discovery of potent JNK inhibitors with improved selectivity over other kinases, such as p38.[1] The SAR studies revealed that specific substitutions on the isoxazole core were crucial for achieving high potency and selectivity, underscoring the importance of versatile building blocks like 3-Bromo-5-(bromomethyl)isoxazole in fine-tuning the pharmacological profile of drug candidates.[1]
Safety, Handling, and Toxicology
As with all brominated organic compounds, 3-Bromo-5-(bromomethyl)isoxazole and its derivatives should be handled with appropriate safety precautions.
-
Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
-
Toxicology: The toxicological properties of 3-Bromo-5-(bromomethyl)isoxazole have not been extensively studied. However, related bromomethylisoxazoles are classified as corrosive and can cause severe skin burns and eye damage. It is also a lachrymator. Treat with caution as a potentially hazardous substance.
Conclusion and Future Outlook
3-Bromo-5-(bromomethyl)isoxazole stands out as a highly valuable and versatile building block for modern drug discovery. Its dual reactivity allows for the strategic and controlled introduction of molecular diversity, making it an indispensable tool in the synthesis of compound libraries for lead discovery and optimization. The successful application of isoxazole scaffolds in the development of potent and selective kinase inhibitors highlights the potential of this compound in addressing challenging biological targets. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic use of well-designed building blocks like 3-Bromo-5-(bromomethyl)isoxazole will undoubtedly play an increasingly important role in shaping the future of medicinal chemistry.
References
-
He, Y., Duckett, D., Chen, W., Ling, Y. Y., Cameron, M. D., Lin, L., Ruiz, C. H., Lograsso, P. V., Kamenecka, T. M., & Koenig, M. (2014). Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(1), 161–164. [Link]
-
ResearchGate. (n.d.). Synthesis of 3,5-disubstituted isoxazole. [Link]
-
ResearchGate. (n.d.). Syntheses of 3,5-disubstituted isoxazolines via 1,3-DP cycloaddition of in situ-generated PhCNO to homoallyl alcohols. [Link]
-
ResearchGate. (2019). Synthesis of 3,5‐Disubstituted Isoxazoles through a 1,3‐Dipolar Cycloaddition Reaction between Alkynes and Nitrile Oxides Generated from O‐Silylated Hydroxamic Acids. [Link]
-
Scuderi, S., et al. (2021). Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds. International Journal of Molecular Sciences, 22(11), 5988. [Link]
-
Chalyk, B. A., et al. (2019). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. The Journal of Organic Chemistry, 84(24), 15877–15899. [Link]
-
Rostami, A., et al. (2021). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances, 11(62), 39239–39245. [Link]
-
MDPI. (2021). Synthesis of Biologically Active Molecules through Multicomponent Reactions. [Link]
-
Szűcs, Z., et al. (2021). Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. Molecules, 26(16), 4994. [Link]
-
ResearchGate. (2009). Synthesis and Biological Activity of 3Aryl5(3′-bromo/chlorophenyl)isoxazoles. [Link]
-
International Journal of Pharmaceutical and Life Sciences. (2023). A review of isoxazole biological activity and present synthetic techniques. [Link]
-
Brehm, M., et al. (2019). Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. Molecules, 24(11), 2092. [Link]
-
Melosso, M., et al. (2022). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. The Journal of Physical Chemistry A, 126(23), 3736–3745. [Link]
-
Comptes Rendus Chimie. (2021). Direct ring fluorination of 3-substituted 5-(1,3-dioxane) acetal isoxazoles: application to the formal synthesis of a bioactive fluorinated isoxazole. [Link]
-
Journal of Chemical Science. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Beilstein Journal of Organic Chemistry. (2023). One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives. [Link]
-
MDPI. (2023). A Comprehensive Study of the Synthesis, Spectral Characteristics, Quantum–Chemical Molecular Electron Density Theory, and In Silico Future Perspective of Novel CBr3-Functionalyzed Nitro-2-Isoxazolines Obtained via (3 + 2) Cycloaddition of (E). [Link]
-
Molecules. (2021). Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates. [Link]
- Google Patents. (n.d.). Proteolysis targeting chimeric (protac)
-
Organic & Biomolecular Chemistry. (2020). 5-Nitroisoxazoles in SNAr reactions: access to polysubstituted isoxazole derivatives. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- Google Patents. (n.d.). Anti-protac antibodies and complexes.
-
Marin Biologic Laboratories. (2021). Recent PROTAC Patent Publications and Target Proteins. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Google Patents. (n.d.). Process for synthesizing isoxazolines and isoxazoles.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Molecules. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. [Link]
Sources
- 1. Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. CAS:88982-28-9, 3-溴-5-(溴甲基)异恶唑-毕得医药 [bidepharm.com]
- 4. 页面加载中... [china.guidechem.com]
- 5. Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
3-Bromo-5-(bromomethyl)isoxazole molecular weight and formula
An In-depth Technical Guide to 3-Bromo-5-(bromomethyl)isoxazole: A Key Intermediate in Medicinal Chemistry
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 3-Bromo-5-(bromomethyl)isoxazole, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental properties, synthesis, chemical reactivity, and its significant applications as a versatile scaffold in the design of novel therapeutic agents.
Core Compound Identification and Properties
3-Bromo-5-(bromomethyl)isoxazole is a disubstituted isoxazole, a class of five-membered aromatic heterocyclic compounds containing adjacent oxygen and nitrogen atoms. The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates due to its favorable metabolic stability and ability to engage in various non-covalent interactions with biological targets.[1][2][3] The subject molecule is particularly valuable as it features two bromine atoms with differential reactivity, enabling selective and sequential chemical modifications.
Physicochemical and Structural Data
The fundamental properties of 3-Bromo-5-(bromomethyl)isoxazole are summarized below, providing essential data for experimental design and characterization.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₃Br₂NO | [4][5] |
| Molecular Weight | 240.88 g/mol | [4][5] |
| CAS Number | 88982-28-9 | [4] |
| Appearance | Liquid | [4] |
| Typical Purity | ≥97% | [4] |
| SMILES | BrCC1=CC(Br)=NO1 | [5] |
| InChI | InChI=1S/C4H3Br2NO/c5-2-3-1-4(6)7-8-3/h1H,2H2 | [4] |
| InChIKey | NFCHMZFEFOKVDT-UHFFFAOYSA-N | [4] |
Synthesis and Reaction Mechanisms
The synthesis of 3,5-disubstituted isoxazoles is most commonly achieved through 1,3-dipolar cycloaddition reactions. This powerful method involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkyne or alkene (the dipolarophile).
Synthetic Pathway: 1,3-Dipolar Cycloaddition
A prevalent route for synthesizing 3-Bromo-5-(bromomethyl)isoxazole involves the reaction between dibromoformaldoxime (which serves as the precursor to the bromonitrile oxide dipole) and propargyl bromide (the alkyne).[6] The base facilitates the in situ generation of bromonitrile oxide from dibromoformaldoxime, which then rapidly undergoes cycloaddition with the alkyne. This method offers high regioselectivity towards the 3,5-disubstituted isomer.[6]
The general workflow for this synthesis is outlined below.
Caption: Synthetic workflow for 3-Bromo-5-(bromomethyl)isoxazole.
Experimental Protocol
The following protocol is a representative example based on established methodologies for 1,3-dipolar cycloadditions.[6]
Materials:
-
Propargyl bromide
-
Dibromoformaldoxime
-
Potassium bicarbonate (or other mild base)
-
Ethyl acetate (or other suitable aprotic solvent)
-
Water
-
Sodium sulfate (anhydrous)
-
Silica gel for chromatography
Procedure:
-
Reaction Setup: To a stirred solution of propargyl bromide (1.0 eq) in ethyl acetate, add potassium bicarbonate (1.5 eq) and a catalytic amount of water.
-
Reagent Addition: Slowly add a solution of dibromoformaldoxime (1.2 eq) in ethyl acetate to the mixture at room temperature. The in situ generation of bromonitrile oxide is often exothermic; maintain the temperature as needed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 3-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer.
-
Extraction: Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude residue by flash column chromatography on silica gel to yield pure 3-Bromo-5-(bromomethyl)isoxazole.
Chemical Reactivity and Handling Considerations
The utility of 3-Bromo-5-(bromomethyl)isoxazole as a synthetic intermediate stems from the distinct reactivity of its two C-Br bonds.
-
Bromomethyl Group (at C5): This is an allylic-type bromide, making the carbon atom highly electrophilic and susceptible to Sₙ2 reactions. It readily reacts with a wide range of nucleophiles (e.g., amines, thiols, alcohols, carbanions) to introduce diverse side chains.
-
Bromo Group (at C3): This is a vinylic-type bromide attached to the aromatic isoxazole ring. It is significantly less reactive towards nucleophilic substitution but is an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the formation of C-C, C-N, and C-O bonds at this position.
This differential reactivity allows for a programmed, regioselective synthesis, as illustrated below.
Caption: Regioselective functionalization strategy.
Safety and Handling
3-Bromo-5-(bromomethyl)isoxazole and related compounds are potent, corrosive chemicals that require careful handling in a controlled laboratory environment.
-
Corrosivity: The compound is corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[7]
-
Lachrymator: It is a lachrymator, a substance that irritates the eyes and causes tearing.[7]
-
Handling: Always handle this chemical inside a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][8]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere. Refrigeration is often recommended for long-term stability.[5][7]
-
In case of Exposure:
-
Skin/Eyes: Immediately flush with copious amounts of water for at least 15 minutes and seek urgent medical attention.[7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical help.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]
-
Applications in Drug Discovery
The isoxazole core is a cornerstone in modern drug design, valued for its ability to act as a bioisostere for other functional groups and for its role in forming key interactions with protein targets.[1][9] 3-Bromo-5-(bromomethyl)isoxazole serves as an ideal starting point for creating libraries of novel isoxazole-containing compounds for screening against various diseases.
Derivatives of isoxazole have demonstrated a vast range of biological activities, including:
The ability to selectively functionalize the C3 and C5 positions of the isoxazole ring using 3-Bromo-5-(bromomethyl)isoxazole allows chemists to systematically explore the structure-activity relationship (SAR) of new chemical entities, optimizing for potency, selectivity, and pharmacokinetic properties. This makes it an invaluable tool in the hit-to-lead and lead optimization phases of drug discovery.
References
- 3-Bromo-5-(bromomethyl)isoxazole | CymitQuimica. [URL: https://www.cymitquimica.com/3-bromo-5-bromomethyl-isoxazole-88982-28-9]
- 3-Bromo-5-(N-Boc)aminomethylisoxazole | C9H13BrN2O3 | CID 16427105 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/16427105]
- SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.com/store/msds?partNumber=AC429450050&productDescription=3-%28BROMOMETHYL%29-5-METHYLISOXAZOLE+97%25&vendorId=VN00032119&countryCode=US&language=en]
- IR-780 iodide | 207399-07-3 | HIA39907 - Biosynth. [URL: https://www.biosynth.com/p/HIA39907/ir-780-iodide]
- IR-780 iodide Dye content = 95 207399-07-3 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/425311]
- IR 780 (CAS Number: 207399-07-3) - Cayman Chemical. [URL: https://www.caymanchem.com/product/17691/ir-780]
- 88982-28-9|3-Bromo-5-(bromomethyl)isoxazole|BLD Pharm. [URL: https://www.bldpharm.com/products/88982-28-9.html]
- 207399-07-3 | CAS DataBase - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CAS_207399-07-3.htm]
- 207399-07-3 Cas No. | IR-780 Iodide | Apollo. [URL: https://www.apolloscientific.co.uk/cas/207399-07-3]
- 1158735-27-3|5-(Bromomethyl)-3-(3-bromophenyl)isoxazole - BLDpharm. [URL: https://www.bldpharm.com/products/1158735-27-3.html]
- Preparation of 5-(bromomethyl)-3-phenylisoxazoles (4a–h) - ResearchGate. [URL: https://www.researchgate.net/figure/Preparation-of-5-bromomethyl-3-phenylisoxazoles-4a-h_fig2_339316523]
- 882697-80-5|3-Bromo-5,5-dimethyl-4,5-dihydroisoxazole - BLDpharm. [URL: https://www.bldpharm.com/products/882697-80-5.html]
- SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.com/store/msds?partNumber=CC64508DA&productDescription=5-%28BROMOMETHYL%29-3-PHENYLISOXAZOL&vendorId=VN00024298&countryCode=US&language=en]
- CA1258860A - Process for the preparation of 3,5-disubstituted isoxazoles - Google Patents. [URL: https://patents.google.
- SAFETY DATA SHEET - Thermo Fisher Scientific. [URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https%3A%2F%2Fassets.thermofisher.com%2FTFS-Assets%2FLSG%2FSDS%2FAC106750000_MTR-NALT_EN.pdf]
- 3-Bromoisoxazole - Apollo Scientific. [URL: https://www.apolloscientific.co.uk/msds/or46500/3-bromoisoxazole]
- Safety Data Sheet - Cayman Chemical. [URL: https://www.caymanchem.com/msdss/13379m.pdf]
- methyl 5-(bromomethyl)isoxazole-3-carboxylate synthesis - ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/95312-27-9.htm]
- 3-Bromo-5-(chloromethyl)isoxazole | C4H3BrClNO | CID 2763203 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/3-Bromo-5-_chloromethyl_isoxazole]
- WO2006038657A1 - 3-bromo-5,5-dimethyl-4,5-dihydroisoxazole and method for producing same - Google Patents. [URL: https://patents.google.
- Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8958742/]
- A review of isoxazole biological activity and present synthetic techniques. [URL: https://www.researchgate.net/publication/372070119_A_review_of_isoxazole_biological_activity_and_present_synthetic_techniques]
- Advances in isoxazole chemistry and their role in drug discovery - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11019672/]
- Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ra/d3ra08208a]
- Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. [URL: https://www.espublisher.com/journals/esfa/article-pdf/1052]
Sources
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. 3-Bromo-5-(bromomethyl)isoxazole | CymitQuimica [cymitquimica.com]
- 5. 88982-28-9|3-Bromo-5-(bromomethyl)isoxazole|BLD Pharm [bldpharm.com]
- 6. CA1258860A - Process for the preparation of 3,5-disubstituted isoxazoles - Google Patents [patents.google.com]
- 7. fishersci.ca [fishersci.ca]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. espublisher.com [espublisher.com]
An In-depth Technical Guide to the ¹H and ¹³C NMR of 3-Bromo-5-(bromomethyl)isoxazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers a detailed exploration of the nuclear magnetic resonance (NMR) spectroscopic characteristics of 3-Bromo-5-(bromomethyl)isoxazole. As a Senior Application Scientist, this document is structured to provide not just data, but a foundational understanding of the spectral features of this complex heterocyclic compound. Given the limited availability of public domain raw spectral data for this specific molecule, this guide presents a predictive analysis based on established NMR principles and data from analogous structures to provide a robust framework for its characterization.
Introduction to 3-Bromo-5-(bromomethyl)isoxazole and the Role of NMR
3-Bromo-5-(bromomethyl)isoxazole is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. The isoxazole core is a key pharmacophore in numerous bioactive molecules. The presence of two bromine atoms, one on the heterocyclic ring and one in the methyl substituent, imparts unique electronic properties that can influence molecular interactions and reactivity.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation of organic molecules.[1] For 3-Bromo-5-(bromomethyl)isoxazole, ¹H and ¹³C NMR are critical for confirming the substitution pattern of the isoxazole ring and the integrity of the bromomethyl group. This guide will delve into the predicted ¹H and ¹³C NMR spectra of this molecule, providing a rationale for the expected chemical shifts and coupling patterns.
Predicted ¹H NMR Spectrum Analysis
The ¹H NMR spectrum of 3-Bromo-5-(bromomethyl)isoxazole is expected to be relatively simple, exhibiting two distinct signals corresponding to the isoxazole ring proton and the protons of the bromomethyl group.
The chemical environment of each proton is influenced by the electronegativity of the neighboring atoms and the aromatic character of the isoxazole ring.[2] The bromine atom at position 3 will exert a significant deshielding effect on the proton at position 4 of the isoxazole ring through its inductive effect. Similarly, the bromine atom attached to the methyl group will deshield the methylene protons.
Table 1: Predicted ¹H NMR Data for 3-Bromo-5-(bromomethyl)isoxazole
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-4 (Isoxazole ring) | ~6.5 - 7.0 | Singlet (s) |
| -CH₂Br (Bromomethyl) | ~4.5 - 5.0 | Singlet (s) |
Causality Behind Predicted Chemical Shifts:
-
H-4 (Isoxazole ring): The proton at the C-4 position of the isoxazole ring is expected to resonate in the downfield region, likely between 6.5 and 7.0 ppm. This is due to the deshielding effect of the aromatic isoxazole ring and the electron-withdrawing nature of the adjacent bromine atom at C-3 and the oxygen and nitrogen heteroatoms in the ring. In similar 3,5-disubstituted isoxazoles, the H-4 proton typically appears as a singlet in this region.[3]
-
-CH₂Br (Bromomethyl): The methylene protons of the bromomethyl group are anticipated to appear at a lower field than a typical methyl group, likely in the range of 4.5 to 5.0 ppm. This significant downfield shift is a direct consequence of the strong deshielding effect of the attached bromine atom.[4] These protons will appear as a singlet as there are no adjacent protons to couple with. For comparison, the protons of the bromomethyl group in 5-(bromomethyl)-3-(trifluoromethyl)isoxazole are observed at 4.78 ppm.[5]
Predicted ¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum of 3-Bromo-5-(bromomethyl)isoxazole will provide key information about the carbon framework of the molecule. Four distinct signals are expected, corresponding to the three carbons of the isoxazole ring and the carbon of the bromomethyl group.
The chemical shifts of the carbon atoms are primarily influenced by the electronegativity of the attached atoms and their position within the heterocyclic ring. The presence of two bromine atoms and the nitrogen and oxygen heteroatoms will result in significant variations in the chemical shifts of the carbon atoms.[6]
Table 2: Predicted ¹³C NMR Data for 3-Bromo-5-(bromomethyl)isoxazole
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-3 | ~150 - 155 |
| C-4 | ~100 - 105 |
| C-5 | ~170 - 175 |
| -CH₂Br | ~25 - 30 |
Rationale for Predicted Chemical Shifts:
-
C-3: This carbon is directly attached to a bromine atom and is part of the C=N bond of the isoxazole ring. The combined electron-withdrawing effects of the bromine and the imine nitrogen will cause a significant downfield shift, placing its resonance in the range of 150-155 ppm. In 4-bromo-3,5-diphenylisoxazole, the C-3 carbon resonates around 162.0 ppm.[3]
-
C-4: The C-4 carbon is expected to be the most upfield of the ring carbons, with a predicted chemical shift in the region of 100-105 ppm. While it is part of an aromatic system, it is not directly bonded to a heteroatom, leading to a relatively more shielded environment compared to C-3 and C-5. Studies on substituted isoxazoles have shown that the C-4 chemical shift is sensitive to substituents at the 5-position.[7]
-
C-5: This carbon is bonded to the ring oxygen and the bromomethyl group. The direct attachment to the highly electronegative oxygen atom will result in a significant deshielding effect, making it the most downfield signal in the spectrum, likely in the 170-175 ppm range. For instance, in 3,5-diphenylisoxazole, the C-5 carbon appears at approximately 170.3 ppm.[3]
-
-CH₂Br: The carbon of the bromomethyl group is expected to resonate in the upfield region of the spectrum, typically between 25 and 30 ppm. The shielding effect of the single bond and the moderate deshielding from the attached bromine atom result in this characteristic chemical shift.
Molecular Structure and Atom Numbering
For clarity in the discussion of NMR data, the following atom numbering scheme is used for 3-Bromo-5-(bromomethyl)isoxazole.
Caption: Molecular structure of 3-Bromo-5-(bromomethyl)isoxazole with atom numbering.
Hypothetical Synthesis and Potential Impurities
A plausible synthetic route for 3-Bromo-5-(bromomethyl)isoxazole involves a 1,3-dipolar cycloaddition reaction.[8] This approach offers good control over regioselectivity. The in-situ generation of an α-chloro aldoxime followed by its reaction with propargyl bromide is a common strategy for synthesizing 3-phenyl-5-(bromomethyl)isoxazoles and can be adapted for this synthesis.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. Proton NMR Table [www2.chemistry.msu.edu]
- 5. rsc.org [rsc.org]
- 6. Carbon NMR Chemical Shifts [sites.science.oregonstate.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Stability and storage conditions for 3-Bromo-5-(bromomethyl)isoxazole
An In-Depth Technical Guide to the Stability and Storage of 3-Bromo-5-(bromomethyl)isoxazole
Introduction: The Duality of a Reactive Synthon
3-Bromo-5-(bromomethyl)isoxazole (CAS No. 88982-28-9) is a bifunctional heterocyclic compound of significant interest to medicinal chemists and drug development professionals.[1][2] Its utility lies in its inherent reactivity; the structure incorporates two distinct, electrophilic centers ripe for synthetic manipulation. The bromomethyl group at the 5-position serves as a potent alkylating agent, ideal for introducing the isoxazole scaffold to nucleophilic targets, while the bromine atom at the 3-position offers a site for cross-coupling reactions, such as the Suzuki-Miyaura reaction, enabling the construction of more complex molecular architectures.[3][4]
However, the very features that make this compound a valuable synthetic intermediate also render it susceptible to degradation. Its stability is a delicate balance, governed by the interplay between the isoxazole ring's aromatic character and the high reactivity of its substituents. This guide provides a comprehensive analysis of the factors governing the stability of 3-Bromo-5-(bromomethyl)isoxazole, outlines field-proven storage and handling protocols, and details methodologies for its stability assessment, ensuring its integrity from receipt to reaction.
Section 1: Intrinsic Chemical Reactivity and Stability Profile
Understanding the stability of 3-Bromo-5-(bromomethyl)isoxazole requires an appreciation of its two key functional components: the isoxazole ring and the bromomethyl group.
The Isoxazole Core: A Conditionally Stable Heterocycle
The isoxazole ring is an aromatic five-membered heterocycle.[5] Generally, 3,5-disubstituted isoxazoles are fairly stable against oxidizing agents and acidic conditions.[5] The primary vulnerability of the isoxazole scaffold is the labile N-O bond, which has a relatively low bond dissociation energy.[6][7] This weakness manifests under specific conditions:
-
Basic Conditions: The isoxazole ring is susceptible to base-catalyzed ring opening. Studies on related isoxazole-containing drugs, such as leflunomide, demonstrate significant degradation under basic pH (pH 10), which is accelerated at higher temperatures.[8][9] While 3,5-disubstitution enhances stability compared to unsubstituted isoxazoles, strong bases can still promote decomposition.[5][10]
-
Reductive Cleavage: The N-O bond can be readily cleaved by methods such as catalytic hydrogenation, which is a useful synthetic transformation but an undesirable degradation pathway during storage.[6]
-
Photochemical Rearrangement: Under UV irradiation, the weak N-O bond can break, leading to a rearrangement to an oxazole via an azirine intermediate.[11][12] This photochemical instability necessitates protection from light.[13]
The Bromomethyl Group: A Potent and Reactive Electrophile
The dominant factor in the instability of 3-Bromo-5-(bromomethyl)isoxazole is the highly reactive bromomethyl group. Alkyl bromides are potent alkylating agents because the electronegativity difference between bromine and carbon renders the carbon atom electrophilic.[14] This group is susceptible to several degradation reactions:
-
Nucleophilic Substitution: This is the most common degradation pathway. Nucleophiles, including water (hydrolysis), alcohols (solvolysis), or other trace contaminants, can attack the electrophilic methylene carbon, displacing the bromide ion.[3]
-
Elimination Reactions: In the presence of a base, particularly a sterically hindered one, elimination of HBr can occur to form a methylidene compound, competing with substitution.[3]
-
Self-Condensation: The molecule can potentially react with itself, where a nucleophilic portion of one molecule (e.g., the isoxazole nitrogen) attacks the bromomethyl group of another, leading to oligomerization or polymerization.[3]
Section 2: Critical Factors Governing Compound Stability
Based on the intrinsic reactivity, several environmental factors must be strictly controlled to preserve the integrity of 3-Bromo-5-(bromomethyl)isoxazole.
Temperature: The Accelerator of Degradation
Elevated temperatures increase the rate of all potential degradation reactions. The thermal decomposition of halogenated organic compounds is well-documented, often proceeding through the cleavage of the carbon-halogen bond.[15][16] For this compound, heat will accelerate hydrolysis, solvolysis, and potential ring-opening reactions. Therefore, cold storage is mandatory. Chemical suppliers of analogous brominated isoxazoles consistently recommend storage at refrigerated (+2 to +8 °C) or freezer (under -20 °C) temperatures.[1][17][18][19]
Moisture (Hygroscopicity): The Primary Degradation Initiator
Given the high reactivity of the bromomethyl group towards nucleophiles, atmospheric moisture is a primary threat. Hydrolysis of the bromomethyl group to a hydroxymethyl group is a highly probable degradation pathway. While data on the specific hygroscopicity of this compound is not available, organic molecules with polar functional groups can adsorb water from the atmosphere.[20][21] Storage in a dry, inert atmosphere is crucial to prevent this degradation.
Light: The Driver of Photochemical Instability
As previously noted, the isoxazole ring is known to be photolabile.[11][12][13] Exposure to UV light can provide the energy to cleave the N-O bond, initiating irreversible rearrangement or decomposition. All handling and storage should be performed under conditions that protect the material from light, such as using amber vials or wrapping containers in aluminum foil.
pH and Chemical Incompatibility
The compound's stability is highly pH-dependent.
-
Acids: While the isoxazole ring is relatively stable in acid, harsh acidic conditions could potentially hydrolyze the C-Br bond.[22]
-
Bases: The compound is highly sensitive to bases, which can catalyze both the elimination/substitution reactions at the bromomethyl group and the opening of the isoxazole ring.[3][8]
Therefore, contact with strong bases, strong oxidizing agents, and strong reducing agents must be strictly avoided.[23][24]
Section 3: Recommended Storage and Handling Protocols
To ensure the long-term viability and purity of 3-Bromo-5-(bromomethyl)isoxazole, the following self-validating protocols must be implemented. Adherence to these conditions minimizes the risk of degradation, ensuring that the material's performance in subsequent applications is reliable and reproducible.
Summary of Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | Store in freezer, under -20°C | Minimizes the rate of all degradation reactions (hydrolysis, self-condensation, thermal decomposition).[1][19] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | Prevents hydrolysis of the highly reactive bromomethyl group and oxidation. |
| Container | Tightly sealed, amber glass vial or light-protected container | Prevents moisture ingress and protects against photochemical degradation.[12][13] |
| Chemical Env. | Store away from bases, strong oxidizing/reducing agents, and nucleophiles | Avoids catalytic degradation of the isoxazole ring and reactions with the bromomethyl group.[3][23] |
Handling Protocol
-
Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This critical step prevents atmospheric moisture from condensing on the cold compound.
-
Inert Atmosphere Handling: Whenever possible, handle the compound in a glove box or under a positive pressure of an inert gas like argon or nitrogen.
-
Solvent Selection: Use anhydrous solvents for preparing solutions. Protic or nucleophilic solvents (e.g., methanol, water) are not suitable for long-term storage of solutions.
-
Dispensing: Use clean, dry syringes or spatulas for transferring the material.
-
Resealing: After dispensing, flush the container headspace with inert gas before tightly resealing. Return to freezer storage promptly.
Section 4: Potential Degradation Pathways
The primary degradation pathways for 3-Bromo-5-(bromomethyl)isoxazole are predicted to be hydrolysis and base-mediated decomposition. These pathways are visualized in the diagram below.
Caption: Predicted degradation pathways for 3-Bromo-5-(bromomethyl)isoxazole.
Section 5: Experimental Protocol for Stability Assessment
To empirically validate stability and establish a re-test date, an accelerated stability study should be performed. This protocol provides a robust framework for such an investigation.
Objective
To assess the stability of 3-Bromo-5-(bromomethyl)isoxazole under various stress conditions (elevated temperature, humidity, and light) over time.
Materials and Equipment
-
3-Bromo-5-(bromomethyl)isoxazole (test sample)
-
Calibrated stability chambers (e.g., 40°C/75% RH)
-
Photostability chamber (with controlled UV and visible light output)
-
Calibrated freezer (-20°C) and refrigerator (5°C)
-
HPLC system with UV detector (e.g., DAD or VWD)
-
HPLC column (e.g., C18, 5 µm, 4.6 x 250 mm)
-
Anhydrous acetonitrile (ACN) and reagent-grade water
-
Class A volumetric flasks and pipettes
-
Amber HPLC vials
Step-by-Step Methodology
-
Initial Analysis (T=0):
-
Prepare a stock solution of the compound in anhydrous ACN (e.g., 1 mg/mL).
-
Develop a stability-indicating HPLC method capable of separating the parent peak from potential degradants. A gradient method is recommended.
-
Analyze the initial sample in triplicate to establish the baseline purity and peak area. This is the T=0 reference.
-
-
Sample Preparation and Storage:
-
Weigh multiple, equivalent aliquots of the compound into separate amber vials.
-
Place vials into the following conditions:
-
Control: -20°C, sealed, dark
-
Long-Term: 5°C, sealed, dark
-
Accelerated Thermal: 40°C, sealed, dark
-
Accelerated Humidity: 40°C/75% RH (vial loosely capped or in an open dish within the chamber)
-
Photostability: In a photostability chamber according to ICH Q1B guidelines.
-
-
-
Time-Point Analysis:
-
Establish a pull schedule (e.g., T=0, 1 week, 2 weeks, 4 weeks, 8 weeks).
-
At each time point, retrieve one vial from each condition.
-
Prepare samples for HPLC analysis exactly as done for the T=0 sample.
-
Analyze by HPLC and record the chromatograms.
-
-
Data Analysis:
-
Calculate the % purity of the parent compound at each time point relative to the total peak area.
-
Identify and quantify any new peaks (degradants).
-
Plot the % purity of the parent compound versus time for each condition.
-
For significant degradation, determine the degradation rate.
-
Conclusion
3-Bromo-5-(bromomethyl)isoxazole is a synthetically powerful but inherently unstable molecule. Its stability is dictated by the high electrophilicity of the bromomethyl group and the latent lability of the isoxazole N-O bond. Proactive and stringent control over temperature, moisture, light, and chemical environment is not merely a recommendation but a requirement for preserving its chemical integrity. By implementing the storage and handling protocols detailed in this guide, researchers can mitigate the risks of degradation, ensuring the compound's purity and reactivity for its intended synthetic applications.
References
-
ResearchGate. pH and temperature stability of the isoxazole ring in leflunomide. Available from: [Link]
-
Carl ROTH. 3-(Bromomethyl)isoxazole, 5 g, CAS No. 76632-20-7 | Research Chemicals. Available from: [Link]
-
Synthetic reactions using isoxazole compounds. Available from: [Link]
-
Wikipedia. Isoxazole. Available from: [Link]
-
Construction of Isoxazole ring: An Overview. Available from: [Link]
-
Lougee, M. G., et al. Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. ACS Central Science. Available from: [Link]
-
ResearchGate. Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. Available from: [Link]
-
Atmospheric Chemistry and Physics. Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Available from: [Link]
-
ResearchGate. The Pyrolysis of Isoxazole Revisited: A New Primary Product and the Pivotal Role of the Vinylnitrene. A Low-Temperature Matrix Isolation and Computational Study. Available from: [Link]
-
RSC Publishing. Theoretical and experimental insights into the effects of halogen composition on the thermal decomposition details, as well as the fire-suppressing mechanism and performance of CF3CX = CH2 (X = F, Cl, Br). Available from: [Link]
-
ResearchGate. (PDF) Theoretical-study-of-Isoxazoles-and-their-derivatives. Available from: [Link]
-
PubChem. 3-Bromo-5-methyl-1,2-oxazole. Available from: [Link]
-
Atmospheric Chemistry and Physics. Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Available from: [Link]
-
PubChem. 3-(Bromomethyl)-5-methylisoxazole. Available from: [Link]
-
Wikipedia. Nitrile. Available from: [Link]
-
YouTube. Aromatic Compounds & Heterocycles - Nucleophilic & Electrophilic Aromatic Substitution Reactions. Available from: [Link]
-
ResearchGate. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. Available from: [Link]
-
ResearchGate. Effects of 3-Bromo-4,5-dihydroisoxazole Derivatives on Nrf2 Activation and Heme Oxygenase-1 Expression. Available from: [Link]
-
Semantic Scholar. Thermal Decomposition Studies of Halogenated Organic Compounds. Available from: [Link]
-
Oriental Journal of Chemistry. Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. Available from: [Link]
-
PubMed Central. Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. Available from: [Link]
-
MDPI. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Available from: [Link]
-
MDPI. Hydro-Lipophilic Properties of Chlorinated and Brominated 1-Hydroxynaphthalene-2-Carboxanilides. Available from: [Link]
-
PubMed Central. Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ. Available from: [Link]
-
Wikipedia. Organobromine chemistry. Available from: [Link]
-
ResearchGate. Sustainable bromination of organic compounds: A critical review. Available from: [Link]
-
MSU chemistry. Heterocyclic Compounds. Available from: [Link]
-
ResearchGate. The decomposition of halogenated hydrocarbons by MSO. Available from: [Link]
Sources
- 1. 69735-35-9|5-(Bromomethyl)isoxazole|BLD Pharm [bldpharm.com]
- 2. 3-Bromo-5-(bromomethyl)isoxazole | CymitQuimica [cymitquimica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. nanobioletters.com [nanobioletters.com]
- 11. Isoxazole - Wikipedia [en.wikipedia.org]
- 12. Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Organobromine chemistry - Wikipedia [en.wikipedia.org]
- 15. Theoretical and experimental insights into the effects of halogen composition on the thermal decomposition details, as well as the fire-suppressing mechanism and performance of CF3CX [[double bond, length as m-dash]] CH2 (X = F, Cl, Br) - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 16. [PDF] Thermal Decomposition Studies of Halogenated Organic Compounds | Semantic Scholar [semanticscholar.org]
- 17. 3-(Bromomethyl)isoxazole, 5 g, CAS No. 76632-20-7 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
- 18. 66033-76-9|5-Bromo-3-methylbenzo[d]isoxazole|BLD Pharm [bldpharm.com]
- 19. 882697-80-5|3-Bromo-5,5-dimethyl-4,5-dihydroisoxazole|BLD Pharm [bldpharm.com]
- 20. ACP - Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level [acp.copernicus.org]
- 21. acp.copernicus.org [acp.copernicus.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. fishersci.com [fishersci.com]
- 24. fishersci.com [fishersci.com]
An In-depth Technical Guide to 3-Bromo-5-(bromomethyl)isoxazole: A Bifunctional Building Block for Advanced Synthesis
Abstract
The isoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds.[1][2][3][4][5] Within this class of heterocycles, 3-bromo-5-(bromomethyl)isoxazole emerges as a particularly versatile and powerful bifunctional building block. Its unique architecture, featuring two distinct and orthogonally reactive bromine substituents, offers a gateway to complex molecular designs. This guide provides an in-depth exploration of the synthesis, reactivity, and application of 3-bromo-5-(bromomethyl)isoxazole, tailored for researchers, scientists, and professionals in drug development. We will delve into the nuanced reactivity of its two electrophilic centers, providing actionable protocols and mechanistic insights to empower your synthetic strategies.
Introduction: The Strategic Advantage of Bifunctionality
The power of 3-bromo-5-(bromomethyl)isoxazole lies in its two distinct bromine atoms, each with a unique chemical personality. The bromine at the 5-position is part of a bromomethyl group, making it highly susceptible to nucleophilic substitution, akin to a typical benzylic bromide. In contrast, the bromine atom at the 3-position of the isoxazole ring is an aryl bromide, necessitating transition-metal-catalyzed cross-coupling reactions for its substitution. This differential reactivity is the key to its utility, allowing for a stepwise and controlled elaboration of the isoxazole core.
This guide will illuminate the strategic considerations for harnessing this bifunctionality, enabling the regioselective synthesis of diverse isoxazole derivatives.
Caption: Differential reactivity of 3-bromo-5-(bromomethyl)isoxazole.
Physicochemical Properties & Spectroscopic Profile
A thorough understanding of a building block's physical and analytical characteristics is paramount for its effective use.
Table 1: Physicochemical Properties of 3-Bromo-5-(bromomethyl)isoxazole
| Property | Value | Source |
| CAS Number | 88982-28-9 | [6][7] |
| Molecular Formula | C₄H₃Br₂NO | [6][7] |
| Molecular Weight | 240.88 g/mol | [6] |
| Appearance | Liquid | [7] |
| Boiling Point | 289 °C | [6] |
Spectroscopic Characterization: While a comprehensive public database of spectra for this specific compound is limited, a predictive analysis based on structurally similar isoxazole derivatives provides a reliable guide for characterization.[8][9]
¹H NMR (Proton NMR): The proton NMR spectrum is expected to be simple, exhibiting two key signals:
-
A singlet for the proton on the isoxazole ring (H-4), anticipated in the region of δ 6.5-7.0 ppm.
-
A singlet for the two protons of the bromomethyl group, expected around δ 4.5-5.0 ppm.
¹³C NMR (Carbon NMR): The carbon NMR spectrum will display four distinct signals corresponding to the four carbon atoms of the molecule. The chemical shifts will be influenced by the electronegative bromine and oxygen atoms.
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br).
Synthesis of the Building Block
The preparation of 3,5-disubstituted isoxazoles is often achieved through 1,3-dipolar cycloaddition reactions.[10] A common route to 3-bromo-5-(bromomethyl)isoxazole involves the reaction of dibromoformaldoxime with propargyl bromide in the presence of a mild base.[11]
Caption: Synthetic workflow for 3-bromo-5-(bromomethyl)isoxazole.
Detailed Synthetic Protocol: 1,3-Dipolar Cycloaddition
Materials:
-
Dibromoformaldoxime
-
Propargyl bromide
-
Potassium carbonate (K₂CO₃)
-
Ethyl acetate
-
Water
Procedure:
-
Dissolve propargyl bromide in ethyl acetate.
-
To the solution, add a catalytic amount of water followed by potassium carbonate.
-
Stir the mixture at room temperature.
-
Slowly add dibromoformaldoxime to the stirred mixture.
-
Continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 24 hours.[11]
-
Upon completion, perform an aqueous workup to remove the base and any water-soluble byproducts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or fractional distillation to yield pure 3-bromo-5-(bromomethyl)isoxazole.
Trustworthiness of the Protocol: This protocol is a well-established method for the synthesis of 3,5-disubstituted isoxazoles and is known for its high regioselectivity and good yields.[11] The use of a mild base like potassium carbonate minimizes side reactions.
Regioselective Reactions: A Tale of Two Bromines
The synthetic utility of 3-bromo-5-(bromomethyl)isoxazole is fully realized through the selective manipulation of its two bromine atoms.
4.1. Nucleophilic Substitution at the 5-(Bromomethyl) Group
The bromomethyl group is highly activated towards SN2 reactions. This allows for the facile introduction of a wide range of nucleophiles, including alcohols, amines, and thiols, to generate a diverse library of 5-substituted isoxazoles.[12][13]
Experimental Protocol: Synthesis of 3-Bromo-5-(alkoxymethyl)isoxazole
Materials:
-
3-Bromo-5-(bromomethyl)isoxazole
-
Desired alcohol (e.g., ethanol)
-
A non-nucleophilic base (e.g., sodium hydride)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the alcohol in anhydrous THF.
-
Cool the solution to 0 °C and add sodium hydride portion-wise to generate the alkoxide in situ.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of 3-bromo-5-(bromomethyl)isoxazole in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Causality Behind Experimental Choices: The use of a strong, non-nucleophilic base like sodium hydride ensures complete deprotonation of the alcohol to the more nucleophilic alkoxide. Anhydrous conditions are crucial to prevent quenching of the base and potential side reactions. The reaction is initiated at a low temperature to control the exothermic reaction.
4.2. Cross-Coupling Reactions at the 3-Bromo Position
The C3-bromine, being an aryl bromide, is amenable to a variety of palladium-catalyzed cross-coupling reactions. This enables the introduction of aryl, alkynyl, and amino groups at this position.
Experimental Protocol: Suzuki Coupling for the Synthesis of 3-Aryl-5-(bromomethyl)isoxazole
Materials:
-
3-Bromo-5-(bromomethyl)isoxazole
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., aqueous sodium carbonate)
-
Solvent (e.g., 1,4-dioxane or toluene)
Procedure:
-
In a reaction vessel, combine 3-bromo-5-(bromomethyl)isoxazole, the arylboronic acid, and the palladium catalyst.
-
Add the solvent and the aqueous base solution.
-
Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature and perform a standard aqueous workup.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the product by column chromatography.
Expertise & Experience: The choice of palladium catalyst, base, and solvent can significantly impact the reaction yield and purity. For challenging couplings, the use of more advanced ligand systems (e.g., SPhos, XPhos) may be necessary. It is crucial to thoroughly degas the reaction mixture to prevent oxidation and deactivation of the palladium(0) catalyst.
Applications in Drug Discovery and Medicinal Chemistry
The isoxazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2][4][5] The ability to rapidly and regioselectively functionalize the isoxazole core using 3-bromo-5-(bromomethyl)isoxazole makes it an invaluable tool for generating compound libraries for high-throughput screening. The diverse functionalities that can be introduced allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties. For instance, the introduction of basic amine groups can enhance aqueous solubility, while lipophilic aryl groups can improve membrane permeability. The isoxazole ring itself can act as a bioisostere for other functional groups and participate in hydrogen bonding interactions with biological targets.[3]
Conclusion
3-Bromo-5-(bromomethyl)isoxazole is a powerful and versatile bifunctional building block that offers a wealth of opportunities for the synthesis of complex and diverse isoxazole derivatives. By understanding and exploiting the differential reactivity of its two bromine substituents, researchers can devise elegant and efficient synthetic strategies to access novel chemical matter for drug discovery and materials science. This guide has provided a comprehensive overview of its properties, synthesis, and reactivity, along with detailed experimental protocols to empower your research endeavors.
References
-
Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [1][4]
-
Advances in isoxazole chemistry and their role in drug discovery. National Institutes of Health. [2]
-
The recent progress of isoxazole in medicinal chemistry. ResearchGate. [3]
-
Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar. [5]
-
Preparation of 5-(bromomethyl)-3-phenylisoxazoles (4a–h). ResearchGate. [10]
-
Spectroscopic and Synthetic Profile of 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole: A Technical Guide. Benchchem. [8]
-
Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. Enamine. [12]
-
3-Bromo-5-(bromomethyl)isoxazole | 88982-28-9. Biosynth. [6]
-
Spectroscopic Profile of 5-Bromo-3-methylbenzo[d]isoxazole: A Technical Guide. Benchchem. [9]
-
3-Bromo-5-(bromomethyl)isoxazole. CymitQuimica. [7]
-
Process for the preparation of 3,5-disubstituted isoxazoles. Google Patents. [11]
-
Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. National Institutes of Health. [13]
Sources
- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. biosynth.com [biosynth.com]
- 7. 3-Bromo-5-(bromomethyl)isoxazole | CymitQuimica [cymitquimica.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. CA1258860A - Process for the preparation of 3,5-disubstituted isoxazoles - Google Patents [patents.google.com]
- 12. Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes - Enamine [enamine.net]
- 13. Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes - PMC [pmc.ncbi.nlm.nih.gov]
Reactivity of the C-Br versus CH2Br in 3-Bromo-5-(bromomethyl)isoxazole
An In-Depth Technical Guide to the Differential Reactivity of C-Br versus CH₂Br in 3-Bromo-5-(bromomethyl)isoxazole
Abstract
The isoxazole scaffold is a cornerstone in medicinal chemistry, valued for its unique electronic properties and its presence in numerous pharmacologically active compounds.[1][2] The bifunctional nature of 3-Bromo-5-(bromomethyl)isoxazole presents a compelling case study in chemoselectivity, offering two distinct bromine-centered reactive sites: a C(sp²)-Br bond on the aromatic ring and a C(sp³)-Br bond on a methyl substituent.[3] This guide provides a comprehensive analysis of the theoretical principles governing the differential reactivity of these two positions. We will explore the electronic and energetic factors that allow for their selective functionalization and provide field-proven experimental protocols for targeting each site independently, enabling the strategic synthesis of complex isoxazole derivatives for drug discovery and development.
Foundational Principles: Unpacking the Differential Reactivity
The ability to selectively modify one bromine atom in the presence of the other hinges on understanding the fundamental differences between the C(3)-Br and the CH₂-Br bonds. These differences are rooted in orbital hybridization, electronic effects imparted by the isoxazole ring, and the resulting bond dissociation energies.
Electronic Landscape and Hybridization Effects
-
The C(3)-Br Bond: An Aromatic Halide Profile: The bromine at the 3-position is attached to an sp²-hybridized carbon atom of the isoxazole ring. C(sp²)-X bonds are inherently stronger and less reactive in nucleophilic substitution reactions than their C(sp³)-X counterparts.[4] This increased strength is attributed to the greater s-character of the sp² hybrid orbital, which holds the bonding electrons closer to the carbon nucleus.[5] Furthermore, the isoxazole ring is an electron-deficient heterocycle due to the inductive effects of the electronegative nitrogen and oxygen atoms.[6] While this electron deficiency can, in some cases, activate a ring to nucleophilic aromatic substitution (SNAr), this pathway is generally disfavored for simple halo-isoxazoles without additional strong electron-withdrawing groups.[7][8][9]
-
The CH₂-Br Bond: A Benzylic Halide Analogue: The bromomethyl group at the 5-position features a bromine attached to an sp³-hybridized carbon. Critically, this position is analogous to a benzylic halide. The adjacent isoxazole ring can effectively stabilize a developing positive charge on the methylene carbon through resonance. This stabilization dramatically lowers the activation energy for nucleophilic substitution reactions, making the CH₂-Br group exceptionally labile and highly reactive towards nucleophiles via both Sₙ1 and Sₙ2 mechanisms.[10][11][12]
Bond Dissociation Energy (BDE) as a Predictor of Reactivity
Bond dissociation energy—the energy required to homolytically cleave a bond—provides a quantitative measure of bond strength and is a crucial factor in predicting selectivity, particularly in metal-catalyzed reactions.
The C(sp²)-Br bond possesses a significantly higher BDE than the benzylic-like C(sp³)-Br bond. This energetic difference is the primary reason why palladium catalysts preferentially undergo oxidative addition into the C(3)-Br bond during cross-coupling reactions, leaving the CH₂-Br group untouched.[13]
| Bond Type | Hybridization | Typical BDE (kJ/mol) | Implication |
| Aryl-Br (e.g., C₆H₅-Br) | C(sp²) | ~336 | Stronger bond, requires more energy to break, favored site for oxidative addition. |
| Benzylic-Br (e.g., C₆H₅CH₂-Br) | C(sp³) | ~293 | Weaker bond, more susceptible to nucleophilic attack and homolytic cleavage. |
| Alkyl-Br (e.g., CH₃-Br) | C(sp³) | ~293 | Similar BDE to benzylic, but lacks resonance stabilization for ionic pathways. |
| Table 1: Comparative Bond Dissociation Energies. Data are representative values.[14][15] |
Strategic Functionalization: Experimental Protocols
The distinct electronic and energetic profiles of the two bromine substituents allow for a highly orthogonal synthetic strategy. Mild nucleophilic conditions will selectively target the CH₂-Br group, while the more robust C(3)-Br bond can be functionalized using metal-catalyzed cross-coupling reactions.
Targeting the CH₂-Br Group: Selective Nucleophilic Substitution
The high reactivity of the benzylic-like bromomethyl group enables facile displacement by a wide range of nucleophiles under mild conditions. This reaction proceeds selectively, leaving the C(3)-Br bond intact.
Protocol 1: Synthesis of tert-Butyl ((3-bromoisoxazol-5-yl)methyl)carbamate
This protocol demonstrates a typical Sₙ2 reaction where a nitrogen nucleophile displaces the bromide.
-
Reagents & Materials:
-
3-Bromo-5-(bromomethyl)isoxazole (1.0 eq)
-
tert-Butyl carbamate (1.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate, brine, water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, TLC plates
-
-
Step-by-Step Methodology:
-
To a stirred solution of 3-Bromo-5-(bromomethyl)isoxazole in anhydrous DMF, add tert-butyl carbamate.
-
Add anhydrous potassium carbonate to the mixture.
-
Stir the reaction vigorously at room temperature (20-25 °C) for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure product.[16]
-
-
Causality and Trustworthiness:
-
Choice of Base: K₂CO₃ is a mild inorganic base sufficient to deprotonate the carbamate nucleophile without promoting side reactions.
-
Choice of Solvent: DMF is a polar aprotic solvent that effectively solvates the potassium cation and accelerates Sₙ2 reactions.
-
Temperature Control: The reaction proceeds efficiently at room temperature due to the high reactivity of the benzylic-like bromide, ensuring the inertness of the C(3)-Br bond. This self-validates the selectivity of the protocol.
-
Caption: Workflow for selective substitution at the CH₂-Br site.
Targeting the C(3)-Br Group: Suzuki-Miyaura Cross-Coupling
The C(sp²)-Br bond at the 3-position is an ideal handle for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is a robust method for forming C-C bonds at this position.[17]
Protocol 2: Synthesis of 5-(Bromomethyl)-3-phenylisoxazole
This protocol illustrates the selective coupling of an arylboronic acid at the C(3) position.
-
Reagents & Materials:
-
3-Bromo-5-(bromomethyl)isoxazole (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)
-
Potassium carbonate (K₂CO₃), aqueous solution (e.g., 2M) (3.0 eq)
-
1,4-Dioxane or Dimethoxyethane (DME)
-
Nitrogen or Argon gas supply
-
Standard Schlenk line or glovebox equipment
-
-
Step-by-Step Methodology:
-
In a Schlenk flask, combine 3-Bromo-5-(bromomethyl)isoxazole, phenylboronic acid, and the Pd(dppf)Cl₂ catalyst.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.
-
Add the degassed solvent (e.g., Dioxane) followed by the degassed aqueous K₂CO₃ solution via syringe.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 8-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to yield pure 5-(bromomethyl)-3-phenylisoxazole.
-
-
Causality and Trustworthiness:
-
Inert Atmosphere: The Pd(0) active catalyst, formed in situ, is sensitive to oxygen. An inert atmosphere is critical for preventing catalyst degradation and ensuring reproducible results.
-
Choice of Catalyst: Pd(dppf)Cl₂ is a robust, air-stable precatalyst that is effective for cross-coupling of heteroaromatic halides.[18]
-
Role of Base: The base is essential for the transmetalation step of the catalytic cycle, activating the boronic acid to form a more nucleophilic boronate species.[19]
-
Thermal Conditions: The elevated temperature is required to provide the activation energy for the rate-limiting oxidative addition of the palladium catalyst into the strong C(3)-Br bond. These conditions do not affect the CH₂-Br bond via this mechanism.
-
Caption: The Suzuki-Miyaura catalytic cycle for C(3)-Br functionalization.
Conclusion
The dual reactivity of 3-Bromo-5-(bromomethyl)isoxazole offers a powerful platform for the synthesis of diverse chemical entities. The key to unlocking its synthetic potential lies in recognizing the profound difference between the two carbon-bromine bonds. The CH₂-Br group behaves as a highly reactive benzylic halide, readily undergoing substitution with nucleophiles under mild conditions. In contrast, the C(3)-Br group exhibits the characteristics of a more robust aromatic halide, making it the exclusive site for palladium-catalyzed cross-coupling reactions. This orthogonal reactivity provides researchers and drug development professionals with a reliable and predictable strategy for elaborating the isoxazole core, enabling the creation of novel molecules with tailored properties for biological investigation.
References
-
Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ - PubMed Central. (2022-03-28). Available at: [Link]
-
One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives - NIH. (2023-09-18). Available at: [Link]
-
N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines - PMC - NIH. (2014-09-16). Available at: [Link]
-
Preparation of 5-(bromomethyl)-3-phenylisoxazoles (4a–h) - ResearchGate. Available at: [Link]
-
Haloselectivity of Heterocycles - Baran Lab, Scripps Research. Available at: [Link]
-
Selectivity of Aryl and Benzylic Bromination - University of Glasgow. Available at: [Link]
-
Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles | Request PDF - ResearchGate. (2025-08-06). Available at: [Link]
-
Bond Energies - Chemistry LibreTexts. (2025-04-03). Available at: [Link]
-
Haloselectivity in Heterocycle Reactions | PDF | Organic Chemistry - Scribd. Available at: [Link]
-
A review of isoxazole biological activity and present synthetic techniques. (2024-12-30). Available at: [Link]
-
Aryl Bromides and Aryl Chlorides for the Direct Arylation of Benzylic Amines Mediated by Ruthenium(II) - PMC - PubMed Central. Available at: [Link]
-
Bond Dissociation Energies of Organic Molecules | Accounts of Chemical Research. Available at: [Link]
-
Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PubMed. (2009-05-13). Available at: [Link]
-
Quantitative Kinetics of the Rapid Bromination of Isoxazole in Bromide-Free Aqueous Medium using Hydrodynamic Voltammetry - Journal of ISAS. (2024-10-16). Available at: [Link]
-
Nucleophilic Substitution Reactions - Introduction - Master Organic Chemistry. (2012-05-31). Available at: [Link]
-
Orbital Hybridization And Bond Strengths - Master Organic Chemistry. (2018-01-19). Available at: [Link]
-
Reactivity of benzyl halides towards nucleophilic substitution - Chemistry Stack Exchange. (2017-12-30). Available at: [Link]
-
Nucleophilic aromatic substitution I (video) - Khan Academy. Available at: [Link]
-
What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? - Quora. (2022-10-26). Available at: [Link]
-
Homolytic C-H Bond Dissociation Energies of Organic Molecules - Chemistry LibreTexts. (2023-01-22). Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available at: [Link]
-
3-Bromo-5-(N-Boc)aminomethylisoxazole | C9H13BrN2O3 - PubChem. Available at: [Link]
-
Relationship Investigation between C(sp²)–X and C(sp³)–X Bond Energies Based on Substituted Benzene and Methane | ACS Omega. (2020-07-22). Available at: [Link]
Sources
- 1. ijpca.org [ijpca.org]
- 2. Buy 3-Bromo-5-(3-fluorophenyl)isoxazole [smolecule.com]
- 3. 3-Bromo-5-(bromomethyl)isoxazole | CymitQuimica [cymitquimica.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. isasjournal.isasbharat.in [isasjournal.isasbharat.in]
- 7. baranlab.org [baranlab.org]
- 8. scribd.com [scribd.com]
- 9. Khan Academy [khanacademy.org]
- 10. theses.gla.ac.uk [theses.gla.ac.uk]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. quora.com [quora.com]
- 13. Theoretical bond dissociation energies of halo-heterocycles: trends and relationships to regioselectivity in palladium-catalyzed cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. 3-Bromo-5-(N-Boc)aminomethylisoxazole | C9H13BrN2O3 | CID 16427105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Suzuki Coupling [organic-chemistry.org]
Potential applications of isoxazole derivatives in medicinal chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the quest for novel molecular entities with enhanced therapeutic efficacy and improved safety profiles. Within this dynamic field, heterocyclic compounds have long been a focal point of research, owing to their diverse chemical properties and their ability to interact with a wide array of biological targets. Among these, the isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a "privileged scaffold" – a molecular framework that is recurrently found in potent, biologically active compounds.[1][2]
This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the multifaceted applications of isoxazole derivatives in medicinal chemistry. Moving beyond a mere cataloging of activities, this document delves into the core mechanisms of action, elucidates critical structure-activity relationships (SAR), and provides detailed, field-proven experimental protocols to empower further research and development in this exciting area. The versatility of the isoxazole moiety, from its role in FDA-approved drugs to its potential in combating antimicrobial resistance and cancer, underscores its profound impact on contemporary drug discovery.[3][4]
The Versatility of the Isoxazole Nucleus: A Gateway to Diverse Pharmacological Activities
The isoxazole ring is a versatile building block in drug design due to its unique electronic and structural characteristics. Its aromatic nature, coupled with the presence of two heteroatoms, allows for a variety of non-covalent interactions with biological macromolecules, including hydrogen bonding, π-π stacking, and hydrophobic interactions.[5] Furthermore, the isoxazole ring can act as a bioisostere for other functional groups, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[6] This chemical tractability has led to the incorporation of the isoxazole scaffold into a wide range of therapeutic agents with diverse pharmacological activities.[7]
A number of isoxazole-containing drugs have received FDA approval and are currently in clinical use, highlighting the therapeutic relevance of this heterocyclic system.[8][9][10]
| Drug | Therapeutic Class | Indication |
| Sulfamethoxazole | Antibiotic | Bacterial infections |
| Valdecoxib | Anti-inflammatory (NSAID) | Arthritis, acute pain |
| Leflunomide | DMARD | Rheumatoid arthritis |
| Risperidone | Antipsychotic | Schizophrenia, bipolar disorder |
| Danazol | Endocrine agent | Endometriosis, fibrocystic breast disease |
| Cloxacillin | Antibiotic | Bacterial infections |
| Dicloxacillin | Antibiotic | Bacterial infections |
| Flucloxacillin | Antibiotic | Bacterial infections |
| Zonisamide | Anticonvulsant | Epilepsy |
Anticancer Applications of Isoxazole Derivatives: A Multi-pronged Approach
Isoxazole derivatives have demonstrated significant potential as anticancer agents, acting through a variety of mechanisms to inhibit tumor growth and induce cancer cell death.[4] Their ability to target multiple cellular pathways makes them attractive candidates for the development of novel cancer therapeutics.[11][12]
Mechanism of Action: Induction of Apoptosis
A primary mechanism by which many isoxazole-based anticancer agents exert their effects is through the induction of apoptosis, or programmed cell death.[4] This is a tightly regulated process that is often dysregulated in cancer cells, allowing for their uncontrolled proliferation. Isoxazole derivatives can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[13][14]
Structure-Activity Relationship (SAR) for Anticancer Activity
The anticancer potency of isoxazole derivatives is highly dependent on the nature and position of substituents on the isoxazole ring and any appended aromatic systems.
| Position of Substitution | Favorable Substituents for Anticancer Activity | Unfavorable Substituents |
| Isoxazole Ring | 3,5-disubstitution is common in active compounds. | Bulky groups at the 4-position can decrease activity. |
| Aryl Ring at C3/C5 | Electron-withdrawing groups (e.g., halogens) often enhance activity. Methoxy groups can have variable effects. [15] | Unsubstituted phenyl rings are generally less potent. |
| Linker | A flexible linker between the isoxazole and another pharmacophore can be beneficial. | A rigid linker may hinder binding to the target. |
| Terminal Group | Aromatic or heterocyclic rings often contribute to potency. | Small alkyl groups may not provide sufficient interaction. |
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)
This protocol describes a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of isoxazole derivatives on a cancer cell line.
1. Cell Culture and Seeding:
-
Culture a human cancer cell line (e.g., MCF-7 for breast cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
2. Compound Treatment:
-
Prepare a stock solution of the isoxazole derivative in DMSO.
-
Perform serial dilutions of the stock solution in culture media to obtain the desired final concentrations.
-
Remove the old media from the 96-well plate and add 100 µL of the media containing the different concentrations of the test compound to the respective wells. Include a vehicle control (media with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours.
3. MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Antimicrobial Applications of Isoxazole Derivatives: Combating Resistance
The rise of antimicrobial resistance is a global health crisis, necessitating the development of new antimicrobial agents. Isoxazole derivatives have long been a source of antibacterial drugs, and ongoing research continues to explore their potential against a broad spectrum of pathogens. [3][6]
Mechanism of Action
The antimicrobial mechanisms of isoxazole derivatives can vary. For instance, the sulfonamide isoxazoles, like sulfamethoxazole, act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. [9]Folic acid is a vital precursor for the synthesis of nucleotides and amino acids, and its inhibition leads to bacterial growth arrest.
Structure-Activity Relationship (SAR) for Antimicrobial Activity
The antimicrobial efficacy of isoxazole derivatives is significantly influenced by their substitution patterns.
| Position of Substitution | Favorable Substituents for Antimicrobial Activity | Unfavorable Substituents |
| Isoxazole Ring | Substitution at the 3 and 5 positions is critical for activity. | Unsubstituted isoxazole is generally inactive. |
| Aryl Ring at C3/C5 | Electron-withdrawing groups (e.g., nitro, chloro) on a phenyl ring can enhance activity. [3] | Bulky, electron-donating groups may reduce activity. |
| Amine/Amide Linkage | An amide or sulfonamide linkage is a common feature in potent antimicrobial isoxazoles. | Ether or alkyl linkers are generally less effective. |
Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an isoxazole derivative against a bacterial strain.
1. Preparation of Materials:
-
Prepare a stock solution of the isoxazole derivative in a suitable solvent (e.g., DMSO).
-
Sterilize Mueller-Hinton Broth (MHB) and 96-well microtiter plates.
-
Culture the bacterial strain (e.g., Staphylococcus aureus) overnight in MHB.
2. Inoculum Preparation:
-
Adjust the turbidity of the overnight bacterial culture with sterile saline or MHB to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.
3. Serial Dilution in Microtiter Plate:
-
Add 100 µL of MHB to all wells of a 96-well plate.
-
Add 100 µL of the stock solution of the isoxazole derivative to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well containing the compound.
-
This will create a range of concentrations of the test compound.
4. Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final concentrations of the compound.
-
Include a positive control (wells with bacteria and no compound) and a negative control (wells with media only).
-
Cover the plate and incubate at 37°C for 18-24 hours.
5. Determination of MIC:
-
After incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the isoxazole derivative that completely inhibits visible growth of the bacteria.
Synthesis of Isoxazole Derivatives: A Representative Protocol
The synthesis of isoxazole derivatives can be achieved through various methods, with the reaction of chalcones with hydroxylamine hydrochloride being a common and versatile approach. [12][16][17]
Experimental Protocol: Synthesis of a 3,5-Disubstituted Isoxazole via a Chalcone Intermediate
Step 1: Synthesis of the Chalcone Intermediate
-
To a solution of an appropriate acetophenone (1 equivalent) and a substituted benzaldehyde (1 equivalent) in ethanol, add an aqueous solution of sodium hydroxide (2-3 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid.
-
Filter the precipitated solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
Step 2: Cyclization to the Isoxazole
-
Reflux a mixture of the synthesized chalcone (1 equivalent) and hydroxylamine hydrochloride (1.5 equivalents) in ethanol.
-
Add a base, such as sodium acetate or a few drops of piperidine, to the reaction mixture.
-
Continue refluxing for 6-8 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Filter the resulting solid, wash with water, and purify by recrystallization or column chromatography to yield the desired 3,5-disubstituted isoxazole.
Future Perspectives
The isoxazole scaffold continues to be a fertile ground for drug discovery and development. Future research will likely focus on several key areas:
-
Multi-target Drug Design: The development of isoxazole derivatives that can modulate multiple targets simultaneously to achieve synergistic therapeutic effects, particularly in complex diseases like cancer.
-
Combating Drug Resistance: The design of novel isoxazole-based antimicrobial agents with new mechanisms of action to overcome existing resistance patterns.
-
Neurodegenerative Diseases: Exploration of isoxazole derivatives for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's diseases, leveraging their potential to modulate key neurological targets. [3]* Green Synthesis: The development of more environmentally friendly and efficient synthetic methodologies for the preparation of isoxazole derivatives.
References
-
Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link]
-
A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. Taylor & Francis Online. [Link]
-
A Brief Review on Isoxazole Derivatives as Antibacterial Agents. International Journal of Research and Review. [Link]
-
Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Der Pharma Chemica. [Link]
-
Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Scholars Research Library. [Link]
-
SYNTHESIS AND ANTI-INFLAMMATORY, ANTIOXIDANT STUDIES OF NOVEL CHALCONES-BASED ISOXAZOLE DERIVATIVES. Rasayan Journal of Chemistry. [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. National Institutes of Health. [Link]
-
Synthesis and biological evaluation of chalcone incorporated thaizole-isoxazole derivatives as anticancer agents. DOI. [Link]
-
Antimicrobial and Cytotoxic Activities of Water-Soluble Isoxazole-Linked 1,3,4-Oxadiazole with Delocalized Charge: In Vitro and In Vivo Results. National Institutes of Health. [Link]
-
Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. PubMed. [Link]
-
Synthesis of isoxazole ring containing chalcone and dihydropyrazole derivatives. ResearchGate. [Link]
-
Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. [Link]
-
Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. MDPI. [Link]
-
MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]
-
Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. PubMed. [Link]
-
Schematic representation of both major apoptosis signalling pathways. ResearchGate. [Link]
-
Isoxazole containing drugs. ResearchGate. [Link]
-
Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. [Link]
-
FDA approved drugs with oxazole nucleus. ResearchGate. [Link]
-
Examples of the commercially used isoxazole containing drugs. ResearchGate. [Link]
-
Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy. MDPI. [Link]
-
Schematic of pertinent inhibitor of apoptosis signaling pathways. ResearchGate. [Link]
-
Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. ResearchGate. [Link]
-
Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. [Link]
-
Apoptosis Signaling Pathway: Stages, Types and Key Molecules. QIAGEN GeneGlobe. [Link]
-
Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria. National Institutes of Health. [Link]
-
Inhibition of Apoptosis Signaling Pathway. Boster Bio. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. ijrrjournal.com [ijrrjournal.com]
- 7. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review | MDPI [mdpi.com]
- 8. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. mdpi.com [mdpi.com]
- 14. bosterbio.com [bosterbio.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 17. Bot Verification [rasayanjournal.co.in]
3-Bromo-5-(bromomethyl)isoxazole safety and handling precautions
An In-Depth Technical Guide to the Safe Handling of 3-Bromo-5-(bromomethyl)isoxazole
Introduction
3-Bromo-5-(bromomethyl)isoxazole is a bifunctional heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its utility as a synthetic intermediate stems from its two reactive sites: the C3-bromo position, amenable to various cross-coupling reactions, and the highly electrophilic bromomethyl group at the C5 position, ideal for introducing the isoxazole scaffold via nucleophilic substitution. However, the very features that make this molecule a versatile building block also render it a significant laboratory hazard.
This guide provides a comprehensive overview of the safety and handling precautions necessary for 3-Bromo-5-(bromomethyl)isoxazole. Given the limited publicly available toxicological data for this specific molecule, this document synthesizes information from safety data sheets (SDS) of structurally analogous compounds, including other brominated isoxazoles and bromomethyl derivatives. The core principle underpinning this guide is one of proactive risk mitigation: treating the compound with a high degree of caution commensurate with its potential hazards as a corrosive, lachrymatory, and reactive alkylating agent.
Hazard Identification and Risk Assessment
The primary hazards associated with 3-Bromo-5-(bromomethyl)isoxazole are derived from its chemical structure. The bromomethyl group (-CH₂Br) is a well-known structural alert for lachrymatory (tear-inducing) and alkylating activity. Such compounds can react with biological nucleophiles, leading to irritation and potential tissue damage. The presence of two bromine atoms and a nitrogen-oxygen bond in the isoxazole ring also contributes to its reactivity and potential to release hazardous decomposition products upon heating.
Due to the absence of a specific, comprehensive safety data sheet, the hazard profile is extrapolated from closely related molecules like 3-(Bromomethyl)-5-methylisoxazole[1], 5-(Bromomethyl)-3-phenylisoxazole[2][3], and 3-Bromo-5-(chloromethyl)isoxazole[4]. Based on these analogs, 3-Bromo-5-(bromomethyl)isoxazole should be presumed to be a corrosive material that can cause severe skin burns and eye damage.[1][3]
A thorough, task-specific risk assessment must be conducted before any experimental work begins. This assessment should consider the quantities being used, the nature of the operation (e.g., weighing, reaction setup, workup), and potential for exposure.
Assumed GHS Hazard Classification
The following table summarizes the likely hazard classifications for 3-Bromo-5-(bromomethyl)isoxazole, based on data from its structural analogs.
| Hazard Class | Hazard Category | GHS Hazard Statement | Source Analogs |
| Skin Corrosion/Irritation | Category 1C/2 | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation | [1][4] |
| Serious Eye Damage/Eye Irritation | Category 1/2A | H318: Causes serious eye damage / H319: Causes serious eye irritation | [1][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [4][5] |
| Corrosive to Metals | Not Classified | - | - |
| Acute Toxicity (Oral, Dermal, Inhalation) | No Data | Toxicological properties not fully investigated. | [1][3] |
Hierarchy of Controls: Engineering, Administrative, and Personal Protection
A systematic approach to minimizing exposure is critical. The "Hierarchy of Controls" is a fundamental principle in chemical safety that prioritizes the most effective control measures.
Caption: Hierarchy of controls, prioritizing engineering solutions over personal protective equipment.
Engineering Controls
The single most important engineering control is the mandatory use of a properly functioning and certified chemical fume hood for all manipulations of 3-Bromo-5-(bromomethyl)isoxazole, including weighing, transfers, and reaction setups.[6] This is non-negotiable. The fume hood contains vapors and dust, protecting the user from inhaling the irritating and corrosive substance.[2] Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[2][7]
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be used in conjunction with engineering controls.
| PPE Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles meeting ANSI Z87.1 or EN 166 standards. A full-face shield should be worn over goggles when handling larger quantities. | Protects against splashes of the corrosive solid or its solutions, which can cause severe eye damage.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene). Inspect for tears or holes before each use.[3] | Prevents skin contact, which can cause severe burns.[1] Double-gloving is recommended. |
| Body Protection | A flame-resistant laboratory coat, fully buttoned. Chemical-resistant apron for larger scale work. | Protects skin and personal clothing from contamination. |
| Respiratory | Not typically required if work is conducted within a chemical fume hood. | A fume hood provides adequate respiratory protection from vapors and dust. |
Safe Handling and Storage Protocols
Adherence to strict protocols is essential to prevent exposure and accidents.
Step-by-Step Handling Protocol
-
Preparation : Don all required PPE before entering the designated work area. Ensure the chemical fume hood sash is at the appropriate working height.
-
Weighing : Weigh the compound within the fume hood. Use a disposable weighing boat or line the balance with aluminum foil to contain any spills. "Weighing by difference" is the preferred method: weigh the sealed container, remove the desired amount of substance directly into the reaction vessel inside the hood, and re-weigh the original container.
-
Transfers : Handle the solid with spatulas; avoid creating dust. If making a solution, add the solid to the solvent slowly.
-
Reaction Quenching : Be aware that bromomethyl compounds are reactive. A general protocol for quenching excess reagent involves cooling the reaction mixture in an ice bath and slowly adding a nucleophilic solvent like isopropanol, followed by methanol, and finally water to neutralize any remaining electrophile.[6]
-
Post-Handling : After use, decontaminate the spatula and work surfaces. Remove gloves using a technique that avoids skin contamination and dispose of them in the appropriate solid waste container.[8] Wash hands and arms thoroughly with soap and water.[1]
Storage Requirements
-
Container : Keep the compound in its original, tightly sealed container.[7][9]
-
Atmosphere : Store under an inert atmosphere (e.g., argon or nitrogen) if possible to prevent degradation from moisture.[9]
-
Temperature : Store in a cool, dry, and well-ventilated area.[2][3] Refrigeration is often recommended for reactive intermediates.[1]
-
Location : Store locked up in a designated corrosives cabinet.[1][9]
-
Incompatibilities : Segregate from strong oxidizing agents, strong bases, and strong reducing agents.[2][3]
Caption: Key chemical incompatibilities for 3-Bromo-5-(bromomethyl)isoxazole.
Emergency Procedures
Immediate and correct response to an emergency can significantly mitigate harm.
Exposure Response (First Aid)
-
Inhalation : Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration (do not use the mouth-to-mouth method).[1][2] Seek immediate medical attention.[1][9]
-
Skin Contact : Immediately flush the skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[1] Seek immediate medical attention.[1]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[1][9] Seek immediate medical attention.[1][9]
-
Ingestion : Do NOT induce vomiting.[1][2][9] Rinse the mouth with water. If the person is conscious, have them drink plenty of water. Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.[1] Ingestion can cause severe damage and perforation of the esophagus or stomach.[1][3]
Spill Response Protocol
Caption: Workflow for responding to a chemical spill of 3-Bromo-5-(bromomethyl)isoxazole.
For small spills (manageable by trained lab personnel), wear appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand, and carefully sweep it into a clearly labeled hazardous waste container.[10] Avoid creating dust. For large spills, evacuate the laboratory immediately, alert others, and contact your institution's emergency response team.
Decontamination and Waste Disposal
Proper disposal is a critical component of the chemical lifecycle to ensure environmental and personnel safety.
-
Decontamination : All glassware that has come into contact with the compound must be decontaminated before being washed. Rinse the glassware with a suitable organic solvent (e.g., acetone) in a fume hood. The rinsate must be collected as halogenated organic waste.
-
Waste Disposal : 3-Bromo-5-(bromomethyl)isoxazole and any materials contaminated with it must be disposed of as hazardous waste.
-
Waste Stream : This compound is a halogenated organic substance. It must be collected in a designated, properly labeled "Halogenated Organic Waste" container.[11][12]
-
Container : Use a robust, sealed container, ensuring it is not filled more than 90% of its capacity.[13] The container must be kept closed at all times except when adding waste.[11]
-
Labeling : The waste container must be clearly labeled with the words "Hazardous Waste" and a full list of its contents. Do not use abbreviations.[11]
-
Prohibition : Under no circumstances should this chemical or its waste be disposed of down the drain.[11]
-
Conclusion
3-Bromo-5-(bromomethyl)isoxazole is a valuable reagent whose utility is matched by its significant potential hazards. Its corrosive, lachrymatory, and reactive nature demands a stringent and proactive approach to safety. By understanding the inherent risks, implementing a robust hierarchy of controls centered on the mandatory use of a chemical fume hood, and adhering to strict handling and emergency protocols, researchers can safely harness the synthetic potential of this molecule. The guiding principle must always be the minimization of exposure and the prevention of accidents through careful planning and diligent practice.
References
- BenchChem. (2025). Technical Support Center: Handling and Safety of Bromomethyl Compounds.
- Fisher Scientific. (n.d.). Safety Data Sheet: 3-(Bromomethyl)-5-methylisoxazole.
- TCI America. (2025).
- BenchChem. (2025). Essential Safety and Operational Guide for Handling (2S)-3-(bromomethyl)but-3-en-2-ol.
- Fisher Scientific. (2023). Safety Data Sheet: 5-(Bromomethyl)-3-phenylisoxazole.
- PubChem. (n.d.). 3-Bromo-5-methyl-1,2-oxazole.
- Thermo Fisher Scientific. (2025).
- Fisher Scientific. (n.d.).
- Fisher Scientific. (2025). Safety Data Sheet: 5-(Bromomethyl)-3-phenylisoxazole.
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
- Thermo Fisher Scientific. (2025).
- Braun Research Group, University of Illinois Urbana-Champaign. (n.d.).
- Echemi. (n.d.). 3-BROMO-5-(CHLOROMETHYL)
- University of California, Santa Cruz. (n.d.).
Sources
- 1. fishersci.ca [fishersci.ca]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.ca [fishersci.ca]
- 4. echemi.com [echemi.com]
- 5. 3-Bromo-5-methyl-1,2-oxazole | C4H4BrNO | CID 2763224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. fishersci.com [fishersci.com]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. uakron.edu [uakron.edu]
- 13. ethz.ch [ethz.ch]
Methodological & Application
Application Notes and Protocols: Regioselective Synthesis of 3-Bromo-5-(bromomethyl)isoxazole
Abstract
This technical guide provides a comprehensive protocol for the synthesis of 3-Bromo-5-(bromomethyl)isoxazole, a versatile bifunctional building block crucial in medicinal chemistry and agrochemical research. The synthesis is achieved through a highly regioselective 1,3-dipolar cycloaddition reaction between propargyl bromide and in situ-generated bromonitrile oxide. This document details the underlying reaction mechanism, provides a step-by-step experimental protocol, outlines critical safety considerations, and presents expected analytical data for product characterization. The methodologies described are designed for researchers, chemists, and professionals in the field of drug development and synthetic organic chemistry.
Introduction and Scientific Rationale
The 3,5-disubstituted isoxazole scaffold is a privileged structure in modern pharmacology, appearing in numerous approved drugs and clinical candidates.[1] The target molecule, 3-Bromo-5-(bromomethyl)isoxazole (CAS No. 88982-28-9), is of particular synthetic value due to its two distinct reactive sites.[2][3] The bromine atom on the isoxazole ring can participate in various cross-coupling reactions, while the bromomethyl group at the 5-position serves as a potent electrophile for introducing the isoxazole moiety into larger molecules. This dual reactivity makes it an essential intermediate for creating diverse chemical libraries for drug discovery programs, such as the development of glyceraldehyde-3-phosphate dehydrogenase (GAPDH) inhibitors.[4]
The core of this synthesis is the [3+2] cycloaddition reaction, a powerful method for constructing five-membered heterocycles.[5][6][7] Specifically, this protocol utilizes the reaction between an alkyne (propargyl bromide) and a nitrile oxide (bromonitrile oxide). A key challenge is the instability of bromonitrile oxide, which necessitates its generation in situ from a stable precursor, dibromoformaldoxime.[8] This guide presents a robust and reproducible method that ensures high regioselectivity for the desired 3,5-disubstituted product, minimizing the formation of the 3,4-disubstituted isomer.[9]
Reaction Mechanism: The 1,3-Dipolar Cycloaddition Pathway
The formation of the isoxazole ring proceeds through a well-established 1,3-dipolar cycloaddition mechanism. The key steps are:
-
In Situ Generation of the 1,3-Dipole: Dibromoformaldoxime, the precursor, is dehydrobrominated by a mild base (e.g., potassium bicarbonate). This elimination of HBr generates the highly reactive intermediate, bromonitrile oxide. The slow addition of the precursor is critical to maintain a low concentration of this unstable dipole, preventing its dimerization into furoxans.[1][8]
-
Cycloaddition: The generated bromonitrile oxide immediately undergoes a concerted [3+2] cycloaddition reaction with the dipolarophile, propargyl bromide. This reaction is highly regioselective, with the oxygen atom of the nitrile oxide adding to the internal carbon of the alkyne, and the carbon atom of the nitrile oxide adding to the terminal carbon. This selectivity is governed by the electronic and steric properties of the reactants.
-
Aromatization: The initial cycloadduct, a dihydroisoxazole intermediate, rapidly undergoes elimination of HBr to yield the stable, aromatic 3-Bromo-5-(bromomethyl)isoxazole ring.
Sources
- 1. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Bromo-5-(bromomethyl)isoxazole | CymitQuimica [cymitquimica.com]
- 3. biosynth.com [biosynth.com]
- 4. air.unipr.it [air.unipr.it]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. CA1258860A - Process for the preparation of 3,5-disubstituted isoxazoles - Google Patents [patents.google.com]
Application Notes and Protocols for Isoxazole Synthesis via 1,3-Dipolar Cycloaddition
Introduction: The Isoxazole Scaffold and the Power of Cycloaddition Chemistry
The isoxazole ring is a privileged five-membered heterocyclic motif that is a cornerstone in medicinal chemistry and drug discovery.[1][2][3] Its unique electronic properties and ability to participate in various non-covalent interactions, such as hydrogen bonding and π–π stacking, make it a versatile scaffold for the design of therapeutic agents.[4][5][6] A multitude of drugs across various therapeutic areas, including the anti-inflammatory drug valdecoxib and the antirheumatic leflunomide, feature the isoxazole core, underscoring its pharmacological significance.[3][7]
Among the various synthetic routes to isoxazoles, the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne stands out as a particularly powerful and convergent strategy.[8][9] This [3+2] cycloaddition is a pericyclic reaction that allows for the rapid construction of the isoxazole ring with a high degree of atom economy.[10][11] This guide provides an in-depth exploration of this reaction, from its mechanistic underpinnings to practical, field-tested protocols for the synthesis of isoxazole derivatives, tailored for researchers and professionals in drug development.
Mechanistic Insights: The Concerted Pathway of Isoxazole Formation
The 1,3-dipolar cycloaddition of a nitrile oxide with a dipolarophile, such as an alkyne, is generally considered a concerted pericyclic reaction.[10] The reaction proceeds through a six-electron, aromatic transition state, leading to the formation of the five-membered isoxazole ring in a single, stereospecific step.
The nitrile oxide, a transient 1,3-dipole, is typically generated in situ to circumvent its propensity to dimerize into a furoxan, a common side reaction that can significantly lower the yield of the desired isoxazole.[12][13] Common methods for generating nitrile oxides include the dehydration of nitroalkanes or the oxidation of aldoximes.[13] The choice of precursor and the method of generation are critical for the efficiency of the cycloaddition.
Caption: General mechanism of 1,3-dipolar cycloaddition for isoxazole synthesis.
Experimental Protocols: A Guide to Modern Synthetic Methodologies
The choice of synthetic methodology for isoxazole synthesis via 1,3-dipolar cycloaddition is often dictated by the desired regioselectivity, substrate scope, and reaction conditions. Below are detailed protocols for three widely employed approaches: a classic metal-free method, a copper-catalyzed reaction for enhanced regioselectivity, and a ruthenium-catalyzed approach for challenging substrates.
Protocol 1: Metal-Free In Situ Generation of Nitrile Oxide from an Aldoxime
This protocol describes a classic and robust method for the synthesis of 3,5-disubstituted isoxazoles via the in situ generation of a nitrile oxide from an aldoxime using an oxidizing agent, followed by cycloaddition with a terminal alkyne.
Rationale: The in situ generation of the nitrile oxide is crucial to minimize its dimerization to furoxan.[12][13] The use of a mild oxidant like N-Chlorosuccinimide (NCS) or household bleach (sodium hypochlorite) provides a convenient and efficient way to generate the reactive dipole.
Caption: Workflow for metal-free isoxazole synthesis.
Step-by-Step Protocol:
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aldoxime (1.0 eq.) and the terminal alkyne (1.2 eq.) in a suitable solvent such as dichloromethane (DCM) or ethyl acetate.
-
Base Addition: Add a base, such as triethylamine (1.5 eq.), to the reaction mixture. The base acts as a scavenger for the HCl generated during the reaction.
-
Nitrile Oxide Generation and Cycloaddition: Slowly add a solution of N-Chlorosuccinimide (NCS) (1.1 eq.) in the same solvent to the reaction mixture at 0 °C. The slow addition is critical to maintain a low concentration of the nitrile oxide and suppress dimerization.[12]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure isoxazole.
| Parameter | Value/Condition | Rationale |
| Aldoxime | 1.0 eq. | Starting material for nitrile oxide generation. |
| Alkyne | 1.2 eq. | Dipolarophile; slight excess ensures complete consumption of the nitrile oxide. |
| Base | Triethylamine (1.5 eq.) | Neutralizes the acid byproduct. |
| Oxidant | NCS (1.1 eq.) | Efficiently generates the nitrile oxide in situ. |
| Solvent | DCM or Ethyl Acetate | Common aprotic solvents that dissolve the reactants well. |
| Temperature | 0 °C to Room Temp. | Initial cooling controls the exothermic reaction, then room temperature for completion. |
Protocol 2: Copper(I)-Catalyzed Regioselective Isoxazole Synthesis
Copper(I) catalysis has emerged as a powerful tool to control the regioselectivity of the 1,3-dipolar cycloaddition, particularly for the synthesis of 3,5-disubstituted isoxazoles from terminal alkynes.[14][15]
Rationale: The copper(I) catalyst is believed to activate the terminal alkyne by forming a copper acetylide intermediate. This intermediate then reacts with the nitrile oxide in a highly regioselective manner, favoring the formation of the 3,5-disubstituted isoxazole.[15] This method often proceeds under mild conditions and tolerates a wide range of functional groups.[16][17]
Caption: Workflow for copper-catalyzed isoxazole synthesis.
Step-by-Step Protocol:
-
Catalyst and Reagent Setup: To a solution of the aldoxime (1.0 eq.) and terminal alkyne (1.1 eq.) in a suitable solvent (e.g., THF or MeCN), add a copper(I) source such as CuI or Cu(MeCN)₄PF₆ (5-10 mol%).
-
Base Addition: Add a base, typically triethylamine (2.0 eq.).
-
Nitrile Oxide Generation: Slowly add a solution of NCS (1.2 eq.) in the same solvent to the reaction mixture at room temperature.
-
Reaction and Monitoring: Stir the reaction mixture at room temperature for 2-8 hours, monitoring by TLC.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography to yield the 3,5-disubstituted isoxazole.
| Parameter | Value/Condition | Rationale |
| Catalyst | CuI (5-10 mol%) | Promotes regioselective cycloaddition.[17] |
| Alkyne | Terminal Alkyne (1.1 eq.) | Reacts with high regioselectivity in the presence of copper. |
| Base | Triethylamine (2.0 eq.) | Facilitates both nitrile oxide formation and catalyst turnover. |
| Solvent | THF or MeCN | Polar aprotic solvents that are compatible with the catalyst. |
| Temperature | Room Temperature | Mild conditions that preserve sensitive functional groups. |
Protocol 3: Ruthenium(II)-Catalyzed Cycloaddition for Highly Substituted Isoxazoles
While copper catalysis is effective for terminal alkynes, the synthesis of 3,4,5-trisubstituted isoxazoles from internal alkynes can be challenging. Ruthenium(II) catalysts have been shown to be highly effective for this transformation, providing excellent yields and regioselectivity.[18]
Rationale: Ruthenium(II) complexes can catalyze the cycloaddition of nitrile oxides with both terminal and internal alkynes, expanding the substrate scope of the reaction.[18] The ruthenium catalyst is thought to facilitate the cycloaddition through a different mechanism than copper, allowing for the reaction of less reactive internal alkynes.[19]
Step-by-Step Protocol:
-
Catalyst and Reagent Preparation: In a Schlenk flask under an inert atmosphere (e.g., argon), dissolve the ruthenium(II) catalyst, such as [Ru(cod)Cl₂]n (2-5 mol%), in a dry, degassed solvent like toluene.
-
Substrate Addition: Add the aldoxime (1.0 eq.) and the internal or terminal alkyne (1.2 eq.) to the flask.
-
Nitrile Oxide Generation: Add an oxidant, for example, a hypervalent iodine reagent like [bis(trifluoroacetoxy)iodo]benzene (PIFA) (1.1 eq.).
-
Reaction: Stir the mixture at room temperature or slightly elevated temperatures (e.g., 40-60 °C) for 6-24 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up: After completion, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography to obtain the desired substituted isoxazole.
| Parameter | Value/Condition | Rationale |
| Catalyst | [Ru(cod)Cl₂]n (2-5 mol%) | Effective for both terminal and internal alkynes.[18] |
| Alkyne | Internal or Terminal (1.2 eq.) | Broadens the scope to more substituted isoxazoles. |
| Oxidant | PIFA (1.1 eq.) | A powerful oxidant for generating nitrile oxides. |
| Solvent | Toluene (dry, degassed) | Anhydrous and oxygen-free conditions are often required for ruthenium catalysis. |
| Atmosphere | Inert (Argon) | Protects the catalyst from deactivation by oxygen. |
Applications in Drug Discovery: The Isoxazole as a Bioactive Core
The isoxazole ring is a common feature in a wide array of biologically active compounds, demonstrating antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[1][2][20] Its prevalence in approved drugs highlights its importance as a pharmacophore.[3][4]
-
Anti-inflammatory Agents: The COX-2 inhibitor Valdecoxib contains a central isoxazole ring, which is crucial for its selective inhibitory activity.[7]
-
Anticancer Therapeutics: Numerous isoxazole derivatives have been synthesized and evaluated for their anticancer properties, with some showing potent activity against various cancer cell lines.[1][21]
-
Antibacterial and Antifungal Drugs: The isoxazole scaffold is present in several antibacterial drugs, such as sulfamethoxazole, and antifungal compounds.[3][6]
The synthetic methodologies described herein provide medicinal chemists with robust tools to generate diverse libraries of isoxazole-containing compounds for screening and lead optimization in drug discovery programs.
Troubleshooting Common Issues in Isoxazole Synthesis
Even with optimized protocols, challenges can arise in the synthesis of isoxazoles. Here are some common problems and their potential solutions:
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | - Inefficient nitrile oxide generation.- Dimerization of the nitrile oxide to furoxan.[12][13]- Poor reactivity of the alkyne. | - Ensure the purity of the aldoxime and oxidant.- Use slow addition of the oxidant at low temperatures.- Increase the concentration of the alkyne.- Consider using a catalytic method (Cu or Ru) to enhance reactivity. |
| Mixture of Regioisomers | - Lack of regiochemical control in the cycloaddition.[12] | - For terminal alkynes, employ a copper(I) catalyst to favor the 3,5-disubstituted isomer.[15]- For internal alkynes, a ruthenium catalyst may provide better regioselectivity.[18]- Modify the electronic properties of the substituents on the alkyne or nitrile oxide precursor.[12] |
| Formation of Furoxan Dimer | - High concentration of the nitrile oxide intermediate.[13] | - Generate the nitrile oxide in situ with slow addition of the precursor or oxidant.- Ensure the dipolarophile (alkyne) is present in the reaction mixture before generating the nitrile oxide.[12] |
| Incomplete Reaction | - Insufficient reaction time or temperature.- Deactivation of the catalyst. | - Monitor the reaction by TLC and extend the reaction time if necessary.- Increase the reaction temperature cautiously.- For catalytic reactions, ensure anhydrous and inert conditions are maintained. |
References
- Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.
- Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (
- Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH.
- A review of isoxazole biological activity and present synthetic techniques.
- Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. MDPI.
- Troubleshooting guide for the synthesis of isoxazole deriv
- Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines. NIH.
- 1,3-Dipolar Cycloaddition Reactions between Stannyl Alkynes and Nitrile Oxides. Thieme.
- An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Publishing.
- Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI.
- Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PMC - PubMed Central.
- Technical Support Center: Isoxazole Synthesis via 1,3-Dipolar Cycloaddition. Benchchem.
- Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles with α-Nitroketones. PMC - NIH.
- Mechanism of 1,3-dipolar cycloaddition reaction.
- Copper-C
- 1,3-Dipolar Cycloaddition Form
- Advances in isoxazole chemistry and their role in drug discovery.
- Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing.
- Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reactions. PubMed Central.
- Isoxazole Derivatives as Regul
- 1,3-dipolar cycloaddition. Wikipedia.
- ChemInform Abstract: Ruthenium-Catalyzed Cycloaddition of Nitrile Oxides and Alkynes: Practical Synthesis of Isoxazoles.
- Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands for fac-[MI(CO)3]+ Centers (M = Re, 99mTc).
- Diastereoselective ruthenium porphyrin-catalyzed tandem nitrone formation/1,3-dipolar cycloaddition for isoxazolidines. Synthesis, in silico docking study and in vitro biological activities. PubMed.
- (PDF) Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reaction.
- Isoxazole synthesis. Organic Chemistry Portal.
- Synthesis of Isoxazole Derivatives by Catalytic Condensation of Primary Nitro Compounds with Dipolarophiles. FLORE.
- 1,3-dipolar cycloaddition reactions. YouTube.
- Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. PMC - NIH.
- Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of. Journal of the Turkish Chemical Society, Section A: Chemistry.
Sources
- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 7. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 8. sciforum.net [sciforum.net]
- 9. Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 11. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 15. Isoxazole synthesis [organic-chemistry.org]
- 16. Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Diastereoselective ruthenium porphyrin-catalyzed tandem nitrone formation/1,3-dipolar cycloaddition for isoxazolidines. Synthesis, in silico docking study and in vitro biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
Application Notes and Protocols for Nucleophilic Substitution Reactions with 3-Bromo-5-(bromomethyl)isoxazole
Introduction: The Versatility of a Bifunctional Isoxazole Scaffold
The isoxazole ring is a privileged scaffold in medicinal chemistry and materials science, renowned for its diverse biological activities and tunable physicochemical properties.[1] 3-Bromo-5-(bromomethyl)isoxazole is a particularly valuable synthetic intermediate, offering two distinct electrophilic sites for nucleophilic attack: a halogenated sp²-hybridized carbon on the aromatic isoxazole ring (C3) and a benzylic-like sp³-hybridized carbon in the bromomethyl group (C5-CH₂). This dual reactivity allows for the sequential or selective introduction of a wide range of functional groups, enabling the rapid construction of diverse molecular libraries for drug discovery and the development of novel functional materials.
This comprehensive guide provides an in-depth analysis of the reactivity of 3-Bromo-5-(bromomethyl)isoxazole and detailed protocols for performing selective nucleophilic substitution reactions. The methodologies described herein are designed to provide researchers, medicinal chemists, and drug development professionals with the tools to effectively utilize this versatile building block in their synthetic endeavors.
Mechanistic Insights: A Tale of Two Electrophiles
The key to unlocking the synthetic potential of 3-Bromo-5-(bromomethyl)isoxazole lies in understanding the differential reactivity of its two electrophilic centers. The bromomethyl group at the C5 position is analogous to a benzylic bromide. The carbon atom is sp³-hybridized and readily undergoes bimolecular nucleophilic substitution (SN2) reactions. The transition state of this reaction is stabilized by the adjacent isoxazole ring, leading to a high reactivity towards a wide range of nucleophiles under relatively mild conditions.
In contrast, the bromine atom at the C3 position is attached to an sp²-hybridized carbon of the electron-deficient isoxazole ring. Nucleophilic substitution at this position typically proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. This pathway involves the initial attack of a nucleophile to form a Meisenheimer-like intermediate, followed by the departure of the bromide leaving group to restore aromaticity. Generally, SNAr reactions require more forcing conditions, such as higher temperatures and stronger bases, compared to SN2 reactions.
This inherent difference in reactivity forms the basis for the selective functionalization of 3-Bromo-5-(bromomethyl)isoxazole. By carefully controlling the reaction conditions, one can favor substitution at either the C5-bromomethyl or the C3-bromo position.
Visualizing the Reaction Pathways
Caption: General strategies for the selective nucleophilic substitution on 3-Bromo-5-(bromomethyl)isoxazole.
Protocols for Selective Nucleophilic Substitution
The following protocols provide detailed, step-by-step methodologies for the selective functionalization of 3-Bromo-5-(bromomethyl)isoxazole. It is crucial to note that while these protocols are based on established principles, optimization for specific nucleophiles and desired outcomes may be necessary.
Protocol 1: Selective Substitution at the C5-Bromomethyl Position
This protocol is designed to favor the SN2 reaction at the more reactive C5-bromomethyl group while leaving the C3-bromo position intact. This is generally achieved under milder reaction conditions.
1.1. Reaction with Amine Nucleophiles (e.g., Piperidine)
-
Materials:
-
3-Bromo-5-(bromomethyl)isoxazole
-
Piperidine (or other primary/secondary amine)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Acetonitrile (MeCN) or Tetrahydrofuran (THF), anhydrous
-
-
Procedure:
-
To a solution of 3-Bromo-5-(bromomethyl)isoxazole (1.0 eq.) in anhydrous acetonitrile (0.1-0.2 M), add the amine nucleophile (1.1-1.5 eq.) followed by the base (1.5-2.0 eq.).
-
Stir the reaction mixture at room temperature (20-25 °C) for 2-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, filter off any inorganic salts.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
-
1.2. Reaction with Thiol Nucleophiles (e.g., Thiophenol)
-
Materials:
-
3-Bromo-5-(bromomethyl)isoxazole
-
Thiophenol (or other thiol)
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF) or Tetrahydrofuran (THF), anhydrous
-
-
Procedure:
-
To a solution of the thiol (1.1 eq.) in anhydrous DMF (0.2-0.5 M) at 0 °C, carefully add the base (1.2 eq.). Stir for 15-30 minutes to form the thiolate.
-
Add a solution of 3-Bromo-5-(bromomethyl)isoxazole (1.0 eq.) in a minimal amount of DMF to the thiolate solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography.
-
1.3. Reaction with Alkoxide Nucleophiles (e.g., Sodium Methoxide)
-
Materials:
-
3-Bromo-5-(bromomethyl)isoxazole
-
Sodium methoxide (NaOMe) solution in methanol, or prepared in situ from sodium metal and anhydrous methanol.
-
Methanol (MeOH), anhydrous
-
-
Procedure:
-
To a solution of 3-Bromo-5-(bromomethyl)isoxazole (1.0 eq.) in anhydrous methanol (0.1-0.2 M), add a solution of sodium methoxide (1.1-1.5 eq.) in methanol at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl) to pH ~7.
-
Remove the methanol under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography.
-
Protocol 2: Selective Substitution at the C3-Bromo Position
To achieve substitution at the less reactive C3-bromo position, more forcing conditions are generally required. It is important to note that under these conditions, substitution at the C5-bromomethyl position might also occur if it has not been previously functionalized or protected. For selective C3 substitution, it is often advantageous to first perform a substitution at the C5-position as described in Protocol 1.
2.1. Reaction with Amine Nucleophiles (e.g., Morpholine)
-
Materials:
-
3-Bromo-5-(substituted-methyl)isoxazole (from Protocol 1)
-
Morpholine (or other amine)
-
A strong, non-nucleophilic base such as Sodium tert-butoxide (NaOtBu) or a palladium catalyst system (e.g., Pd₂(dba)₃ with a suitable ligand like Xantphos for Buchwald-Hartwig amination).
-
Toluene or Dioxane, anhydrous
-
-
Procedure (Thermal SNAr):
-
In a sealed tube, combine the 3-bromo-5-(substituted-methyl)isoxazole (1.0 eq.), the amine (2.0-3.0 eq.), and a strong base like NaOtBu (1.5-2.0 eq.) in anhydrous toluene (0.1-0.2 M).
-
Heat the reaction mixture to 80-120 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate as previously described.
-
Purify by column chromatography.
-
2.2. Reaction with Alkoxide Nucleophiles (e.g., Sodium Ethoxide)
-
Materials:
-
3-Bromo-5-(substituted-methyl)isoxazole
-
Sodium ethoxide (NaOEt)
-
Ethanol (EtOH) or a high-boiling point aprotic solvent like DMF.
-
-
Procedure:
-
To a solution of the 3-bromo-5-(substituted-methyl)isoxazole (1.0 eq.) in the chosen solvent, add sodium ethoxide (2.0-3.0 eq.).
-
Heat the reaction mixture to reflux (for ethanol) or 100-150 °C (for DMF) for 12-48 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Cool to room temperature and pour into water.
-
Extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic extracts.
-
Purify by column chromatography.
-
Data Presentation: Summary of Reaction Conditions
| Position of Substitution | Nucleophile Type | Typical Base(s) | Typical Solvent(s) | Temperature (°C) | Reaction Time (h) |
| C5-Bromomethyl | Amines | K₂CO₃, DIPEA | MeCN, THF | 20 - 50 | 2 - 6 |
| Thiols | NaH, K₂CO₃ | DMF, THF | 0 - 25 | 4 - 12 | |
| Alkoxides | NaOR | ROH | 20 - 40 | 1 - 4 | |
| C3-Bromo | Amines | NaOtBu, Cs₂CO₃ | Toluene, Dioxane | 80 - 120 | 12 - 24 |
| Alkoxides | NaOR | ROH, DMF | Reflux / 100-150 | 12 - 48 |
Experimental Workflow Visualization
Caption: A typical two-step workflow for the sequential functionalization of 3-Bromo-5-(bromomethyl)isoxazole.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating through rigorous in-process monitoring.
-
Chromatographic Monitoring: The progress of each reaction should be meticulously tracked using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This allows for the clear differentiation between the starting material, the mono-substituted intermediate, and the di-substituted product, confirming the selectivity of the transformation.
-
Spectroscopic Characterization: The structure of the final products must be unequivocally confirmed by standard spectroscopic techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The disappearance of the characteristic signal for the CH₂Br protons (around 4.5 ppm in ¹H NMR) and the appearance of new signals corresponding to the incorporated nucleophile will validate the substitution at the C5-methyl position. Similarly, changes in the aromatic region of the NMR spectra and the loss of the bromine isotope pattern in the mass spectrum will confirm substitution at the C3 position.
Conclusion and Future Outlook
3-Bromo-5-(bromomethyl)isoxazole is a potent and versatile building block for the synthesis of novel chemical entities. The distinct reactivity of its two electrophilic centers allows for a high degree of control over its functionalization. By judiciously selecting the reaction conditions, researchers can achieve selective nucleophilic substitution at either the C5-bromomethyl or the C3-bromo position. The protocols and guidelines presented in this application note provide a solid foundation for the exploration of this exciting scaffold in drug discovery and materials science. Future work will focus on expanding the scope of nucleophiles and developing catalytic systems to further enhance the selectivity and efficiency of these transformations.
References
-
Luo, H., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry, 87(5), 2590–2600. [Link]
-
Chalyk, B., et al. (2019). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. The Journal of Organic Chemistry, 84(24), 15877–15899. [Link]
-
Tiwari, R. K., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(54), 34229-34254. [Link]
-
Vasilenko, D. A., et al. (2021). 5-Nitroisoxazoles in SNAr reactions: access to polysubstituted isoxazole derivatives. Organic & Biomolecular Chemistry, 19(29), 6447-6454. [Link]
-
Genc, H., et al. (2022). REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(3), 869-878. [Link]
Sources
Application Notes and Protocols: Leveraging 3-Bromo-5-(bromomethyl)isoxazole in the Synthesis of Novel Kinase Inhibitors
Introduction: The Isoxazole Scaffold as a Privileged Motif in Kinase Inhibition
The relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology. Kinases, as central regulators of cellular signaling, represent a large and well-validated class of drug targets.[1][2] Within the vast chemical space explored for kinase inhibition, five-membered heterocyclic rings, such as isoxazole, have emerged as "privileged scaffolds."[3] Their unique electronic properties, ability to participate in hydrogen bonding, and structural rigidity allow them to effectively mimic the hinge-binding motifs of ATP, leading to potent inhibition of kinase activity.[4][5] The 3,5-disubstituted isoxazole core, in particular, offers a versatile platform for generating libraries of targeted inhibitors, enabling fine-tuning of potency and selectivity.[6][7]
This application note provides a detailed guide for medicinal chemists and drug development scientists on the strategic use of a highly versatile and reactive building block: 3-bromo-5-(bromomethyl)isoxazole . We will explore its chemical reactivity and provide detailed protocols for its application in the synthesis of kinase inhibitor precursors through two primary synthetic strategies: nucleophilic substitution at the 5-(bromomethyl) position and palladium-catalyzed cross-coupling at the 3-bromo position.
Chemical Properties and Strategic Utility of 3-Bromo-5-(bromomethyl)isoxazole
3-Bromo-5-(bromomethyl)isoxazole is a bifunctional reagent that allows for sequential and regioselective elaboration, making it an ideal starting material for the construction of diverse kinase inhibitor libraries.
-
The 5-(Bromomethyl) Group: This functionality behaves as a reactive benzylic-like bromide. It is an excellent electrophile for SN2 reactions with a variety of nucleophiles, including amines, phenols, and thiols. This allows for the introduction of a wide range of side chains that can be designed to interact with specific residues in the kinase active site.
-
The 3-Bromo Group: The bromine atom at the 3-position of the isoxazole ring is amenable to a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[8][9] This enables the introduction of aryl and heteroaryl moieties, which are crucial for establishing key interactions with the kinase hinge region and for modulating the overall physicochemical properties of the inhibitor.
The strategic combination of these two reactive handles allows for a divergent synthetic approach, as illustrated below.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Show how you would use the Williamson ether synthesis to prepare ... | Study Prep in Pearson+ [pearson.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Tyrosol Derivatives, Bearing 3,5-Disubstituted Isoxazole and 1,4-Disubstituted Triazole, as Potential Antileukemia Agents by Promoting Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. WO2006038657A1 - 3-bromo-5,5-dimethyl-4,5-dihydroisoxazole and method for producing same - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Selective Coupling of Amines to 3-Bromo-5-(bromomethyl)isoxazole
Introduction: The Synthetic Versatility of a Differentiated Isoxazole Building Block
In the landscape of medicinal chemistry and drug development, isoxazole-containing scaffolds are of paramount importance, frequently appearing in a wide array of pharmacologically active agents. The 3-Bromo-5-(bromomethyl)isoxazole moiety is a particularly valuable building block due to its differentiated reactivity. It possesses two distinct electrophilic sites: a highly reactive "benzylic-like" bromomethyl group at the C5 position and a less reactive "aryl-like" bromo substituent at the C3 position. This inherent difference in reactivity allows for the selective functionalization of the isoxazole core, enabling the synthesis of diverse molecular architectures.
This technical guide provides a comprehensive overview and detailed protocols for the selective coupling of amines to 3-Bromo-5-(bromomethyl)isoxazole. We will explore the principles governing the selective mono-amination at the C5-bromomethyl position and discuss the conditions that could potentially lead to di-substitution. These protocols are designed to be self-validating, with explanations for each experimental choice to ensure robust and reproducible outcomes for researchers, scientists, and drug development professionals.
Understanding the Reactivity Landscape
The key to selectively functionalizing 3-Bromo-5-(bromomethyl)isoxazole lies in the differential reactivity of the two bromine substituents.
-
C5-Bromomethyl Group: The bromine atom on the methyl group at the C5 position is analogous to a benzylic bromide. It is readily displaced by nucleophiles via an SN2 or SN1 mechanism due to the ability of the isoxazole ring to stabilize the transition state and any potential carbocation intermediate.[1][2]
-
C3-Bromo Group: The bromine atom directly attached to the isoxazole ring at the C3 position is comparable to an aryl bromide. The carbon-bromine bond is stronger due to the sp² hybridization of the carbon atom, and nucleophilic aromatic substitution (SNAr) is generally disfavored without strong activation from electron-withdrawing groups.[3]
This disparity in reactivity forms the basis for the selective mono-amination protocol detailed below.
Protocol 1: Selective Mono-Amination at the C5-Bromomethyl Position
This protocol is optimized for the selective reaction of a primary or secondary amine with the bromomethyl group of 3-Bromo-5-(bromomethyl)isoxazole, leaving the C3-bromo substituent intact.
Rationale for Experimental Choices
-
Solvent: A polar aprotic solvent such as acetonitrile (MeCN) or dimethylformamide (DMF) is chosen to facilitate the SN2 reaction by solvating the cation of the base and leaving the amine nucleophile relatively free.
-
Base: A mild, non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) is employed.[4] Its role is to neutralize the hydrobromic acid (HBr) generated during the reaction, preventing the protonation of the amine nucleophile which would render it unreactive. Using a mild base is crucial to avoid potential isoxazole ring-opening, which can occur under strongly basic conditions, especially at elevated temperatures.
-
Temperature: The reaction is typically conducted at room temperature to favor the more facile substitution at the C5-bromomethyl position and to minimize the risk of side reactions, including di-substitution and ring degradation.
-
Stoichiometry: A slight excess of the amine (1.1-1.2 equivalents) is used to ensure complete consumption of the starting isoxazole. A larger excess of the base (2-3 equivalents) is often beneficial to drive the reaction to completion.[5]
Experimental Workflow Diagram
Caption: Workflow for selective mono-amination of 3-Bromo-5-(bromomethyl)isoxazole.
Step-by-Step Protocol
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-Bromo-5-(bromomethyl)isoxazole (1.0 eq).
-
Solvent and Base Addition: Add anhydrous acetonitrile (MeCN) to achieve a concentration of 0.1-0.2 M. Add potassium carbonate (K₂CO₃, 2.0 eq).
-
Amine Addition: To the stirred suspension, add the desired primary or secondary amine (1.1 eq) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up:
-
Filter the reaction mixture to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-Bromo-5-(aminomethyl)isoxazole derivative.
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale |
| Amine | 1.1 - 1.2 equivalents | Ensures complete consumption of the limiting reagent. |
| Base | K₂CO₃ or NaHCO₃ (2.0 - 3.0 equivalents) | Neutralizes HBr byproduct without promoting side reactions.[5] |
| Solvent | Anhydrous MeCN or DMF | Polar aprotic solvent favors SN2 pathway. |
| Temperature | Room Temperature (20-25 °C) | Maximizes selectivity for the C5 position and minimizes ring-opening. |
| Reaction Time | 4 - 12 hours | Dependent on the nucleophilicity of the amine; monitor by TLC/LC-MS. |
| Purification | Silica Gel Column Chromatography | Effective for separating the product from unreacted starting materials and potential byproducts.[6] |
Protocol 2: Considerations for Di-substitution
Achieving di-substitution, where both bromine atoms are replaced by an amine, is significantly more challenging and requires forcing conditions. This is due to the low reactivity of the C3-bromo group.
Rationale for Modified Conditions
-
Stronger Base and Higher Temperature: To facilitate the SNAr reaction at the C3 position, a stronger base (e.g., sodium tert-butoxide) and elevated temperatures (e.g., 80-120 °C) would likely be necessary.
-
Palladium Catalysis: A more effective approach for substituting the C3-bromo group would be to employ a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, after the initial selective amination at the C5 position.[7] This would be a two-step process.
-
Excess Amine: A larger excess of the amine would be required to drive the reaction towards di-substitution.
Potential Di-substitution Pathway Diagram
Caption: A potential two-step pathway for the di-substitution of 3-Bromo-5-(bromomethyl)isoxazole.
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause | Recommended Solution |
| Low or No Reaction | - Inactive amine (protonated).- Insufficiently dried solvent or reagents. | - Ensure the use of a sufficient excess of base.- Use anhydrous solvents and dry reagents thoroughly. |
| Formation of Byproducts | - Di-substitution.- Isoxazole ring opening. | - Maintain room temperature; avoid strong bases.- For di-substitution, consider a two-step approach with palladium catalysis for the second step.[7] |
| Difficult Purification | - Product is highly polar and streaks on silica gel.- Close Rf values of product and starting material. | - Consider using a different eluent system or a different stationary phase (e.g., alumina).- If the product is a basic amine, it can be converted to its hydrochloride salt for purification or handling. |
Conclusion
The selective amination of 3-Bromo-5-(bromomethyl)isoxazole is a robust and reliable transformation that provides access to a wide range of functionalized isoxazole building blocks. By carefully controlling the reaction conditions, particularly the choice of base and temperature, researchers can achieve high yields of the desired mono-aminated product at the C5 position. The protocols and insights provided in this guide are intended to empower scientists in their synthetic endeavors, enabling the efficient and predictable synthesis of novel isoxazole derivatives for drug discovery and development.
References
- Google Patents. (n.d.). Process for the preparation of 3,5-disubstituted isoxazoles (Patent No. CA1258860A).
-
Girardin, M., et al. (2015). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. Request PDF. Retrieved from [Link]
-
Quora. (2018). What is more reactive towards a nucleophilic substitution reaction, benzylic halide or vinyl halide? Retrieved from [Link]
-
Demjén, A., et al. (2016). A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. RSC Publishing. Retrieved from [Link]
-
Quora. (2022). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? Retrieved from [Link]
-
Robins, L. I., et al. (2007). Selective nucleophilic chemistry in the synthesis of 5-carbamoyl-3-sulfanylmethylisoxazole-4-carboxylic acids. PubMed. Retrieved from [Link]
-
Chemistry LibreTexts. (2014). 8.7: Benzylic Halides, Allylic Halides, Vinylic Halides, and Aryl Halides. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Reactivity of benzyl halides towards nucleophilic substitution. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 3-amino-5-methyl isoxazole (Patent No. CN107721941B).
-
YouTube. (2022). Benzylic, Allylic, Vinylic and Arylic halides in Nucleophilic Substitution Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 24.S: Amines and Heterocycles (Summary). Retrieved from [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). 5-Nitroisoxazoles in SNAr reactions: access to polysubstituted isoxazole derivatives. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Retrieved from [Link]
-
MDPI. (2023). 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors. Retrieved from [Link]
-
ResearchGate. (n.d.). Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent. Retrieved from [Link]
-
Zanco Journal of Medical Sciences. (2023). Synthesis and antimicrobial activity of some ester functionalized isoxazoles incorporating anthracene moieties via nucleophilic substitution reaction. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis of Secondary and Tertiary Aminothiophenes via Palladium-Catalyzed Amination. Retrieved from [Link]
-
ACS Publications. (2021). Recent Advances in Heterocyclic Nanographenes and Other Polycyclic Heteroaromatic Compounds. Retrieved from [Link]
Sources
- 1. quora.com [quora.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. quora.com [quora.com]
- 4. researchgate.net [researchgate.net]
- 5. CA1258860A - Process for the preparation of 3,5-disubstituted isoxazoles - Google Patents [patents.google.com]
- 6. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: A Guide to Palladium-Catalyzed Cross-Coupling Reactions of 3-Bromo-Isoxazoles
Introduction: The Strategic Importance of Isoxazole Functionalization
The isoxazole ring is a privileged five-membered heterocycle that serves as a cornerstone in modern medicinal chemistry.[1][2][3] Its unique electronic properties and ability to act as a bioisostere for amide and ester functionalities have cemented its role in a multitude of approved therapeutics, including the antirheumatic drug Leflunomide and the antipsychotic agent Paliperidone.[3] The development of novel bioactive agents frequently hinges on the ability to strategically and efficiently decorate the isoxazole core with diverse substituents. This process allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.[4][5]
Palladium-catalyzed cross-coupling reactions have emerged as the preeminent tool for forging carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds, revolutionizing the synthesis of complex molecular architectures.[6][7] For the isoxazole scaffold, the 3-bromo derivative is a particularly valuable and readily accessible building block. The C-Br bond at this position is ripe for participation in a variety of palladium-catalyzed transformations, providing a robust and versatile entry point for introducing aryl, alkyl, alkynyl, and amino moieties.
This guide provides an in-depth exploration of the key palladium-catalyzed cross-coupling reactions of 3-bromo-isoxazoles, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. We will delve into the mechanistic underpinnings of these transformations, offer field-proven insights into reaction optimization, and provide detailed, step-by-step protocols to empower researchers in their synthetic endeavors.
The Engine of Innovation: The Palladium Catalytic Cycle
At the heart of these transformations lies a common mechanistic framework: the palladium catalytic cycle. A fundamental understanding of this cycle is crucial for rational troubleshooting and optimization. The cycle is generally understood to proceed through three key stages: Oxidative Addition, Transmetalation, and Reductive Elimination.[8][9][10]
-
Oxidative Addition: The cycle initiates with the insertion of a low-valent Palladium(0) species into the carbon-bromine bond of the 3-bromo-isoxazole. This is often the rate-determining step and results in the formation of a square planar Palladium(II) intermediate. The reactivity of the halide is a critical factor, with the general trend being I > Br > Cl.[9] For heteroaryl halides, this step can be challenging due to potential coordination of the catalyst with the ring's nitrogen atom, which can sometimes inhibit catalysis.[11]
-
Transmetalation: The organic moiety from a second coupling partner (e.g., an organoboron, organozinc, or organocopper species) is transferred to the palladium center, displacing the halide. This step regenerates the halide salt as a byproduct. For Suzuki couplings, this step requires activation of the organoboron reagent with a base.[12]
-
Reductive Elimination: The two organic fragments—the isoxazole ring and the newly transferred group—couple together, forming the desired C-C or C-N bond. This step regenerates the catalytically active Pd(0) species, allowing it to re-enter the cycle.
Caption: The general catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the operational simplicity, mild reaction conditions, and the commercial availability and stability of a vast array of boronic acids and esters.[12][13]
Causality Behind Experimental Choices:
-
Catalyst & Ligand: The choice of ligand is paramount. For heteroaryl halides like 3-bromo-isoxazoles, electron-rich and bulky phosphine ligands are often essential.[14] They promote the oxidative addition step and stabilize the Pd(0) species, preventing catalyst decomposition. A combination of a palladium source like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) with a bulky monophosphine ligand such as P(t-Bu)₃ (tri-tert-butylphosphine) has proven effective in suppressing side reactions like isoxazole ring-opening, which can lead to ketone byproducts.[14]
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[9][12] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The choice of base can significantly impact the reaction outcome and should be screened for optimal performance.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and water is typical. The aqueous phase is crucial for dissolving the inorganic base and facilitating the formation of the borate complex.
Data Presentation: Representative Suzuki-Miyaura Couplings
| Entry | 3-Bromo-Isoxazole | Boronic Acid/Ester | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 3-Bromo-5-methylisoxazole | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 85-95 |
| 2 | 3-Bromo-4,5-dimethylisoxazole | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃·HBF₄ | K₃PO₄ | 1,4-Dioxane | 100 | 92 |
| 3 | 3-Bromo-isoxazole | 3,5-Dimethylisoxazole-4-boronic acid pinacol ester | P1-xantphos precatalyst | Cs₂CO₃ | 1,4-Dioxane | 110 | 70-80 |
| 4 | 3-Bromo-5-phenylisoxazole | N-Boc-pyrrole-2-boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 85 | 88 |
Yields are approximate and based on literature precedents.[14][15][16]
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromo-5-methylisoxazole
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Step-by-Step Methodology:
-
Glassware and Atmosphere: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-5-methylisoxazole (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and finely ground potassium carbonate (K₂CO₃, 3.0 mmol, 3.0 equiv).
-
Inerting: Seal the flask with a septum, and purge the system with an inert gas (Nitrogen or Argon) for 15 minutes.
-
Solvent Addition: Under a positive pressure of inert gas, add a degassed solvent mixture of Toluene (4 mL), Ethanol (1 mL), and Water (1 mL) via syringe.
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%). The mixture may change color.
-
Reaction Conditions: Immerse the flask in a preheated oil bath at 80 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-phenyl-5-methylisoxazole.
Sonogashira Coupling: Introducing Alkynyl Scaffolds
The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[17] This reaction is invaluable for introducing linear alkynyl fragments, which can serve as handles for further chemistry (e.g., click chemistry) or as key components of bioactive molecules.
Causality Behind Experimental Choices:
-
Dual Catalysis: The classical Sonogashira reaction employs a dual catalytic system: a palladium complex and a copper(I) salt (typically CuI).[17][18] The palladium catalyst functions as in the Suzuki coupling. The copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species is more reactive and readily undergoes transmetalation with the Pd(II) complex, accelerating the catalytic cycle.
-
Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential. It serves two purposes: it deprotonates the terminal alkyne to facilitate the formation of the copper acetylide, and it acts as a scavenger for the HBr generated during the reaction.[19]
-
Solvent and Conditions: The reaction is typically run under anhydrous and anaerobic conditions to prevent oxidative homo-coupling of the alkyne (Glaser coupling) and to protect the catalysts. Solvents like THF or DMF are common. While classic conditions often require elevated temperatures, modern catalyst systems can sometimes allow the reaction to proceed at room temperature.[19]
Data Presentation: Representative Sonogashira Couplings
| Entry | 3-Bromo-Isoxazole | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 3-Bromo-5-methylisoxazole | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | TEA | THF | 60 | 80-90 |
| 2 | 3-Bromo-isoxazole | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | DIPEA | DMF | 70 | 85-95 |
| 3 | 3-Bromo-5-phenylisoxazole | 1-Heptyne | Pd(OAc)₂ / PPh₃ / CuI | TEA | Acetonitrile | 80 | 75-85 |
| 4 | 3-Bromo-1,2-dione precursor | Various alkynes | Pd(PPh₃)₂Cl₂ / CuI | TEA | Reflux | 70-93 |
Yields are approximate and based on literature precedents.[20]
Experimental Protocol: Sonogashira Coupling of 3-Bromo-5-methylisoxazole
Caption: Experimental workflow for a typical Sonogashira coupling reaction.
Step-by-Step Methodology:
-
Glassware and Atmosphere: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromo-5-methylisoxazole (1.0 mmol, 1.0 equiv), Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%), and Copper(I) iodide (CuI, 0.06 mmol, 6 mol%).
-
Inerting: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous, degassed THF (5 mL) and triethylamine (TEA, 2.0 mmol, 2.0 equiv) via syringe.
-
Alkyne Addition: Add phenylacetylene (1.1 mmol, 1.1 equiv) dropwise via syringe at room temperature.
-
Reaction Conditions: Immerse the flask in a preheated oil bath at 60 °C and stir for 3-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with diethyl ether and filter through a pad of Celite, washing the pad with additional ether. Concentrate the filtrate under reduced pressure.
-
Purification: Redissolve the residue in ethyl acetate (20 mL), wash with saturated aqueous NH₄Cl solution (10 mL) and brine (10 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography (hexane/ethyl acetate) to afford 5-methyl-3-(phenylethynyl)isoxazole.
Buchwald-Hartwig Amination: Direct C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing aryl-amine bonds.[21] This reaction is critical for synthesizing anilines and their derivatives, which are ubiquitous in pharmaceuticals.[22][23]
Causality Behind Experimental Choices:
-
Ligand is Key: This reaction is exceptionally sensitive to ligand choice. The reductive elimination to form the C-N bond is often the most challenging step. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) are required. These ligands accelerate reductive elimination while preventing β-hydride elimination, a common side reaction.[22] They create a sterically crowded palladium center that favors the bond-forming reductive elimination step.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido complex necessary for the key reductive elimination step. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate (K₃PO₄) are frequently used. The choice of base must be compatible with the functional groups present in the substrates.
-
Aprotic Solvent: Anhydrous, aprotic polar solvents like toluene, dioxane, or THF are used to prevent quenching of the strong base and to ensure good solubility of the catalyst complex.
Data Presentation: Representative Buchwald-Hartwig Aminations
| Entry | 3-Bromo-Isoxazole | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 3-Bromo-5-phenylisoxazole | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 85-95 |
| 2 | 3-Bromo-5-methylisoxazole | Aniline | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 110 | 70-80 |
| 3 | 3-Bromo-isoxazole | Benzylamine | Pd₂(dba)₃ / BINAP | Cs₂CO₃ | Toluene | 100 | 75-85 |
Yields are conceptual and based on general principles of Buchwald-Hartwig amination, as specific literature on 3-bromo-isoxazole is less prevalent but follows the same rules.[24]
Experimental Protocol: Buchwald-Hartwig Amination with Morpholine
Caption: Experimental workflow for a Buchwald-Hartwig amination reaction.
Step-by-Step Methodology:
-
Glovebox Preparation: Inside an inert atmosphere glovebox, add 3-bromo-5-phenylisoxazole (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd), XPhos (0.048 mmol, 4.8 mol%), and sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv) to a screw-cap vial containing a magnetic stir bar.
-
Solvent and Reagent Addition: Add anhydrous, degassed toluene (4 mL) followed by morpholine (1.2 mmol, 1.2 equiv).
-
Reaction Setup: Seal the vial tightly with a Teflon-lined cap. Remove the vial from the glovebox.
-
Reaction Conditions: Place the vial in a preheated heating block or oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and pass the mixture through a short plug of silica gel, eluting with ethyl acetate to remove the palladium catalyst and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography or recrystallization to yield the desired 4-(5-phenylisoxazol-3-yl)morpholine.
Conclusion
The palladium-catalyzed cross-coupling of 3-bromo-isoxazoles is an exceptionally powerful and versatile strategy for the synthesis of functionalized isoxazole derivatives. By carefully selecting the appropriate catalyst, ligand, base, and solvent system, researchers can efficiently forge new C-C and C-N bonds, opening the door to vast areas of chemical space. The protocols and insights provided in this guide serve as a robust starting point for scientists engaged in drug discovery and synthetic chemistry, enabling the rapid assembly of novel isoxazole-containing molecules with therapeutic potential.
References
-
ProtonGuru (2020). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). YouTube. Available at: [Link]
-
Yadav, G., & Singh, P. P. (2021). Transition Metal-Mediated Functionalization of Isoxazoles: A Review. ResearchGate. Available at: [Link]
-
MacLachlan, M. J., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Available at: [Link]
-
Biswas, S., et al. (2017). Coupling of Challenging Heteroaryl Halides with Alkyl Halides via Nickel-Catalyzed Cross-Electrophile Coupling. The Journal of Organic Chemistry. Available at: [Link]
-
Gaonkar, S. L., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. Available at: [Link]
-
Doyle, A. G., & Cronin, L. (2018). Simplified diagram depicting isoxazole additives to Buchwald-Hartwig coupling reactions. ResearchGate. Available at: [Link]
-
Valente, C., et al. (2012). Recent Developments in Negishi Cross-Coupling Reactions. ACS Catalysis. Available at: [Link]
-
Perera, D., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Nature Communications. Available at: [Link]
-
Kokis, M., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters. Available at: [Link]
-
Biswas, S., et al. (2017). Coupling of Challenging Heteroaryl Halides with Alkyl Halides via Nickel-Catalyzed Cross-Electrophile Coupling. PMC - NIH. Available at: [Link]
-
Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Al-Zoubi, R. M., et al. (2024). Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. Molecules. Available at: [Link]
-
Andersson, P. G., et al. (2011). Thiazole, Imidazole and Oxazoline Based N,P-Ligands for Palladium-Catalyzed Cycloisomerization of 1,6-Enynes. ResearchGate. Available at: [Link]
-
Yoshimura, T., et al. (2011). Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles. ResearchGate. Available at: [Link]
-
Gaonkar, S. L., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. Available at: [Link]
-
Mphahlele, N. N., et al. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. Available at: [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
-
Ignited Minds Journals. (2022). Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles. Available at: [Link]
-
Adegoke, R. O., & Adegoke, O. B. (2022). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. Available at: [Link]
-
Dai, C., & Fu, G. C. (2006). Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. Journal of the American Chemical Society. Available at: [Link]
-
de Meijere, A., & Diederich, F. (Eds.). (2011). Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds. SciELO. Available at: [Link]
-
Procter, D. J., et al. (2025). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. ACS Publications. Available at: [Link]
-
Probst, N. P., et al. (2016). Palladium-free Sonogashira-type cross-coupling reaction of bromoisoxazolines or N-alkoxyimidoyl bromides and alkynes. Sci-Hub. Available at: [Link]
-
Schmidt, A., et al. (2012). Concatenating Suzuki Arylation and Buchwald–Hartwig Amination by A Sequentially Pd‐Catalyzed One‐Pot Process—Consecutive Three‐Component Synthesis of C,N‐Diarylated Heterocycles. NIH. Available at: [Link]
-
IIUM Repository (IRep). Web of Science. Available at: [Link]
-
Organic Chemistry Portal. Negishi Coupling. Available at: [Link]
-
Fairlamb, I. J. S., & Kapdi, A. R. (2016). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Lipshutz, B. H., et al. (2018). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. Chemical Science. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
Yadav, G., & Singh, P. P. (2021). Suzuki‐Miyaura cross‐coupling reactions of isoxazole‐4‐boronates with 3‐bromo‐2‐acylindoles. ResearchGate. Available at: [Link]
-
Wikipedia. Negishi coupling. Available at: [Link]
-
Grokipedia. Buchwald–Hartwig amination. Available at: [Link]
-
ResearchGate. (2014). Screening of palladium catalysts for the Suzuki coupling. Available at: [Link]
-
ResearchGate. (2024). Recent Progresses in the Synthesis of Functionalized Isoxazoles. Available at: [Link]
-
ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples. YouTube. Available at: [Link]
-
Wikipedia. Sonogashira coupling. Available at: [Link]
-
NRO-Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
-
Weix, D. J., et al. (2018). Cross-Coupling of Heteroatomic Electrophiles. PMC - NIH. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifechemicals.com [lifechemicals.com]
- 4. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. scielo.br [scielo.br]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. tcichemicals.com [tcichemicals.com]
- 14. researchgate.net [researchgate.net]
- 15. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. Sonogashira Coupling [organic-chemistry.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. kbfi.ee [kbfi.ee]
- 21. grokipedia.com [grokipedia.com]
- 22. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Functionalization of the Isoxazole Ring in 3-Bromo-5-(bromomethyl)isoxazole
Authored by: A Senior Application Scientist
Introduction: The Isoxazole Scaffold in Modern Drug Discovery
The isoxazole ring is a privileged five-membered heterocycle that serves as a cornerstone in medicinal chemistry.[1][2][3] Its unique electronic properties and ability to act as a bioisostere for other functional groups have led to its incorporation into a multitude of clinically approved drugs and active pharmaceutical ingredients (APIs). Isoxazole derivatives exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[2][4][5] The value of this scaffold lies not only in its inherent activity but also in its synthetic versatility, which allows for the creation of diverse molecular architectures.[6]
Among the various isoxazole building blocks, 3-bromo-5-(bromomethyl)isoxazole stands out as a particularly powerful and versatile synthon. It possesses two distinct electrophilic sites: a highly reactive "benzylic-like" bromomethyl group at the C5 position and a less reactive vinyl bromide at the C3 position. This differential reactivity is the key to its utility, enabling researchers to perform selective and sequential functionalization, thereby constructing complex molecular libraries from a single, readily available starting material.
This guide provides a detailed exploration of the strategic functionalization of 3-bromo-5-(bromomethyl)isoxazole. We will dissect the distinct reactivity of each bromine atom and provide robust, field-proven protocols for derivatization through nucleophilic substitution and palladium-catalyzed cross-coupling reactions.
PART 1: Selective Functionalization at the C5-Position via Nucleophilic Substitution
The bromomethyl group at the C5 position of the isoxazole ring is analogous to a benzylic bromide. It is highly susceptible to SN2 (bimolecular nucleophilic substitution) reactions with a wide range of soft and hard nucleophiles. This reaction typically proceeds under mild conditions, leaving the more stable C3-bromo substituent intact for subsequent transformations.
Expertise & Experience: Understanding the Causality
The enhanced reactivity of the C5-bromomethyl group stems from the ability of the isoxazole ring to stabilize the transition state of the SN2 reaction. The electron-withdrawing nature of the heterocyclic ring polarizes the C-Br bond, making the carbon atom more electrophilic. Furthermore, the π-system of the ring can participate in stabilizing the charge buildup during the transition state. This reaction is generally fast and high-yielding, making it an ideal first step in a multi-step synthesis.
Protocol 1: General Procedure for N-Alkylation with Secondary Amines
This protocol describes the reaction of 3-bromo-5-(bromomethyl)isoxazole with a generic secondary amine to form a 5-(aminomethyl)isoxazole derivative.
Workflow Diagram: C5-Nucleophilic Substitution
Caption: Workflow for C5-position nucleophilic substitution.
Materials:
-
3-Bromo-5-(bromomethyl)isoxazole (1.0 eq)
-
Secondary Amine (e.g., Morpholine, Piperidine) (1.1 - 1.5 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)
-
Acetonitrile (ACN), anhydrous
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-bromo-5-(bromomethyl)isoxazole (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Under an inert atmosphere (N₂ or Ar), add anhydrous acetonitrile to form a suspension (approx. 0.1 M concentration of the isoxazole).
-
Add the secondary amine (1.1 eq) dropwise to the stirring suspension at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Trustworthiness: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The starting material is UV active and the product will have a different retention factor (Rf). The reaction is complete when the starting material spot is no longer visible.
-
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the inorganic salts, washing the pad with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Dissolve the crude residue in a water-immiscible organic solvent such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Wash the organic layer sequentially with deionized water (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure 3-bromo-5-(aminomethyl)isoxazole derivative.
Data Presentation: Scope of Nucleophilic Substitution at C5
The protocol above is highly versatile and can be adapted for various nucleophiles.[7][8]
| Nucleophile Type | Example Nucleophile | Base | Typical Solvent | Product Structure |
| N-Nucleophile | Morpholine | K₂CO₃ | ACN, THF | 3-Bromo-5-(morpholinomethyl)isoxazole |
| O-Nucleophile | Sodium Phenoxide | (pre-formed) | DMF | 3-Bromo-5-(phenoxymethyl)isoxazole |
| S-Nucleophile | Sodium Thiophenoxide | (pre-formed) | DMF, THF | 3-Bromo-5-((phenylthio)methyl)isoxazole |
| C-Nucleophile | Sodium Cyanide | NaCN | DMSO | 2-(3-Bromoisoxazol-5-yl)acetonitrile |
| N-Nucleophile | Sodium Azide | NaN₃ | DMF/H₂O | 5-(Azidomethyl)-3-bromoisoxazole |
PART 2: Functionalization at the C3-Position via Cross-Coupling Reactions
With the C5-position selectively functionalized, the C3-bromo substituent serves as a handle for powerful carbon-carbon bond-forming reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are the methods of choice for this transformation.
Expertise & Experience: Why Palladium Catalysis?
The carbon-bromine bond at the C3 position of the isoxazole is an sp²-hybridized C-Br bond, which is significantly stronger and less reactive than the sp³-hybridized C-Br bond of the bromomethyl group. This bond does not readily undergo nucleophilic substitution. However, it is perfectly suited for the oxidative addition step in a palladium catalytic cycle.[9] Careful selection of the catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions. Degassing the reaction mixture to remove oxygen is a critical step, as oxygen can oxidize and deactivate the active Pd(0) catalyst.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the coupling of an organohalide with an organoboron species.[10][11] It is widely used to synthesize biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals.
Workflow Diagram: C3-Suzuki Coupling
Caption: Workflow for C3-position Suzuki-Miyaura coupling.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling Materials:
-
3-Bromo-5-(substituted-methyl)isoxazole (from Part 1) (1.0 eq)
-
Aryl- or Heteroaryl-boronic Acid (1.2 - 1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 - 0.05 eq)
-
Sodium Carbonate (Na₂CO₃), aqueous solution (2 M) (3.0 eq)
-
1,4-Dioxane
Procedure:
-
In a reaction vessel suitable for heating under reflux (e.g., a Schlenk flask), combine the 3-bromo-isoxazole derivative (1.0 eq) and the boronic acid (1.2 eq).
-
Add 1,4-dioxane and the 2 M aqueous solution of Na₂CO₃ (3.0 eq). The typical solvent ratio is 3:1 to 5:1 dioxane:water.
-
Trustworthiness: Degas the reaction mixture thoroughly by bubbling argon or nitrogen gas through the solution for 15-20 minutes. This step is critical for catalyst longevity and reaction success.
-
Under a positive pressure of the inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting bromide.
-
Cool the reaction mixture to room temperature and dilute with Ethyl Acetate (EtOAc).
-
Wash the organic layer with water and then with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography (silica gel) to obtain the desired 3-aryl-5-(substituted-methyl)isoxazole.
Sonogashira Coupling: Forging C(sp²)-C(sp) Bonds
The Sonogashira coupling is an efficient method for forming a C-C bond between a vinyl/aryl halide and a terminal alkyne.[12][13] This reaction is invaluable for introducing alkyne functionalities, which are themselves versatile handles for further chemistry (e.g., "click" chemistry, reductions, or subsequent couplings).
Workflow Diagram: C3-Sonogashira Coupling
Caption: Workflow for C3-position Sonogashira coupling.
Protocol 3: General Procedure for Sonogashira Coupling Materials:
-
3-Bromo-5-(substituted-methyl)isoxazole (from Part 1) (1.0 eq)
-
Terminal Alkyne (e.g., Phenylacetylene, Trimethylsilylacetylene) (1.2 - 1.5 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 - 0.05 eq)
-
Copper(I) Iodide (CuI) (0.05 - 0.10 eq)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA), anhydrous
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a dry Schlenk flask, add the 3-bromo-isoxazole derivative (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).
-
Evacuate the flask and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times.
-
Add anhydrous THF, followed by anhydrous triethylamine (at least 3.0 eq, can be used as a co-solvent).
-
Add the terminal alkyne (1.2 eq) dropwise via syringe.
-
Stir the reaction at room temperature for 6-24 hours. Gentle heating (40-50 °C) may be required for less reactive substrates.
-
Monitor the reaction by TLC/LC-MS.
-
Upon completion, dilute the mixture with EtOAc and filter through a pad of Celite® to remove the copper salts and catalyst residues.
-
Concentrate the filtrate and redissolve in EtOAc.
-
Wash the organic solution with saturated aqueous NH₄Cl solution (to remove copper), then water, and finally brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography (silica gel) to yield the 3-alkynyl-isoxazole product.
PART 3: An Orthogonal Synthetic Strategy for Complex Scaffolds
The true power of 3-bromo-5-(bromomethyl)isoxazole is realized when these selective reactions are combined in a sequential, orthogonal manner. This allows for the controlled and predictable synthesis of tri-substituted isoxazoles with high molecular complexity.
Overall Orthogonal Workflow Diagram
Caption: Orthogonal strategy for di-functionalization of the isoxazole.
This two-step approach—beginning with the milder nucleophilic substitution at C5, followed by the more robust palladium-catalyzed cross-coupling at C3—is a highly effective strategy in drug discovery campaigns for rapidly generating novel analogues for structure-activity relationship (SAR) studies.
References
- The recent progress of isoxazole in medicinal chemistry. PubMed.
- Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI.
- Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review.
- Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. Enamine.
- Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
- Advances in isoxazole chemistry and their role in drug discovery.
- A review of isoxazole biological activity and present synthetic techniques. World Journal of Pharmacy and Pharmaceutical Sciences.
- Advances in isoxazole chemistry and their role in drug discovery.
- The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib.
- Examples of medicinal products with the isoxazole moiety.
- Sonogashira coupling. Wikipedia.
- Suzuki reaction. Wikipedia.
- Suzuki Coupling. Organic Chemistry Portal.
- Synthesis of 5-Bromomethylisoxazoles and Their Reactions with Secondary Amines.
- Sonogashira Coupling. Organic Chemistry Portal.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Synthesis and antimicrobial activity of some ester functionalized isoxazoles incorporating anthracene moieties via nucleophilic substitution reaction. Zanco Journal of Medical Sciences.
Sources
- 1. The recent progress of isoxazole in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 9. m.youtube.com [m.youtube.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
Application Note: A Validated Stability-Indicating HPLC Method for In-Process Monitoring of Reactions Involving 3-Bromo-5-(bromomethyl)isoxazole
Abstract
This application note details a robust, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative monitoring of chemical reactions involving the highly reactive bifunctional intermediate, 3-Bromo-5-(bromomethyl)isoxazole. Due to its role as a critical building block in the synthesis of complex pharmaceutical compounds, precise control and monitoring of its conversion are paramount for ensuring reaction efficiency, product purity, and overall process safety. The described method is demonstrated to be specific, linear, accurate, and precise, making it an indispensable tool for researchers, process chemists, and quality control analysts in the drug development sector. The causality behind chromatographic choices, a complete validation protocol according to International Council for Harmonisation (ICH) guidelines, and practical application guidance are provided.
Introduction: The Analytical Imperative
3-Bromo-5-(bromomethyl)isoxazole is a halogenated heterocyclic compound featuring two distinct reactive sites: a C-Br bond on the isoxazole ring and a highly labile benzylic-like bromide. This dual reactivity makes it a versatile synthon but also presents a significant analytical challenge. Incomplete reactions or undesired side reactions can lead to a complex mixture of impurities that may compromise the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).
Therefore, a reliable analytical method to track the consumption of this starting material and the formation of products in real-time is not merely beneficial—it is essential for process understanding and control. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this application due to its high resolution, sensitivity, and quantitative accuracy.[1] This guide provides a field-proven protocol grounded in rigorous method development and validation principles.
Method Development Rationale: A Logic-Driven Approach
The selection of chromatographic conditions was not arbitrary but rather a systematic process based on the physicochemical properties of the analyte and potential reaction products.
-
Chromatographic Mode Selection: Reversed-phase HPLC (RP-HPLC) was chosen as it is the most common and robust method for separating small organic molecules of low to moderate polarity.[2][3] The stationary phase is non-polar, while the mobile phase is polar.[3][4] This setup ensures that the relatively non-polar 3-Bromo-5-(bromomethyl)isoxazole is sufficiently retained and separated from more polar starting materials or potential hydrolysis byproducts.
-
Stationary Phase (Column) Choice: A C18 (octadecylsilane) column is the workhorse of RP-HPLC and was selected as the primary column for this method.[2][4] Its dense non-polar hydrocarbon chains provide strong hydrophobic interactions with the analyte, offering excellent retention. For halogenated compounds, alternative selectivities can sometimes be achieved with a Pentafluorophenyl (PFP) phase, which should be considered if co-elution with specific impurities becomes an issue.[5]
-
Mobile Phase Composition: A gradient elution using water and acetonitrile was developed. Acetonitrile is often preferred over methanol for its lower viscosity and stronger elution strength in reversed-phase mode. A gradient is employed to ensure that both early-eluting polar compounds and late-eluting non-polar compounds are resolved with sharp peaks within a reasonable runtime. A small amount of acid (e.g., 0.1% formic acid) is added to the mobile phase to sharpen peak shape by suppressing the ionization of any potential acidic or basic functional groups.[4]
-
Detection Wavelength: The isoxazole ring system contains a chromophore suitable for UV detection. Based on the analysis of similar heterocyclic structures, a detection wavelength of 220 nm was selected to ensure high sensitivity for the parent compound and a broad range of potential derivatives.[5]
Experimental Protocol
Materials and Instrumentation
-
Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array or UV-Vis Detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Reagents: HPLC-grade Acetonitrile, HPLC-grade water, Formic Acid (reagent grade).
-
Sample Diluent: A 50:50 (v/v) mixture of Acetonitrile and Water is recommended to ensure sample solubility and compatibility with the initial mobile phase conditions.
Chromatographic Conditions
The optimized and validated chromatographic parameters are summarized in the table below.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-2 min: 40% B; 2-10 min: 40% to 95% B; 10-12 min: 95% B; 12.1-15 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm |
| Injection Volume | 5 µL |
| Run Time | 15 minutes |
Sample Preparation Protocol
-
Reaction Quenching: Immediately upon drawing a sample from the reaction vessel, it must be quenched to halt the reaction. This can be achieved by diluting it 10-fold in a cold, aprotic solvent like acetonitrile.
-
Stock Solution Preparation: Accurately weigh ~10 mg of the reaction mixture into a 10 mL volumetric flask.
-
Dilution: Dissolve and dilute to the mark with the Sample Diluent (50:50 Acetonitrile/Water). This yields a nominal concentration of 1 mg/mL.
-
Working Sample Preparation: Further dilute this stock solution 10-fold with the Sample Diluent to a final concentration of ~100 µg/mL.
-
Filtration: Filter the final solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
Overall Experimental Workflow
The following diagram illustrates the complete workflow from sample collection to final data analysis.
Caption: Workflow from sample preparation to data reporting.
Method Validation: Ensuring Trustworthy Data
To be suitable for its intended purpose, the analytical method was validated according to ICH Q2(R1) guidelines.[6] This process provides documented evidence that the method is reliable.
Specificity (Forced Degradation)
Forced degradation studies are critical for developing a stability-indicating method, proving that the analyte peak is pure and not co-eluting with potential degradation products.[7][8][9] A solution of 3-Bromo-5-(bromomethyl)isoxazole was subjected to various stress conditions.
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 4 hours.
-
Base Hydrolysis: 0.1 M NaOH at room temperature for 1 hour.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 8 hours.
-
Thermal Degradation: 80°C for 24 hours.
In all cases, the method successfully separated the main analyte peak from all degradation products, demonstrating its specificity.
Validation Parameters and Acceptance Criteria
The following table summarizes the key validation experiments and their acceptance criteria.
| Validation Parameter | Protocol Summary | Acceptance Criteria |
| Linearity & Range | Analyze five concentrations from 50% to 150% of the nominal concentration (50-150 µg/mL). | Correlation coefficient (r²) ≥ 0.999.[10][11] |
| Accuracy (Recovery) | Spike a blank matrix with the analyte at three levels (80%, 100%, 120%) in triplicate. | Mean recovery between 98.0% and 102.0%.[10][12] |
| Precision (Repeatability) | Six replicate injections of the 100% standard solution. | Relative Standard Deviation (RSD) ≤ 2.0%.[13] |
| Intermediate Precision | Repeat precision test on a different day with a different analyst. | Overall RSD for both sets of data ≤ 2.0%.[12] |
| Robustness | Deliberately vary method parameters (Flow Rate ±0.1 mL/min, Column Temp ±2°C, Mobile Phase pH ±0.2). | System suitability parameters (e.g., peak asymmetry, resolution) remain within limits. |
Logical Flow of Method Validation
The validation process follows a logical hierarchy, where foundational parameters support the subsequent ones.
Caption: Interdependence of ICH validation parameters.
Application Example: Monitoring a Nucleophilic Substitution
To demonstrate the method's utility, it was applied to monitor the reaction of 3-Bromo-5-(bromomethyl)isoxazole with a generic nucleophile (Nu⁻). The reaction progress is tracked by observing the decrease in the starting material's peak area and the corresponding increase in the product's peak area.
Caption: Conceptual depiction of peak area changes over time.
By calculating the area percentage of the starting material peak relative to the total area of all relevant peaks (starting material + product + key byproducts), the reaction conversion can be accurately determined at any given time point.
Conclusion
The RP-HPLC method presented here is a powerful and reliable tool for monitoring reactions involving 3-Bromo-5-(bromomethyl)isoxazole. It is specific, robust, and has been validated to meet the stringent requirements of the pharmaceutical industry. By providing accurate, real-time data on reaction progress, this method enables chemists and engineers to optimize reaction conditions, improve product yield and purity, and ensure process consistency and safety. Its implementation is strongly recommended for any laboratory working with this versatile and reactive chemical intermediate.
References
- Forced degradation as an integral part of HPLC stability-indicating method development. (2025).
- Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals.
- A Review on HPLC Method Development and Validation in Forced Degrad
- A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
- Reverse Phase/ Normal Phase HPLC Analytical Techniques. Jordi Labs.
- Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. PMC - NIH.
- Normal-phase vs.
- High-Performance Liquid Chrom
- Steps for HPLC Method Valid
- Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. ijarsct.
- A Review of HPLC Method Development and Validation as per ICH Guidelines.
- Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
- A Comparative Guide to HPLC-Based Purity Validation of 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole. Benchchem.
- HPLC method for analyzing new compounds – analogs of an antineoplastic drug.
- WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS.
Sources
- 1. bcc.bas.bg [bcc.bas.bg]
- 2. jordilabs.com [jordilabs.com]
- 3. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ijarsct.co.in [ijarsct.co.in]
- 7. researchgate.net [researchgate.net]
- 8. openaccessjournals.com [openaccessjournals.com]
- 9. onyxipca.com [onyxipca.com]
- 10. ijarsct.co.in [ijarsct.co.in]
- 11. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 12. researchgate.net [researchgate.net]
- 13. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
Troubleshooting & Optimization
Preventing side reactions in the synthesis of 3,5-disubstituted isoxazoles
Welcome to our dedicated technical support center for the synthesis of 3,5-disubstituted isoxazoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the intricacies of isoxazole synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges and prevent unwanted side reactions in your experiments. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in the lab.
Troubleshooting Guide: Common Issues and Solutions
The synthesis of 3,5-disubstituted isoxazoles, most commonly achieved through the [3+2] cycloaddition of a nitrile oxide and a terminal alkyne, is a powerful transformation. However, it is not without its challenges. This section addresses specific problems you may encounter and offers actionable solutions.
Problem 1: Low or No Yield of the Desired 3,5-Disubstituted Isoxazole
Symptoms:
-
TLC or LC-MS analysis shows little to no product formation.
-
Starting materials (alkyne, aldoxime) remain largely unreacted.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Recommended Action |
| Inefficient Nitrile Oxide Generation | The nitrile oxide is a key intermediate, typically generated in situ from an aldoxime and an oxidant. If the oxidation is incomplete, the cycloaddition cannot proceed efficiently. | 1. Verify Aldoxime Quality: Ensure your aldoxime starting material is pure. 2. Choose an Appropriate Oxidant: Common oxidants include N-Chlorosuccinimide (NCS), Chloramine-T, and hypervalent iodine reagents like (diacetoxyiodo)benzene (DIB).[1][2] Hypervalent iodine reagents are often effective under very mild conditions.[3] 3. Optimize Reaction Conditions: Ensure the stoichiometry of the oxidant is correct (typically a slight excess). Temperature and reaction time can also be critical. |
| Decomposition of Nitrile Oxide | Nitrile oxides are unstable and can dimerize to form furoxans (1,2,5-oxadiazole-2-oxides), especially at high concentrations or temperatures.[4] This is a common competitive side reaction. | 1. Slow in situ Generation: The key is to keep the instantaneous concentration of the nitrile oxide low. This can be achieved by the slow addition of the oxidant or by using a method that generates it gradually.[4][5] 2. Control Temperature: Run the reaction at room temperature or below, if the kinetics allow. Avoid excessive heating. |
| Poor Reactivity of the Alkyne | Electron-deficient alkynes are generally more reactive in [3+2] cycloadditions. Steric hindrance around the alkyne can also impede the reaction. | 1. Consider a Catalyst: Copper(I) catalysis (e.g., from CuI or CuSO₄/ascorbate) can significantly accelerate the reaction and is often essential for less reactive alkynes.[4][6] 2. Increase Reaction Time/Temperature: If a catalyst is not viable, extending the reaction time or cautiously increasing the temperature may be necessary, but be mindful of nitrile oxide stability. |
Problem 2: Presence of Significant Impurities, Including a Regioisomeric Product
Symptoms:
-
NMR or LC-MS analysis reveals multiple products.
-
A significant peak corresponding to the 3,4-disubstituted isoxazole is observed.
-
A byproduct with a mass corresponding to the nitrile oxide dimer is detected.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Recommended Action |
| Formation of the 3,4-Disubstituted Regioisomer | While the reaction of nitrile oxides with terminal alkynes is generally highly regioselective for the 3,5-isomer, loss of selectivity can occur, particularly in uncatalyzed thermal reactions.[2][7] | 1. Employ Copper(I) Catalysis: This is one of the most effective methods to ensure high regioselectivity for the 3,5-isomer.[4][5] The catalyst coordinates to the terminal alkyne, directing the cycloaddition. 2. Lower the Reaction Temperature: Thermal cycloadditions can sometimes lead to a mixture of isomers. Lowering the temperature can enhance the kinetic preference for the 3,5-isomer. |
| Formation of Furoxan (Nitrile Oxide Dimer) | As previously mentioned, if the nitrile oxide is generated faster than it is consumed by the alkyne, it will dimerize.[4] | 1. Optimize Reagent Addition: Ensure the alkyne is present in the reaction mixture before and during the generation of the nitrile oxide. Add the oxidant slowly to the mixture of the aldoxime and alkyne. 2. Adjust Stoichiometry: Use a slight excess of the alkyne (e.g., 1.1-1.2 equivalents) to ensure the nitrile oxide is trapped efficiently. |
| Formation of Other Byproducts | Side reactions can arise from the decomposition of starting materials or intermediates under the reaction conditions. For instance, the oxidant may react with other functional groups in your molecule. | 1. Screen Different Oxidants: Some oxidants are milder than others. For sensitive substrates, hypervalent iodine reagents may be preferable to harsher reagents like sodium hypochlorite.[1][3] 2. Protect Sensitive Functional Groups: If your starting materials contain functional groups that are not compatible with the reaction conditions, consider using protecting groups. |
Experimental Workflow & Diagrams
To visually conceptualize the process, the following diagrams illustrate the core reaction mechanism and a recommended experimental workflow for minimizing side reactions.
Core Reaction: [3+2] Cycloaddition
Caption: General scheme for isoxazole synthesis and a common side reaction.
Recommended Experimental Workflow
This workflow is designed to favor the formation of the desired 3,5-disubstituted isoxazole by maintaining a low concentration of the reactive nitrile oxide intermediate.
Caption: Recommended workflow for controlled isoxazole synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction forming the 3,4-disubstituted isoxazole instead of the 3,5-isomer?
A1: The formation of the 3,4-disubstituted isomer is a known issue, particularly in uncatalyzed, thermally driven reactions.[7] The regioselectivity is governed by the frontier molecular orbitals of the nitrile oxide and the alkyne. To strongly favor the 3,5-isomer, the use of a copper(I) catalyst is highly recommended.[5][6] The catalyst effectively reverses the polarity of the alkyne, leading to a highly selective cycloaddition.
Q2: I observe a byproduct that I suspect is the furoxan dimer. How can I confirm this and prevent its formation?
A2: Furoxan (1,2,5-oxadiazole-2-oxide) is the head-to-tail dimer of the nitrile oxide. You can often identify it by mass spectrometry (mass = 2x the mass of your nitrile oxide intermediate). Its formation is a clear indication that the nitrile oxide concentration is too high. To prevent it, ensure the slow, portion-wise, or syringe-pump addition of your oxidant to a solution already containing the alkyne.[4] This ensures the nitrile oxide is consumed in the desired cycloaddition as soon as it is formed.
Q3: Can I use an internal alkyne for this synthesis?
A3: Yes, but with important considerations. The reaction of a nitrile oxide with an internal alkyne will produce a 3,4,5-trisubstituted isoxazole. However, if the substituents on the internal alkyne are electronically and sterically similar, you will likely obtain a mixture of two regioisomers, which can be difficult to separate. The high regioselectivity seen with terminal alkynes is generally lost.
Q4: What are the best solvents for this reaction?
A4: The choice of solvent depends on the specific reagents used. For copper-catalyzed reactions, solvent mixtures such as t-BuOH/water or THF are common.[4] For metal-free syntheses, chlorinated solvents like dichloromethane (DCM) or polar aprotic solvents like ethyl acetate or acetonitrile are often employed.[8][9] It is crucial that the solvent can dissolve both the aldoxime and the alkyne.
Q5: Are there any alternatives to the nitrile oxide-alkyne cycloaddition for synthesizing 3,5-disubstituted isoxazoles?
References
-
Kumar, V., & Kaur, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(53), 33635-33666. [Link]
-
Wallace, S., & Riches, S. L. (2018). Highly regioselective nitrile oxide dipolar cycloadditions with ortho-nitrophenyl alkynes. Organic & Biomolecular Chemistry, 16(30), 5433-5437. [Link]
-
Urbina-Blanco, C. A., et al. (2011). Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. Chemical Communications, 47(10), 2931-2933. [Link]
-
Organic Chemistry Portal. (n.d.). Isoxazole synthesis. [Link]
-
Khan, M. E. I., et al. (2024). Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Organic & Biomolecular Chemistry. [Link]
-
Urbina-Blanco, C. A., et al. (2011). Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. Chemical Communications, 47(10), 2931-2933. (SciSpace link for alternative access) [Link]
-
Popov, A. V., et al. (2022). Azirinyl-Substituted Nitrile Oxides: Generation and Use in the Synthesis of Isoxazole Containing Heterocyclic Hybrids. Molecules, 27(21), 7549. [Link]
-
Li, M., et al. (2023). Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles with α-Nitroketones. Molecules, 28(6), 2568. [Link]
-
ResearchGate. (n.d.). Mechanism of 1,3-dipolar cycloaddition reaction. [Link]
-
Khan, M. E. I., et al. (2024). Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Organic & Biomolecular Chemistry. (RSC Publishing link) [Link]
-
ResearchGate. (n.d.). Synthesis of 3,5-disubstituted isoxazole. [Link]
-
Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. [Link]
-
ChemTube3D. (n.d.). 1,3-Dipolar Cycloaddition Formation of a Simple Isoxazole. [Link]
-
Ali, S., et al. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Molecules, 29(3), 598. [Link]
-
Hansen, T. V., et al. (2005). One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. The Journal of Organic Chemistry, 70(19), 7761-7764. [Link]
-
Jones, C. W., et al. (2019). Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands for fac-[MI(CO)3]+ Centers (M = Re, 99mTc). Inorganic Chemistry, 58(15), 9635-9643. [Link]
-
ResearchGate. (n.d.). Synthesis of 3,5‐Disubstituted Isoxazoles through a 1,3‐Dipolar Cycloaddition Reaction between Alkynes and Nitrile Oxides Generated from O‐Silylated Hydroxamic Acids. [Link]
-
Zhang, Y., et al. (2014). New Synthetic Method for 3,5-Disubstituted Isoxazole. Chinese Journal of Organic Chemistry, 34(8), 1633-1639. [Link]
-
ResearchGate. (n.d.). Synthesis of 3,5-disubstituted isoxazolines from unsaturated oximes. [Link]
-
Wang, Y., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 29(9), 2095. [Link]
-
ResearchGate. (n.d.). 93 questions with answers in ISOXAZOLES. [Link]
-
Raju, G. N., et al. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica, 7(6), 346-352. [Link]
Sources
- 1. Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. scispace.com [scispace.com]
- 3. New Synthetic Method for 3,5-Disubstituted Isoxazole [cjcu.jlu.edu.cn]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Isoxazole synthesis [organic-chemistry.org]
- 7. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 8. Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00232F [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Synthesis of -Bromo-5-(bromomethyl)isoxazole
Welcome to the technical support guide for the synthesis of 3-Bromo-5-(bromomethyl)isoxazole, a critical building block for novel therapeutics and functional materials. This document provides in-depth troubleshooting, frequently asked questions, and an optimized protocol to help you enhance the yield and purity of your product.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a question-and-answer format to help you rapidly diagnose and solve problems.
Question 1: My reaction shows low or no conversion of the starting material, 3-bromo-5-methylisoxazole. What are the likely causes?
Answer: Low conversion is typically traced back to three main factors: initiation, temperature, or reagent quality.
-
Ineffective Radical Initiation: The Wohl-Ziegler bromination of the benzylic-like methyl group on the isoxazole ring is a radical chain reaction.[1] This process requires a radical initiator, most commonly azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), to start the chain reaction.
-
Solution: Ensure your radical initiator is fresh. AIBN, for example, has a limited shelf life and should be stored properly. Consider adding the initiator in portions throughout the reaction to maintain a steady concentration of radicals. Using UV light (e.g., a 254 nm lamp) can also be an effective method for initiation.[2]
-
-
Insufficient Temperature: The reaction needs enough thermal energy to initiate the homolytic cleavage of the initiator and drive the propagation steps.
-
Solution: Ensure your reaction is maintained at the reflux temperature of your chosen solvent (e.g., carbon tetrachloride or acetonitrile). A common protocol suggests heating the reaction mixture to reflux overnight.[3]
-
-
Poor Reagent Quality: The primary brominating agent, N-Bromosuccinimide (NBS), can degrade over time, especially if exposed to moisture.
-
Solution: Use freshly recrystallized NBS for best results.[2] To recrystallize, dissolve NBS in hot water, filter, and allow it to cool slowly.
-
Question 2: My TLC analysis shows multiple spots, including what I suspect is a dibrominated byproduct. How can I improve selectivity for the desired mono-brominated product?
Answer: The formation of 3-bromo-5-(dibromomethyl)isoxazole is a common side reaction resulting from over-bromination. Controlling the stoichiometry and concentration of NBS is crucial for selectivity.
-
Control Stoichiometry: Using a large excess of NBS is the most common cause of di-bromination.[2]
-
Slow Addition of NBS: A high initial concentration of NBS can promote multiple brominations before the mono-brominated product is fully formed.
-
Solution: Instead of adding all the NBS at once, add it portion-wise over the course of the reaction. This maintains a low, steady concentration of bromine, favoring mono-bromination.[5]
-
Question 3: The yield is significantly lower after purification. Is the product degrading during workup or chromatography?
Answer: Yes, 3-Bromo-5-(bromomethyl)isoxazole can be unstable. The bromomethyl group is a potent lachrymator and is susceptible to hydrolysis and decomposition, particularly on silica gel.
-
Harsh Workup Conditions: Acidic or basic conditions during the aqueous wash can lead to degradation.
-
Decomposition on Silica Gel: The slightly acidic nature of standard silica gel can cause the product to decompose during column chromatography.
-
Solution: Minimize the time the product spends on the column. You can neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base (e.g., triethylamine in the eluent). Alternatively, if the crude product is sufficiently pure, consider recrystallization as a non-destructive purification method.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism for this reaction?
A1: The synthesis proceeds via a free-radical chain reaction, often called a Wohl-Ziegler bromination.[1] The key steps are:
-
Initiation: A radical initiator (like AIBN) decomposes with heat or light to form radicals.
-
Propagation: A bromine radical (Br•), generated from a low concentration of Br₂, abstracts a hydrogen atom from the methyl group of 3-bromo-5-methylisoxazole.[6] This forms a resonance-stabilized benzylic-like radical. This radical then reacts with Br₂ to form the desired product and a new bromine radical, continuing the chain.
-
Termination: The reaction stops when two radicals combine.[6]
The purpose of using NBS is to maintain a constant, low concentration of molecular bromine (Br₂), which is generated by the reaction of NBS with HBr, a byproduct of the propagation step.[7] This low concentration is key to preventing unwanted side reactions like electrophilic addition to the isoxazole ring.
Q2: Which solvent is best for this synthesis?
A2: The ideal solvent should be inert to radical conditions and effectively dissolve the starting material.
-
Carbon Tetrachloride (CCl₄): This is the classic solvent for radical brominations and is cited in a procedure for a similar compound, yielding good results.[3] However, due to its toxicity and environmental concerns, its use is now restricted.
-
Acetonitrile (CH₃CN): A good, less toxic alternative that can also support the reaction.[4]
-
Chlorobenzene or Benzotrifluoride: These can also be effective solvents for benzylic brominations.[1]
Q3: How can I effectively remove the succinimide byproduct?
A3: Succinimide is a solid byproduct of the reaction and has different solubility properties than the product. After the reaction is complete, cool the reaction mixture to room temperature or below. The succinimide will precipitate out of non-polar solvents like CCl₄ or ethyl acetate and can be easily removed by filtration.[2]
Optimized Experimental Protocol
This protocol is designed to maximize yield and purity by incorporating the best practices discussed above.
Materials:
-
3-bromo-5-methylisoxazole (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq), freshly recrystallized
-
Azobisisobutyronitrile (AIBN) (0.05 eq)
-
Anhydrous Acetonitrile (CH₃CN)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: To a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-bromo-5-methylisoxazole (1.0 eq) and anhydrous acetonitrile.
-
Reagent Addition: Add NBS (1.1 eq) and AIBN (0.05 eq) to the flask.
-
Reaction: Heat the mixture to reflux (approx. 82°C for acetonitrile) and maintain for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup (Cooling & Filtration): Once the reaction is complete, cool the flask to room temperature. The succinimide byproduct will precipitate. Filter the mixture through a Büchner funnel to remove the succinimide, washing the solid with a small amount of cold acetonitrile.
-
Workup (Aqueous Wash): Transfer the filtrate to a separatory funnel. Dilute with ethyl acetate and wash sequentially with water (2x), saturated NaHCO₃ solution (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes. It is advisable to use silica gel that has been pre-treated with triethylamine to prevent product degradation.
Data Summary: Reaction Condition Comparison
| Parameter | Condition A (Standard) | Condition B (Optimized) | Rationale for Improvement |
| NBS Equivalents | 1.3 - 1.5 eq | 1.05 - 1.1 eq | Minimizes dibromination byproduct formation.[2][8] |
| Initiator Addition | All at once | Added in 2-3 portions | Maintains a steady radical concentration. |
| Solvent | Carbon Tetrachloride | Acetonitrile | Lower toxicity with comparable efficacy.[3][4] |
| Purification | Standard Silica Gel | Neutralized Silica Gel | Prevents product decomposition on the column. |
| Expected Yield | ~50-60% | >70% | Tighter control over stoichiometry and purification.[3] |
Process & Logic Diagrams
Troubleshooting Workflow for Low Yield
This diagram outlines a logical sequence for diagnosing the cause of poor reaction yields.
Caption: A troubleshooting decision tree for low yield.
Simplified Radical Bromination Mechanism
This diagram illustrates the key steps in the free-radical chain reaction.
Caption: The three stages of radical bromination.
References
-
ResearchGate. Preparation of 5-(bromomethyl)-3-phenylisoxazoles (4a–h). Available at: [Link]
-
ResearchGate. Bromination of (hetero)aromatics using NBS in WEPA. Available at: [Link]
-
Chemistry Steps. Benzylic Bromination. Available at: [Link]
-
NIH. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Available at: [Link]
-
Organic Chemistry Portal. Mild Regioselective Monobromination of Activated Aromatics and Heteroaromatics with N-Bromosuccinimide in Tetrabutylammonium Bromide. Available at: [Link]
- Google Patents. WO2006038657A1 - 3-bromo-5,5-dimethyl-4,5-dihydroisoxazole and method for producing same.
- Google Patents. CA1258860A - Process for the preparation of 3,5-disubstituted isoxazoles.
-
The Royal Society of Chemistry. Synthesis of trifluoromethylated isoxazoles and their elaboration including inter- and intra- molecular C-H functionalisation. Available at: [Link]
-
MDPI. Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. Available at: [Link]
-
PubMed Central. Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ. Available at: [Link]
-
RSC Publishing. Neighbouring group participation in isoxazole ring bromination. Part II. Available at: [Link]
-
Master Organic Chemistry. Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Available at: [Link]
-
YouTube. 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry. Available at: [Link]
-
Chad's Prep. 10.3 Allylic and Benzylic Bromination with NBS. Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. methyl 5-(bromomethyl)isoxazole-3-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 3-Bromo-5-(bromomethyl)isoxazole by Column Chromatography
Welcome to the technical support center for the chromatographic purification of 3-Bromo-5-(bromomethyl)isoxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for overcoming common challenges encountered during the purification of this versatile synthetic intermediate. Here, we move beyond simple protocols to explain the underlying principles, ensuring you can adapt and troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable stationary phase for the purification of 3-Bromo-5-(bromomethyl)isoxazole?
A1: For the purification of 3-Bromo-5-(bromomethyl)isoxazole, silica gel is the most commonly employed stationary phase. Its polarity is well-suited for separating isoxazole derivatives from common impurities generated during synthesis. Standard flash chromatography grade silica gel with a particle size of 230-400 mesh is an excellent choice for achieving good resolution.[1] Alumina can be considered as an alternative, particularly if the compound shows instability on silica gel.[1]
Q2: How do I determine the optimal solvent system for my column?
A2: The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for 3-Bromo-5-(bromomethyl)isoxazole on a Thin Layer Chromatography (TLC) plate.[1] A common and effective starting point is a mixture of non-polar and polar solvents, such as hexanes and ethyl acetate.[1][2][3] You should perform a TLC analysis with varying ratios of these solvents (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate) to identify the mixture that yields the target Rf value and provides the best separation between your product and any impurities.[1]
Q3: My compound is not UV-active. How can I visualize it on a TLC plate?
A3: If 3-Bromo-5-(bromomethyl)isoxazole is not visible under UV light, you can use a chemical stain for visualization. A potassium permanganate (KMnO₄) stain is often effective for isoxazole compounds as it reacts with the double bonds in the ring system.[1] Another non-destructive method is using an iodine chamber, where iodine vapor reversibly adsorbs to the compounds on the TLC plate, making them visible as brown spots.[1]
Q4: I suspect my compound is degrading on the silica gel column. What are the signs and how can I prevent this?
A4: Degradation on a silica gel column can manifest as streaking on the TLC plate, the appearance of new, more polar spots in later fractions, and lower than expected yields. Halogenated compounds, particularly those with a bromomethyl group, can be sensitive to the acidic nature of silica gel.[1] To mitigate this, you can deactivate the silica gel by adding a small amount of a tertiary amine, like triethylamine (0.1-1% v/v), to your eluent.[1][3] This neutralizes the acidic sites on the silica surface. Alternatively, switching to a neutral or basic stationary phase like alumina might be beneficial.[1]
Troubleshooting Guide
This section addresses specific problems you may encounter during the column chromatography of 3-Bromo-5-(bromomethyl)isoxazole.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product does not elute from the column. | The eluting solvent is not polar enough. | Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate.[1][4] |
| The compound may have degraded or irreversibly adsorbed to the stationary phase. | Test the stability of your compound on a small amount of silica gel before running the column.[4] Consider using a less acidic stationary phase like deactivated silica or alumina.[1] | |
| Poor separation of the product from impurities. | The solvent system is not optimized. | Re-evaluate your TLC analysis to find a solvent system that provides better separation. A shallower solvent gradient during elution can also improve resolution.[1] |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. | |
| The column is overloaded with crude material. | Use an appropriate amount of crude material for the column size. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight. | |
| The product elutes as a broad band, leading to mixed fractions. | The compound has poor solubility in the eluent, causing it to streak down the column. | If possible, choose a solvent system in which your compound is more soluble. If this is not feasible, consider dry loading the sample.[1][5] |
| The flow rate is too fast. | Reduce the flow rate to allow for better equilibration between the stationary and mobile phases. | |
| Fractions containing the pure product are contaminated with a greasy substance. | Grease from ground glass joints has leached into the column. | Use Teflon sleeves or ensure minimal and careful application of grease to joints. |
| Plasticizers have leached from tubing. | Use solvent-resistant tubing for any connections. |
Experimental Protocol: Column Chromatography of 3-Bromo-5-(bromomethyl)isoxazole
This protocol provides a detailed, step-by-step methodology for the purification.
1. Preparation:
-
TLC Analysis: Dissolve a small amount of the crude 3-Bromo-5-(bromomethyl)isoxazole in a solvent like dichloromethane. Spot the solution on a silica gel TLC plate and develop it in various hexane/ethyl acetate mixtures to find an optimal eluent system (target Rf ≈ 0.2-0.4).[1]
-
Column Selection: Choose a column with an appropriate diameter and length for the amount of crude material you need to purify.
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar solvent mixture determined from your TLC analysis.[1]
2. Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand over the plug.
-
Pour the silica gel slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.
-
Allow the silica gel to settle, and then add another thin layer of sand on top of the silica bed.
-
Drain the solvent until the level is just at the top of the sand.
3. Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial eluting solvent. Carefully apply the solution to the top of the column using a pipette.[5]
-
Dry Loading: If the crude product has low solubility in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[5]
-
After loading, drain the solvent until the sample is adsorbed onto the silica, then carefully add a thin layer of sand.
4. Elution and Fraction Collection:
-
Carefully add the eluting solvent to the column without disturbing the top layer of sand.
-
Begin elution, maintaining a steady flow rate. If using gradient elution, gradually increase the polarity of the solvent system.[1]
-
Collect fractions of a consistent volume in numbered test tubes or vials.
-
Monitor the elution process by performing TLC analysis on the collected fractions.
5. Product Isolation:
-
Combine the fractions that contain the pure 3-Bromo-5-(bromomethyl)isoxazole.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Determine the yield and assess the purity using analytical techniques such as NMR or LC-MS.
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for column chromatography purification.
Safety Precautions
3-Bromo-5-(bromomethyl)isoxazole and its related compounds should be handled with care.[6][7][8] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][8][9] Avoid inhalation of vapors and contact with skin and eyes.[6][7] In case of accidental exposure, follow the first-aid measures outlined in the safety data sheet (SDS).[6][7][8]
References
- Sigma-Aldrich. (2025).
- Benchchem. (n.d.). Technical Support Center: Chromatographic Purification of 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 3-(Bromomethyl)-5-methylisoxazole.
- Fisher Scientific. (2023). SAFETY DATA SHEET - 5-(Bromomethyl)-3-phenylisoxazole.
- BLD Pharmatech. (n.d.). SAFETY DATA SHEET - 3-(4-Bromophenyl)isoxazol-5-amine.
- Fisher Scientific. (2025).
- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole.
- University of California, Irvine. (n.d.).
- ResearchGate. (2020). Preparation of 5-(bromomethyl)-3-phenylisoxazoles (4a–h).
- Chemistry For Everyone. (2025).
- University of Alberta. (n.d.).
- MDPI. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review.
- Google Patents. (n.d.).
- Phenomenex. (n.d.). TROUBLESHOOTING GUIDE.
- Common Organic Chemistry. (n.d.).
- University of Rochester. (n.d.).
- Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.
- ChemistryViews. (2012).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.rochester.edu [chem.rochester.edu]
- 4. Chromatography [chem.rochester.edu]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. file.bldpharm.com [file.bldpharm.com]
Technical Support Center: Overcoming Poor Solubility of Isoxazole Derivatives in Organic Solvents
Prepared by the Senior Application Scientist Team
Introduction
Isoxazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents due to their diverse biological activities.[1][2][3] These five-membered heterocyclic compounds are integral to the development of antimicrobial, anti-inflammatory, and anticancer drugs, among others.[3] However, a significant hurdle frequently encountered by researchers is the poor solubility of these derivatives in common organic solvents. This challenge can impede progress at every stage of the drug development pipeline, from initial synthesis and purification to formulation and in vitro screening.[4][5]
This technical support guide is designed for researchers, scientists, and drug development professionals. It provides a structured approach to diagnosing and resolving solubility issues with isoxazole derivatives. Organized in a question-and-answer format, this guide moves from frequently asked questions for quick troubleshooting to in-depth guides and detailed experimental protocols.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to common initial queries.
Q1: Why is my isoxazole derivative not dissolving in standard organic solvents like ethanol or ethyl acetate?
A: The insolubility of isoxazole derivatives often stems from a combination of strong intermolecular forces and high crystal lattice energy. The polar nature of the isoxazole ring can lead to strong dipole-dipole interactions or hydrogen bonding, while the overall molecule may be non-polar, creating a solubility challenge in many common solvents.[6] Furthermore, if the compound is highly crystalline, a significant amount of energy is required to break down the crystal lattice, which may not be compensated by the energy of solvation in a given solvent.[7]
Q2: I'm trying to set up a reaction, but my isoxazole starting material won't dissolve. What is a quick and effective solution?
A: For immediate, small-scale applications, you can try several methods. Gentle heating of the solvent can increase solubility, but be cautious of potential compound degradation.[6] Sonication is another effective technique to break apart solid aggregates and enhance dissolution. If these methods fail, the addition of a small percentage (5-10%) of a high-polarity, aprotic co-solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can often be sufficient to bring the material into solution without drastically altering the reaction conditions.[4][8]
Q3: Can converting my isoxazole derivative to a salt improve its solubility in organic solvents?
A: Salt formation is a primary strategy for enhancing aqueous solubility.[9][10][11] Its effect on solubility in organic solvents is less predictable. While forming a salt can disrupt the original crystal packing of the neutral molecule, potentially leading to improved solubility in some polar organic solvents, it can also decrease solubility in non-polar organic solvents. This approach is generally not the first choice for improving solubility in organic media but can be explored if other methods are unsuccessful.
Q4: What are the main strategies I should consider for systematically improving the solubility of my isoxazole derivative?
A: The strategies can be broadly categorized into physical and chemical modifications.[9][12]
-
Physical Modifications: These methods alter the physical properties of the solid drug. Key techniques include particle size reduction (micronization, nanosuspension) to increase surface area, and creating solid dispersions where the drug is molecularly dispersed in a soluble carrier.[9][10][12]
-
Chemical Modifications: These approaches involve altering the solvent system or the molecule itself. The most common technique is the use of co-solvents to adjust the polarity of the solvent mixture.[10][13][14] For drug development, creating a more soluble, bioreversible prodrug is a powerful, albeit more involved, strategy.[15][16][17]
Part 2: In-Depth Troubleshooting Guide
This section provides detailed, causality-driven solutions to specific experimental challenges.
Issue 1: Low Solubility During Chemical Synthesis and Scale-Up
Q: My isoxazole derivative is poorly soluble in the chosen reaction solvent, leading to a heterogeneous mixture with slow and incomplete conversion. How can I systematically identify a better solvent system?
A: A sluggish reaction due to poor solubility is a common problem. The solution requires moving beyond a single solvent to a more systematic approach involving solvent screening and the use of co-solvents.
1. Rationale-Based Solvent Screening: The principle of "like dissolves like" is your starting point. Isoxazole derivatives can have a wide range of polarities depending on their substituents. You must match the polarity of your solvent system to the polarity of your compound. Begin by testing solubility in a small panel of solvents from different classes.
Table 1: Selected Organic Solvents for Screening
| Solvent Class | Example Solvent | Dielectric Constant (Polarity) | Key Characteristics |
| Non-Polar | Toluene | 2.4 | Good for dissolving non-polar aromatics. |
| Dichloromethane (DCM) | 9.1 | A versatile, moderately polar solvent. | |
| Polar Aprotic | Tetrahydrofuran (THF) | 7.6 | Good for dissolving a range of compounds. |
| Acetonitrile (MeCN) | 37.5 | Highly polar, miscible with water. | |
| Dimethylformamide (DMF) | 36.7 | High boiling point, excellent solubilizer. | |
| Polar Protic | Ethanol | 24.5 | Capable of hydrogen bonding. |
| Methanol | 32.7 | More polar than ethanol. |
2. The Power of Co-Solvency: It is rare for a single solvent to be perfect. A co-solvent system, which is a mixture of two or more miscible solvents, offers a finely tunable medium.[18] A small amount of a highly polar "solubilizing" solvent can be added to a less polar "bulk" solvent to create a mixture with the ideal polarity to dissolve your compound while maintaining the desired reaction conditions.[13][14]
-
Mechanism of Action: The co-solvent works by disrupting the strong solute-solute interactions (crystal lattice) and forming more favorable solute-solvent interactions.[18] For example, adding DMF to toluene can create a solvent blend that dissolves a polar isoxazole derivative that is insoluble in pure toluene.
3. The Influence of Temperature: For most compounds, solubility increases with temperature.[6] Running the reaction at an elevated temperature can be a simple solution. However, you must first confirm the thermal stability of your starting materials, reagents, and the final product to avoid degradation.
Below is a workflow to guide your solvent selection process.
Issue 2: Challenges in Purification by Crystallization
Q: I am unable to purify my isoxazole derivative via crystallization. It either remains fully dissolved (oils out) or crashes out as an amorphous solid instead of forming crystals.
A: Successful crystallization depends on finding a solvent system where your compound has high solubility at high temperatures and low solubility at room temperature or below. When this is not possible with a single solvent, anti-solvent crystallization is the preferred technique.
-
Anti-Solvent Crystallization: This method involves dissolving your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, a miscible "anti-solvent" or "poor" solvent (in which the compound is insoluble) is slowly added. As the concentration of the anti-solvent increases, the overall polarity of the mixture changes, reducing the solubility of your compound and inducing slow, controlled crystallization.
Table 2: Common Solvent / Anti-Solvent Pairs for Crystallization
| "Good" Solvent (High Polarity) | "Anti-Solvent" (Low Polarity) | Notes |
| Dichloromethane (DCM) | Hexanes, Pentane | A very common and effective pair. |
| Acetone | Water | For moderately polar compounds. |
| Methanol / Ethanol | Water, Diethyl Ether | Water is a good anti-solvent for polar compounds. |
| Dimethylformamide (DMF) | Water | Use for highly polar compounds. |
| Tetrahydrofuran (THF) | Hexanes | Good for a broad range of compounds. |
-
The Impact of Polymorphism: Be aware that isoxazole derivatives can exist in different crystalline forms called polymorphs.[19][20] Each polymorph can have a different solubility profile.[7] The solvent system and crystallization conditions can influence which polymorph is formed. If you experience inconsistent crystallization results, it may be due to the formation of different polymorphs.
Issue 3: Preparing Concentrated Stock Solutions for Biological Assays
Q: For my in vitro screening cascade, I need to prepare a 10 mM stock solution of my isoxazole derivative in DMSO, but it precipitates. How can I achieve this target concentration?
A: This is a critical issue in drug discovery. When a compound's solubility limit in standard solvents like DMSO is reached, more advanced formulation strategies are required.
1. Solid Dispersions: This is one of the most effective techniques for significantly enhancing solubility.[21][22] A solid dispersion is a system where your compound (the drug) is dispersed within a hydrophilic solid carrier or matrix (like a polymer).[23][24]
-
Mechanism of Action: By dispersing the drug at a molecular level, you break its crystal lattice.[23] When the solid dispersion is added to a solvent, the carrier dissolves quickly, releasing the drug as individual molecules, which leads to a much higher apparent solubility.[24]
-
Common Preparation Methods:
-
Solvent Evaporation: Both the drug and a carrier (e.g., PVP, PEG) are dissolved in a common organic solvent, and the solvent is then evaporated, leaving a solid film of the dispersion.[25]
-
Melting (Fusion) Method: The drug and carrier are heated together until they melt, mixed to form a homogeneous solution, and then rapidly cooled to solidify the dispersion.[23][24]
-
2. Particle Size Reduction: Techniques like micronization or nanosizing reduce the particle size of your compound.[9][12] This dramatically increases the surface area-to-volume ratio. According to the Noyes-Whitney equation, this increased surface area leads to a much faster rate of dissolution.[26] While this doesn't change the thermodynamic equilibrium solubility, it often allows for the preparation of supersaturated solutions that are stable enough for experimental use.[9][10]
3. Prodrug Approach: For compounds in later-stage development, a chemical modification to create a prodrug is a powerful option.[15] A prodrug is a bioreversible derivative of the parent drug, designed to have improved properties, such as higher solubility.[16][17][27] A polar, ionizable group (like a phosphate or an amino acid) is temporarily attached to the isoxazole derivative. This prodrug is highly soluble and, once administered to a biological system, is cleaved by enzymes to release the active parent drug.[16]
Below is a decision-making diagram for selecting a solubility enhancement strategy for pre-formulation.
Part 3: Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
This protocol describes the preparation of a 1:4 mass ratio drug-to-polymer solid dispersion.
Materials:
-
Isoxazole derivative ("Drug")
-
Polyvinylpyrrolidone K30 (PVP K30) ("Carrier")
-
Methanol (or another suitable volatile solvent that dissolves both drug and carrier)
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Accurately weigh 50 mg of the isoxazole derivative and 200 mg of PVP K30.
-
Transfer both solids to a 50 mL round-bottom flask.
-
Add approximately 10 mL of methanol to the flask.
-
Gently swirl or sonicate the mixture until both the drug and the carrier are fully dissolved, resulting in a clear solution.[25]
-
Connect the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at 40°C until a thin, solid film is formed on the wall of the flask.[25]
-
Further dry the solid film under high vacuum in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Carefully scrape the solid dispersion from the flask. The resulting solid can be gently ground to a fine powder.
-
Store the solid dispersion in a desiccator to protect it from moisture. This material can now be used for solubility testing.
Protocol 2: Kinetic Solubility Determination by Turbidimetry
This protocol provides a high-throughput method to estimate the kinetic solubility of your compound.
Materials:
-
10 mM stock solution of your isoxazole derivative in DMSO.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
96-well clear-bottom plate.
-
Multichannel pipette.
-
Plate reader capable of measuring absorbance at ~620 nm.
Procedure:
-
Prepare a Serial Dilution in DMSO: In a separate 96-well plate (a "source plate"), prepare a 2-fold serial dilution of your 10 mM stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM... down to ~0.02 mM).
-
Dispense into Assay Plate: Using a multichannel pipette, transfer 2 µL of each concentration from the DMSO source plate into a new 96-well assay plate.
-
Add Buffer and Mix: To each well of the assay plate, rapidly add 98 µL of PBS (pH 7.4). This brings the final volume to 100 µL and the final DMSO concentration to 2%. Mix immediately by pipetting up and down or by shaking the plate on a plate shaker for 1 minute.
-
Incubate: Allow the plate to incubate at room temperature for 2 hours. During this time, compounds that are above their solubility limit will precipitate.
-
Measure Turbidity: Measure the absorbance (or turbidity) of each well at a wavelength of 620 nm using a plate reader.
-
Data Analysis: Plot the absorbance reading against the compound concentration. The concentration at which a sharp increase in absorbance is observed is the kinetic solubility limit of your compound under these conditions.
References
- Indian Journal of Pharmaceutical and Biological Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. IJPBR, 7(2), 9-16.
- Journal of Drug Delivery and Therapeutics. (2019). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW.
- Yellela, S. R. C. (2014). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2014, 845057.
- Wikipedia. (n.d.). Cosolvent.
- Tiwari, G., et al. (2020).
- Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement.
- Research & Reviews: A Journal of Drug Formulation, Development and Production. (2024). Solubility Enhancement by Solid Dispersion Method: An Overview.
- International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS.
- Patel, K., et al. (2011). Techniques for solubility enhancement of poorly soluble drugs: An overview.
- Scholars Research Library. (2012). Solid dispersion technique for improving solubility of some poorly soluble drugs.
- Journal of Applied Pharmaceutical Science. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs.
- IRO. (n.d.). Co-solvent: Significance and symbolism.
- Pion Inc. (n.d.). The use of cosolvent pKa assays for poorly soluble compounds.
- Pharma Times. (2024). Co-solvency and anti-solvent method for the solubility enhancement.
- Shandong IRO Chelating Chemical Co., Ltd. (n.d.).
- BenchChem. (2025). Technical Support Center: Enhancing the Bioavailability of 3-Methyl-5-(oxazol-5-yl)isoxazole.
- BenchChem. (n.d.).
- Connect Journals. (2020). An Expeditious and Facile Synthesis of Isoxazole Derivatives in Deep Eutectic Solvent. Indian J. Heterocycl. Chem., 30, 421–424.
- Stella, V. J., & Nti-Addae, K. W. (2007). Prodrug strategies to overcome poor water solubility. Advanced Drug Delivery Reviews, 59(7), 677-94.
- BenchChem. (2025).
- Journal of Health and Rehabilitation Research. (2022). IMPROVING THE METHODS OF SOLUBILITY AND DRUG DESIGN IN A PRODRUG.
- Li, J., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 29(5), 1086.
- Semantic Scholar. (n.d.). Advances in isoxazole chemistry and their role in drug discovery.
- Molecules. (2012).
- Molecules. (2015). The Prodrug Approach: A Successful Tool for Improving Drug Solubility.
- Solubility of Things. (n.d.). Isoxazole.
- ResearchGate. (2007).
- World Pharma Today. (n.d.).
- Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212.
- MDPI. (2024).
- ResearchGate. (2025).
- Inventi Journals. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
- BenchChem. (2025). An In-depth Technical Guide to the Solubility of Benzo[d]isoxazol-3-ol in Organic Solvents.
- ScienceDirect. (n.d.).
- Journal of Chemical and Pharmaceutical Research. (2024).
- Savjani, K. N., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
- Royal Society of Chemistry. (n.d.). Advances in isoxazole chemistry and their role in drug discovery.
- Al-Warhi, T., et al. (2022). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules, 27(19), 6215.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. researchgate.net [researchgate.net]
- 12. ijpbr.in [ijpbr.in]
- 13. Cosolvent - Wikipedia [en.wikipedia.org]
- 14. Co-solvent: Significance and symbolism [wisdomlib.org]
- 15. Prodrug strategies to overcome poor water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. johronline.com [johronline.com]
- 17. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 19. jocpr.com [jocpr.com]
- 20. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ajprd.com [ajprd.com]
- 23. jddtonline.info [jddtonline.info]
- 24. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 25. japsonline.com [japsonline.com]
- 26. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 27. researchgate.net [researchgate.net]
Technical Support Center: Managing the Lability of the Bromomethyl Group
Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: Your Senior Application Scientist
Welcome to the technical support center dedicated to navigating the challenges associated with the highly reactive bromomethyl group (-CH₂Br). This guide is structured to provide practical, in-depth solutions to common issues encountered in synthetic chemistry. We will delve into the causality behind the lability of this functional group and provide field-proven strategies to mitigate unwanted side reactions, ensuring the success of your experimental outcomes.
Understanding the Challenge: The Double-Edged Sword of Reactivity
The bromomethyl group is a powerful synthetic tool, prized for its ability to act as a potent electrophile in nucleophilic substitution reactions (SN2). However, this high reactivity is also its greatest liability. Uncontrolled, it can lead to a cascade of side reactions, resulting in complex product mixtures, low yields, and purification difficulties.[1] Key factors contributing to its instability include its susceptibility to nucleophilic attack by solvents, bases, or even other molecules of the starting material, as well as its potential for elimination reactions.[1]
Troubleshooting Guide: From Problem to Protocol
This section addresses specific problems you may encounter during your experiments, providing probable causes and actionable troubleshooting steps.
Problem 1: Low Yield or No Desired Product in SN2 Reactions
You've set up a substitution reaction involving a bromomethyl-containing compound and a nucleophile, but TLC or LC-MS analysis shows a low yield of the desired product or a large amount of unreacted starting material.
| Possible Cause | Explanation & Troubleshooting Steps |
| Poor Nucleophile | The rate of an SN2 reaction is directly dependent on the strength of the nucleophile.[2] If your nucleophile is weak (e.g., neutral amines, alcohols), the reaction may be too slow. Solution: Increase the nucleophilicity. For alcohols or thiols, deprotonate with a suitable non-nucleophilic base (e.g., NaH, DBU) to form the more potent alkoxide or thiolate. For amines, consider reaction conditions that favor the neutral, more nucleophilic form. |
| Steric Hindrance | SN2 reactions are highly sensitive to steric bulk around the reaction center.[3][4] If either your bromomethyl compound or your nucleophile is sterically hindered, the backside attack required for the reaction is impeded. Solution: If possible, choose a less hindered nucleophile. Alternatively, a different synthetic route that avoids a sterically demanding SN2 reaction may be necessary. |
| Inappropriate Solvent | The choice of solvent is critical. Polar protic solvents (e.g., water, methanol, ethanol) can solvate and stabilize the nucleophile through hydrogen bonding, effectively "caging" it and reducing its reactivity.[3][5] This significantly slows down SN2 reactions. Solution: Use a polar aprotic solvent such as DMF, DMSO, or acetone.[2][5][6] These solvents can dissolve ionic nucleophiles but do not strongly solvate them, leaving the nucleophile "naked" and highly reactive.[3][5] |
| Competing Elimination (E2) Reaction | If your nucleophile is also a strong, sterically hindered base (e.g., tert-butoxide), it can promote an E2 elimination reaction to form an alkene, competing with the desired SN2 substitution.[1] Solution: Opt for a nucleophile that is less basic, or use a less hindered base if deprotonation is required. Lowering the reaction temperature generally favors substitution over elimination. |
| Decomposition of Starting Material | Bromomethyl compounds can be unstable and degrade upon storage, especially in the presence of light, heat, or moisture.[7] Solution: Store bromomethyl reagents in a cool, dark, and dry environment. It is often best to use them promptly after synthesis or purification. Consider re-purifying stored material if degradation is suspected. |
Problem 2: Complex Product Mixture & Unidentified Byproducts
Your reaction yields multiple products, making purification a significant challenge. This often points to the inherent reactivity of the bromomethyl group with various components in the reaction mixture.
| Possible Cause | Explanation & Troubleshooting Steps |
| Reaction with Solvent (Solvolysis) | Nucleophilic solvents like water, alcohols, or even amines used as solvents can react with the bromomethyl group, leading to hydrolysis (forming -CH₂OH), ether formation (forming -CH₂OR), or amination byproducts.[1] Solution: As mentioned, switch to a non-nucleophilic, polar aprotic solvent (DMF, DMSO, acetonitrile). If the presence of a protic solvent is unavoidable, minimize its concentration and the reaction temperature and time. |
| Self-Condensation/Polymerization | If your molecule contains both a bromomethyl group and a nucleophilic site (e.g., an amine or hydroxyl group), intermolecular reactions can occur, leading to dimers, oligomers, or polymers.[1][8] Solution: Employ high dilution conditions to favor intramolecular reactions or the desired reaction with an external nucleophile over intermolecular self-reaction. Adding the bifunctional reagent slowly to the reaction mixture can also help. |
| Over-Alkylation | If your nucleophile has multiple reactive sites, or if the product of the initial substitution is still nucleophilic, it can react further with the bromomethyl starting material.[1] Solution: Use a protecting group strategy to block other reactive sites on your nucleophile. Alternatively, carefully control the stoichiometry, often using an excess of the nucleophile to favor mono-alkylation. |
| Friedel-Crafts Type Reactions | For bromomethylarenes (benzylic bromides), the presence of Lewis acids or even strong protic acids can catalyze intramolecular or intermolecular alkylation of the aromatic ring.[1] Solution: Avoid Lewis acidic conditions. If an acid scavenger is needed, use a non-nucleophilic base like a hindered amine (e.g., 2,6-lutidine). |
| Photochemical Degradation | Some brominated compounds are sensitive to light and can undergo photochemical degradation, leading to radical reactions and a complex mixture of byproducts.[9] Solution: Protect the reaction from light by wrapping the flask in aluminum foil. |
Frequently Asked Questions (FAQs)
Q1: My bromomethyl ketone is decomposing during purification on a silica gel column. What's happening and how can I fix it?
A1: Silica gel is slightly acidic and can promote the degradation of sensitive compounds like α-halo ketones.[10] The acidic surface can catalyze hydrolysis (if water is present in the solvent) or other decomposition pathways.
Solutions:
-
Neutralize the Silica: You can use deactivated or neutral silica gel. Alternatively, you can prepare a slurry of the silica gel in your eluent containing a small amount of a non-nucleophilic base, such as triethylamine (~0.1-1%), to neutralize the acidic sites before packing the column.[10]
-
Minimize Residence Time: Run the column as quickly as possible while still achieving good separation to reduce the contact time between your compound and the stationary phase.[10]
-
Alternative Purification: Consider other purification methods like recrystallization or distillation if your compound is amenable.
Q2: I need to perform a reaction on another part of my molecule, but the bromomethyl group is too reactive. How can I "protect" it?
A2: Directly protecting a bromomethyl group is uncommon. The more practical and widely used strategy is to introduce the bromomethyl group late in the synthetic sequence or to protect a precursor functional group, most commonly a hydroxymethyl group (-CH₂OH), and then convert it to the bromomethyl group at the desired stage.[1]
Workflow for a Protecting Group Strategy:
Common protecting groups for the precursor hydroxymethyl group include silyl ethers (like TBDMS) or benzyl ethers, chosen based on their stability to the subsequent reaction conditions.[1]
Q3: How can I monitor the stability of my bromomethyl compound during a reaction?
A3: Regular monitoring is crucial.
-
Thin-Layer Chromatography (TLC): This is the quickest method for qualitative analysis. The appearance of new spots, especially those that streak, can indicate decomposition.
-
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These are quantitative methods.[11][12] By taking time-point aliquots from your reaction, you can monitor the disappearance of your starting material and the appearance of your product and any byproducts. GC-MS is particularly useful for identifying volatile impurities.[11][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for monitoring the reaction. The singlet corresponding to the -CH₂Br protons (typically in the 4.4-4.7 ppm range for benzylic bromides) can be integrated against an internal standard to quantify the remaining starting material.
Experimental Protocols
Protocol 1: General Procedure for SN2 Reaction in a Polar Aprotic Solvent
This protocol outlines a general method for reacting a bromomethyl compound with a nucleophile, optimized to minimize side reactions.
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add the nucleophile (1.1 eq.) and a dry, polar aprotic solvent (e.g., DMF, acetone) to a flame-dried flask.
-
Activation (if necessary): If the nucleophile is an alcohol or thiol, add a non-nucleophilic base (e.g., NaH, 1.1 eq.) at 0 °C and stir for 30 minutes to form the corresponding anion.
-
Addition: Dissolve the bromomethyl compound (1.0 eq.) in a minimal amount of the dry solvent and add it dropwise to the nucleophile solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir. Monitor the reaction progress closely by TLC or LC-MS.[14]
-
Work-up: Once the starting material is consumed, quench the reaction by pouring it into cold water. Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with water and then brine to remove the polar aprotic solvent. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: Protection of a Hydroxymethyl Group as a TBDMS Ether
This protocol provides a robust method for protecting a precursor alcohol before later conversion to the bromomethyl group.[1]
-
Setup: Dissolve the hydroxymethyl-containing compound (1.0 eq.) in dry DMF in a flask under an inert atmosphere.
-
Add Base: Add imidazole (2.5 eq.).
-
Add Silylating Agent: Add tert-butyldimethylsilyl chloride (TBDMSCl) (1.1 eq.) portion-wise to the solution at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Extract the product with diethyl ether.
-
Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Logical Decision Making
When troubleshooting, a systematic approach is key. The following diagram illustrates a decision-making workflow for addressing common issues.
// Branch for Low Yield CheckNucleophile [label="Is Nucleophile strong enough?\nIs it sterically hindered?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckSolvent [label="Is solvent polar aprotic?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckBase [label="Is a competing E2 reaction\npossible?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
LowYield -> CheckNucleophile; CheckNucleophile -> CheckSolvent [label="No"]; CheckSolvent -> CheckBase [label="No"];
Sol_Nuc [label="Activate nucleophile (add base)\nor choose a stronger one."]; Sol_Solvent [label="Switch to DMF, DMSO, Acetone."]; Sol_Base [label="Use less basic nucleophile,\nlower temperature."];
CheckNucleophile -> Sol_Nuc [label="Yes"]; CheckSolvent -> Sol_Solvent [label="Yes"]; CheckBase -> Sol_Base [label="Yes"];
// Branch for Complex Mixture CheckSolvolysis [label="Is solvent nucleophilic\n(e.g., MeOH, H₂O)?", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; CheckSelfReaction [label="Does starting material have\na nucleophilic site?", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; CheckPurity [label="Was starting material pure?\nWas reaction protected from light?", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
ComplexMix -> CheckSolvolysis; CheckSolvolysis -> CheckSelfReaction [label="No"]; CheckSelfReaction -> CheckPurity [label="No"];
Sol_Solvolysis [label="Switch to polar aprotic solvent."]; Sol_SelfReaction [label="Use high dilution\nor slow addition."]; Sol_Purity [label="Re-purify starting material.\nProtect from light."];
CheckSolvolysis -> Sol_Solvolysis [label="Yes"]; CheckSelfReaction -> Sol_SelfReaction [label="Yes"]; CheckPurity -> Sol_Purity [label="Yes"]; } dot Caption: Logical relationship for troubleshooting unwanted reactions.
By carefully considering the reaction parameters and the inherent reactivity of the bromomethyl group, you can effectively troubleshoot and optimize your synthetic procedures.
References
- Google Patents. (1941).
-
OpenOChem Learn. (n.d.). SN2 Mechanism and Kinetics. [Link]
-
Shaalaa.com. (2016). Discuss the Mechanism of Alkaline Hydrolysis of Bromomethane. Chemistry Questions. [Link]
-
Filo. (2025). Explain the SN2 reaction mechanism for alkaline hydrolysis of bromomethan. [Link]
-
Filo. (2024). 1) Explain alkaline hydrolysis of Bromomethare. [Link]
-
Shaalaa.com. (2016). Discuss the Mechanism of Alkaline Hydrolysis of Bromomethane. Chemistry Questions. [Link]
-
Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How to Troubleshoot a Reaction. [Link]
-
KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2. Organic Chemistry I. [Link]
-
Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. [Link]
-
PubMed. (2012). Study of the photodegradation of 2-bromophenol under UV and sunlight by spectroscopic, chromatographic and chemometric techniques. [Link]
-
National Center for Biotechnology Information. (n.d.). Analytical Methods - Toxicological Profile for Bromoform and Dibromochloromethane. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. SN2 Mechanism and Kinetics | OpenOChem Learn [learn.openochem.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 7. US2229625A - Method of stabilizing halogenated ketones - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Study of the photodegradation of 2-bromophenol under UV and sunlight by spectroscopic, chromatographic and chemometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. ANALYTICAL METHODS - Toxicological Profile for Bromoform and Dibromochloromethane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Troubleshooting [chem.rochester.edu]
Troubleshooting low conversion in Suzuki couplings with 3-bromo-isoxazoles
Answering the call of researchers grappling with the nuances of modern synthetic chemistry, this Technical Support Center guide is dedicated to troubleshooting one of the more challenging cross-coupling reactions: the Suzuki-Miyaura coupling of 3-bromo-isoxazoles. As a Senior Application Scientist, my goal is to provide not just a set of instructions, but a framework for rational problem-solving, grounded in mechanistic understanding and field-proven strategies.
The isoxazole moiety, a cornerstone in medicinal chemistry, presents unique challenges. Its electronic properties and potential for interaction with the catalytic system demand a more refined approach than standard Suzuki protocols. This guide is structured to address issues from first principles, empowering you to diagnose problems and rationally optimize your reaction conditions.
Troubleshooting Guide: Addressing Low Conversion & Side Reactions
This section is designed to address specific, common problems encountered during the Suzuki coupling of 3-bromo-isoxazoles.
Q1: My Suzuki coupling with a 3-bromo-isoxazole is showing low to no conversion. What are the most common initial checks?
A1: When faced with a stalled reaction, a systematic review of the foundational parameters is the most efficient path to a solution. Low conversion is typically rooted in one of three areas: catalyst inactivity, compromised reagents, or suboptimal reaction conditions.
-
Catalyst System Integrity: The palladium catalyst is the heart of the reaction. Its Pd(0) active state is highly susceptible to oxidation.
-
Inert Atmosphere: The single most common cause of failure is the presence of oxygen, which rapidly deactivates the Pd(0) catalyst.[1] Ensure your reaction is conducted under a strictly inert atmosphere (Argon or high-purity Nitrogen). Solvents must be rigorously degassed using methods like freeze-pump-thaw cycles or by sparging with inert gas for at least 15-30 minutes.[2]
-
Catalyst & Ligand Choice: 3-Bromo-isoxazoles are heteroaryl halides, which can be challenging substrates. Standard catalysts like Pd(PPh₃)₄ may be insufficient.[1] Modern, highly active catalyst systems comprising a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a sterically hindered, electron-rich phosphine ligand are often required to facilitate the oxidative addition step.[3][4] Consider using commercially available pre-catalysts which are often more stable and provide more consistent results.[4]
-
-
Reagent Quality and Stability:
-
Boronic Acid/Ester Purity: Boronic acids are susceptible to degradation over time, particularly protodeboronation where the boron moiety is replaced by hydrogen.[1][5] Always use high-purity boronic acids. For particularly unstable partners (e.g., many heteroaryl boronic acids), consider using the more robust pinacol ester or potassium trifluoroborate salt derivatives.[1][5][6][7]
-
Substrate Purity: Ensure your 3-bromo-isoxazole starting material is pure, as impurities can act as catalyst poisons.[1]
-
-
Fundamental Conditions:
-
Base Activation: The base is not merely an acid scavenger; it is essential for activating the boronic acid to facilitate transmetalation.[3][8] Ensure your base (e.g., K₂CO₃, K₃PO₄) is anhydrous and finely powdered to maximize its reactivity.[1]
-
Temperature: While some modern systems work at room temperature, many Suzuki couplings require thermal energy to proceed efficiently, typically in the 80-110 °C range.[2][9] If your reaction is clean but incomplete, a modest increase in temperature may be beneficial.[9]
-
Q2: I'm observing significant debromination of my 3-bromo-isoxazole starting material. How can I minimize this side reaction?
A2: Debromination (a specific type of dehalogenation) is a competing pathway where the bromine atom is replaced by a hydrogen. This occurs when the palladium intermediate, after oxidative addition, undergoes reaction with a hydride source before it can couple with the boronic acid partner.[10]
-
Mechanism of Dehalogenation: The hydride source can be trace water, an alcohol co-solvent, or even certain bases or ligands under specific conditions.[10][11] For heteroaryl halides, this side reaction can sometimes be prevalent.[12][13]
-
Strategies for Suppression:
-
Choice of Solvent: If using a protic co-solvent like methanol or ethanol, it can be a primary source of the unwanted hydride. Switching to a purely aprotic, anhydrous solvent system (e.g., dioxane, toluene, THF) can significantly reduce debromination.[10][14]
-
Ligand Modification: The choice of ligand can influence the relative rates of the desired cross-coupling versus the undesired dehalogenation. Sometimes, switching to a different class of bulky, electron-rich ligands can favor the productive pathway.
-
Protecting Groups: In some heterocyclic systems, the presence of an N-H group can promote dehalogenation. While isoxazoles lack this feature, if other parts of your molecule contain acidic protons, their protection can sometimes suppress this side reaction.[15]
-
Base Selection: While less common, the base can sometimes play a role. Ensure the base is fully anhydrous.
-
Q3: My boronic acid is decomposing, and I'm isolating the corresponding arene/heteroarene byproduct. What is happening and how do I fix it?
A3: This is a classic case of protodeboronation , an undesired side reaction where the C-B bond of the organoboron reagent is cleaved by a proton source, replacing it with a C-H bond.[5][6] This reaction consumes your nucleophilic partner and reduces the overall yield of the desired coupled product.
-
Causes of Protodeboronation:
-
Aqueous/Protic Conditions: The presence of water is a primary driver of protodeboronation.[5]
-
Base-Catalyzed Pathway: The basic conditions required for the Suzuki coupling can themselves catalyze the protodeboronation process.[6]
-
Elevated Temperatures: Higher reaction temperatures can accelerate the rate of protodeboronation.[16]
-
-
Mitigation Strategies:
-
Use Boronic Esters or Trifluoroborates: This is the most effective solution. Boronic esters, particularly pinacol esters (Bpin), and potassium trifluoroborate salts (BF₃K) are significantly more stable towards protodeboronation than the corresponding free boronic acids.[1][6][7] They act as a "slow-release" source of the active boron species under the reaction conditions, keeping its standing concentration low and minimizing side reactions.[5]
-
Strictly Anhydrous Conditions: If you must use a boronic acid, working under rigorously anhydrous conditions with a non-aqueous base/solvent system can help. However, this can sometimes slow down the desired coupling.
-
Moderate Temperature: Avoid excessive heating. Run the reaction at the lowest temperature that provides a reasonable conversion rate.[17]
-
Frequently Asked Questions (FAQs)
This section provides foundational knowledge to help in the proactive design of robust Suzuki coupling reactions with 3-bromo-isoxazoles.
Q4: Which palladium catalyst and ligand combination is most effective for 3-bromo-isoxazoles?
A4: There is no single "best" catalyst, as the optimal choice depends on the specific boronic acid partner. However, for challenging heteroaryl halides like 3-bromo-isoxazoles, highly active catalyst systems are the required starting point. The key is to use ligands that are both sterically bulky and electron-rich, as this combination promotes the rate-limiting oxidative addition step and facilitates the final reductive elimination.[18][19]
| Catalyst System Component | Examples | Rationale & Comments |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Common, air-stable Pd(II) and Pd(0) precursors that are reduced in situ to the active Pd(0) catalyst.[3] |
| Bulky Phosphine Ligands | Buchwald-type: SPhos, XPhos, RuPhos. Other: P(t-Bu)₃, P(Cy)₃ | These ligands stabilize the Pd(0) center, promote oxidative addition, and accelerate reductive elimination.[3][20][21] They are the workhorses for modern Suzuki couplings. |
| Pre-catalysts | XPhos Pd G2/G3/G4, SPhos Pd G2/G3 | Air-stable complexes that contain the ligand and a palladium source in a defined ratio. They generate the active Pd(0) species cleanly and reproducibly upon heating with a base, often leading to superior results.[13] |
Starting Point Recommendation: For a new 3-bromo-isoxazole system, a reliable starting point is Pd₂(dba)₃ with P(t-Bu)₃·HBF₄ [21] or a second/third-generation Buchwald pre-catalyst like XPhos Pd G3 .
Q5: What is the role of the base, and how do I choose the right one?
A5: The base plays a crucial, multifaceted role in the Suzuki-Miyaura catalytic cycle. Its primary function is to react with the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [RB(OH)₃]⁻). This increases the electron density on the organic group (R), making it competent to transfer from boron to palladium during the transmetalation step.[3][8]
The choice of base is critical and can dramatically affect the reaction outcome.
| Base | Strength | Solubility | Typical Use Case & Comments |
| K₃PO₄ | Strong | Moderate | An excellent general-purpose base for many challenging couplings. Its strength is often beneficial for activating less reactive boronic acids.[1][4] |
| Cs₂CO₃ | Strong | High | Highly effective but more expensive. Its high solubility can be advantageous in certain solvent systems. Often used when other bases fail.[2] |
| K₂CO₃ | Moderate | Moderate | A very common, cost-effective choice, often used in aqueous solvent mixtures.[1][19] May be less effective for difficult couplings. |
| KF | Weak | High | Used for substrates that are sensitive to strong bases (e.g., containing base-labile esters). The fluoride ion is thought to form a highly reactive trifluoroborate species in situ.[3][22] |
Recommendation: For 3-bromo-isoxazoles, begin with K₃PO₄ or K₂CO₃ . If the substrate has base-sensitive functional groups, consider a milder base like KF.
Q6: Can the isoxazole ring itself cause problems in the reaction?
A6: Yes, the inherent properties of the isoxazole ring can introduce specific challenges not seen with simple aryl bromides.
-
Coordination to Palladium: The nitrogen atom of the isoxazole ring can act as a ligand and coordinate to the palladium center. This can sometimes lead to catalyst inhibition or deactivation by forming off-cycle, stable palladacycles.[4] Using bulky ligands helps to minimize this by sterically discouraging the isoxazole from binding to the metal.
-
Ring Instability: Isoxazole rings can be susceptible to decomposition or rearrangement under strongly basic conditions, particularly at elevated temperatures.[23] While typically robust under standard Suzuki conditions, if you observe unidentifiable decomposition products, screening milder bases (e.g., KF) or lowering the reaction temperature should be your first troubleshooting step.
Visualizations & Protocols
The Suzuki-Miyaura Catalytic Cycle
This diagram illustrates the fundamental steps of the reaction. Issues like low conversion can often be traced back to a slow step in this cycle, such as oxidative addition or transmetalation.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting low-yield Suzuki couplings.
General Experimental Protocol
This protocol serves as a robust starting point for the Suzuki-Miyaura coupling of a generic 3-bromo-isoxazole with an arylboronic pinacol ester.
Materials:
-
3-Bromo-isoxazole derivative (1.0 equiv)
-
Arylboronic pinacol ester (1.2 - 1.5 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
Procedure:
-
Reaction Setup: To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add the 3-bromo-isoxazole (1.0 equiv), the arylboronic pinacol ester (1.2-1.5 equiv), the palladium pre-catalyst (1-3 mol%), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[1]
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe. The reaction mixture should be a suspension.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[4] Check for the disappearance of the 3-bromo-isoxazole starting material.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired 3-aryl-isoxazole product.
References
-
Barder, T. E., et al. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Jadhav, G. R., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. Available from: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. Available from: [Link]
-
Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Available from: [Link]
-
Wikipedia. Protodeboronation. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
C-C. Chen, et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules. Available from: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available from: [Link]
-
Knapp, D. M., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available from: [Link]
-
ResearchGate. Suzuki‐Miyaura cross‐coupling reactions of isoxazole‐4‐boronates with 3‐bromo‐2‐acylindoles. Available from: [Link]
-
Morita, T., & Nakamura, H. (2017). Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles. Tetrahedron Letters. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
-
Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available from: [Link]
-
ResearchGate. The effect of various temperatures on the Suzuki coupling reaction. Available from: [Link]
-
ResearchGate. Temperature effect on coupling reaction. Available from: [Link]
-
Reddit. Failed suzuki coupling, any suggenstions?. Available from: [Link]
-
Reddit. How to approach choosing reaction conditions for Suzuki?. Available from: [Link]
-
Handy, S. T., et al. (2003). An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. Tetrahedron Letters. Available from: [Link]
-
Reddit. Problems with Suzuki coupling. Available from: [Link]
-
Tomanová, P., et al. (2020). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Molecules. Available from: [Link]
-
ChemOrgChem. (2022). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples. YouTube. Available from: [Link]
-
Handy, S. T., et al. (2002). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Tetrahedron Letters. Available from: [Link]
-
ResearchGate. How can I solve my problem with Suzuki coupling?. Available from: [Link]
-
Handy, S. T., & Zhang, Y. (2006). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Tetrahedron Letters. Available from: [Link]
-
ResearchGate. Optimization of temperature for Suzuki-Miyaura coupling reaction. Available from: [Link]
-
Organ, M. G., et al. (2016). Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. The Journal of Organic Chemistry. Available from: [Link]
-
Magano, J., & Dunetz, J. R. (2012). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. Available from: [Link]
-
wwjmrd. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Available from: [Link]
-
Taddei, M., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. Available from: [Link]
-
Kısacık, İ., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PLoS One. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wwjmrd.com [wwjmrd.com]
- 9. researchgate.net [researchgate.net]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scribd.com [scribd.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. reddit.com [reddit.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Identifying Impurities in 3-Bromo-5-(bromomethyl)isoxazole by LC-MS
Welcome to the technical support center for the analysis of 3-Bromo-5-(bromomethyl)isoxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for identifying impurities in this reactive molecule using Liquid Chromatography-Mass Spectrometry (LC-MS).
The unique structure of 3-Bromo-5-(bromomethyl)isoxazole, with its reactive bromomethyl group and halogenated isoxazole core, presents specific challenges in synthesis, purification, and analysis. Understanding the potential impurities, whether they arise from the synthetic route or degradation, is critical for ensuring the quality and safety of downstream applications, particularly in drug development.
This guide provides practical, field-proven insights to help you navigate the complexities of your LC-MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities I should expect to see in my 3-Bromo-5-(bromomethyl)isoxazole sample?
A1: The impurities in your sample will largely depend on the synthetic route and storage conditions. Common synthesis of 3,5-disubstituted isoxazoles often involves 1,3-dipolar cycloaddition reactions.[1][2] Based on typical synthetic pathways and the reactivity of the molecule, you should be vigilant for the following types of impurities:
-
Starting Material Residues: Unreacted starting materials from the synthesis process are a common source of impurities.
-
Isomeric Impurities: Depending on the regioselectivity of the cycloaddition reaction, the formation of the isomeric product, 3-Bromo-4-(bromomethyl)isoxazole, is possible, though often in minor amounts.
-
Hydrolysis Products: The bromomethyl group is susceptible to hydrolysis, which can lead to the formation of (3-bromo-isoxazol-5-yl)methanol. This can occur during synthesis, workup, or even on storage if moisture is present.
-
Solvent Adducts: If nucleophilic solvents (e.g., methanol, ethanol) are used during synthesis or purification, they can react with the bromomethyl group to form the corresponding ether adducts.
-
Dimerization Products: The reactive nature of the bromomethyl group could lead to self-condensation or dimerization, especially under basic conditions or elevated temperatures.
Q2: My chromatogram shows several unexpected peaks. How can I determine if they are actual impurities or artifacts from my LC-MS system?
A2: Distinguishing between genuine impurities and system-related artifacts is a crucial first step in troubleshooting.[3][4] Here’s a systematic approach:
-
Blank Injection: Always run a blank injection (your mobile phase without any sample) before and after your sample run. Peaks that appear in the blank are likely contaminants from your solvent, vials, or the LC system itself.[4]
-
Solvent Blank: Inject the solvent used to dissolve your sample. This will help identify any impurities originating from the sample solvent.
-
System Suitability Test (SST): Regularly run a well-characterized standard to ensure your system is performing correctly.[4][5] Deviations in retention time, peak shape, or sensitivity can indicate a system issue.
-
Vary Injection Volume: If a peak’s area scales linearly with the injection volume, it is more likely to be a sample-related component. Artifacts often show non-linear behavior.
-
Investigate the Mass Spectrum: Analyze the mass spectrum of the unexpected peak. Does the m/z correspond to a plausible impurity based on the structure of 3-Bromo-5-(bromomethyl)isoxazole? Look for the characteristic isotopic pattern of one or two bromine atoms.
Q3: I'm struggling to get good peak shape for my main compound and its impurities. What are the likely causes and solutions?
A3: Poor peak shape (e.g., fronting, tailing, or splitting) can compromise resolution and quantification.[6] The following are common causes and their remedies:
| Problem | Potential Cause | Recommended Action |
| Peak Tailing | Secondary interactions with the stationary phase (e.g., silanol interactions). | Use a buffered mobile phase (e.g., with formic acid or ammonium formate) to suppress silanol activity.[6] Consider using a column with end-capping or a different stationary phase. |
| Column overload. | Reduce the sample concentration or injection volume. | |
| Peak Fronting | Sample solvent is stronger than the mobile phase. | Dissolve the sample in the initial mobile phase or a weaker solvent.[6] |
| Column collapse due to high pH or temperature. | Ensure the mobile phase pH and temperature are within the column's recommended operating range. | |
| Split Peaks | Clogged frit or partially blocked column inlet. | Reverse-flush the column (if recommended by the manufacturer) or replace the column.[6] |
| Sample precipitation on the column. | Ensure the sample is fully dissolved in the mobile phase.[6] |
Troubleshooting Guide: A Deeper Dive
Issue 1: Unstable Signal and Shifting Retention Times
You observe that the retention time of your main peak and suspected impurities is not consistent between injections, and the signal intensity fluctuates.
Root Cause Analysis and Solutions:
This issue often points to problems with the LC system's mobile phase delivery or column equilibration.[4]
Workflow for Troubleshooting Unstable Performance
Caption: Troubleshooting workflow for unstable LC signal.
Step-by-Step Protocol:
-
Degas Your Mobile Phase: Ensure your mobile phases are thoroughly degassed to prevent air bubbles from entering the pump and detector, which can cause pressure fluctuations and baseline noise.
-
Check for Leaks: Visually inspect all fittings and connections for any signs of leakage. Even a small leak can lead to inconsistent flow rates and retention time shifts.[5]
-
Ensure Proper Mixing: If you are using a gradient, ensure your pump's mixer is functioning correctly. Premixing the mobile phase can sometimes resolve issues related to inconsistent gradient formation.
-
Allow for Adequate Column Equilibration: Before starting your analytical run, ensure the column is fully equilibrated with the initial mobile phase conditions. A stable baseline is a good indicator of proper equilibration.
Issue 2: Difficulty in Identifying Brominated Impurities
You see several small peaks in your chromatogram, but you are unsure if they are brominated impurities or other contaminants.
Root Cause Analysis and Solutions:
The key to identifying halogenated compounds in mass spectrometry lies in their unique isotopic patterns.[7][8] Bromine has two stable isotopes, 79Br and 81Br, in nearly a 1:1 ratio. This creates a characteristic M+2 peak that is of similar intensity to the monoisotopic peak.
Workflow for Identifying Brominated Compounds
Sources
- 1. researchgate.net [researchgate.net]
- 2. Isoxazole synthesis [organic-chemistry.org]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. zefsci.com [zefsci.com]
- 5. myadlm.org [myadlm.org]
- 6. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [discover.restek.com]
- 7. researchgate.net [researchgate.net]
- 8. Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
Degradation pathways of 3-Bromo-5-(bromomethyl)isoxazole under acidic or basic conditions
Technical Support Center: 3-Bromo-5-(bromomethyl)isoxazole
A Guide to Understanding and Troubleshooting Degradation Pathways
Welcome to the technical support center for 3-Bromo-5-(bromomethyl)isoxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and degradation of this versatile heterocyclic compound under common laboratory conditions. Here, you will find answers to frequently asked questions, practical troubleshooting advice for your experiments, and detailed protocols to guide your research.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of 3-Bromo-5-(bromomethyl)isoxazole?
The 3-Bromo-5-(bromomethyl)isoxazole molecule possesses two distinct sites susceptible to degradation: the isoxazole ring itself and the bromomethyl group at the 5-position. The isoxazole ring is a generally stable aromatic system, with 3,5-disubstituted derivatives known to be quite resistant to acids and bases.[1] However, the N-O bond is inherently the weakest point of the ring and can be cleaved under specific harsh conditions, such as strong bases or reduction.[2][3][4]
The primary site of reactivity under many conditions is the bromomethyl group. This group behaves like a benzylic bromide, making it highly susceptible to nucleophilic substitution reactions.[5][6] Therefore, the stability of the compound is often dictated by the reactivity of this side chain.
Q2: What is the most probable degradation pathway under basic conditions?
Under basic conditions (e.g., in the presence of hydroxide ions), the most likely and rapid degradation pathway is the nucleophilic substitution (SN2) at the methylene carbon of the bromomethyl group.[5][6][7] The hydroxide ion acts as a nucleophile, attacking the electrophilic carbon and displacing the bromide leaving group. This results in the formation of 3-Bromo-5-(hydroxymethyl)isoxazole .
The C-Br bond at the 3-position on the isoxazole ring is a vinylic-type halide and is significantly less reactive towards nucleophilic substitution. Ring-opening of 3-substituted isoxazoles can also occur under strongly basic conditions, but this typically requires more forcing conditions than the substitution at the bromomethyl group.[2][8]
Q3: What degradation pathways are expected under acidic conditions?
Under acidic conditions, two primary degradation pathways should be considered:
-
Side-Chain Hydrolysis (Solvolysis): The bromomethyl group can undergo hydrolysis, likely through an SN1-like mechanism, particularly in protic solvents. The acid can protonate the isoxazole ring, enhancing the leaving group ability of the bromide and stabilizing the resulting carbocation intermediate. This pathway also leads to the formation of 3-Bromo-5-(hydroxymethyl)isoxazole .
-
Isoxazole Ring Opening: The isoxazole ring can undergo acid-catalyzed hydrolysis, especially at low pH and elevated temperatures.[9] This pathway likely involves the protonation of the ring's nitrogen or oxygen atom, followed by nucleophilic attack by water and subsequent ring cleavage.[9] This would lead to more complex acyclic degradation products, such as β-hydroxy ketones or related compounds.[9][10]
The relative contribution of these two pathways will depend on the specific conditions, including acid concentration, temperature, and solvent system.
Q4: How can I monitor the degradation of 3-Bromo-5-(bromomethyl)isoxazole and identify its products?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the recommended technique for monitoring the degradation process.[9] This allows for the quantification of the parent compound's disappearance and the appearance of degradation products over time.
For the structural identification of the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the most powerful tool.[9] It provides molecular weight information that is crucial for elucidating the structures of the resulting compounds. Comparing the retention times and mass spectra with a synthesized authentic standard of 3-Bromo-5-(hydroxymethyl)isoxazole would confirm its formation.
Troubleshooting Guide: Forced Degradation Studies
This guide addresses common issues encountered when investigating the stability of 3-Bromo-5-(bromomethyl)isoxazole.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent degradation profiles between experiments. | - Inaccurate pH measurement or control.- Fluctuations in temperature.- Inconsistent initial concentrations.- Stock solution instability. | - Calibrate the pH meter before each use.- Use a calibrated, thermostat-controlled water bath or heating block.[9] - Prepare fresh solutions for each experiment and verify concentrations.- Regularly check the purity of the stock solution via HPLC.[9] |
| No degradation observed under the tested conditions. | - The compound is stable under the chosen mild conditions.- Insufficient reaction time or temperature. | - Increase the concentration of the acid or base (e.g., from 0.1 M to 1 M).- Increase the reaction temperature (e.g., from room temperature to 50-70 °C).- Extend the duration of the experiment.[9] |
| Degradation is too rapid to monitor accurately. | - The acidic or basic conditions are too harsh. | - Decrease the concentration of the acid or base.- Lower the reaction temperature.- Take samples at earlier and more frequent time points to capture the initial phase of the reaction.[9] |
| Multiple unexpected peaks appear in the HPLC analysis. | - Formation of secondary degradation products from ring-opening.- Presence of impurities in the starting material or reagents. | - Use LC-MS to identify the molecular weights of the unexpected species.- Analyze the starting material for purity before initiating the study.- Consider milder degradation conditions to isolate the primary degradant. |
Visualization of Degradation Pathways
Proposed Degradation under Basic Conditions
The primary pathway involves a direct nucleophilic attack on the bromomethyl side chain.
Proposed Degradation under Acidic Conditions
Acidic degradation can proceed via side-chain hydrolysis or a more complex ring-opening mechanism.
Experimental Protocols
Safety Precaution: Always handle 3-Bromo-5-(bromomethyl)isoxazole and strong acids/bases in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Protocol 1: Forced Degradation under Basic Conditions
This protocol outlines a general procedure for assessing stability in a basic solution.
-
Preparation of Solutions:
-
Prepare a stock solution of 3-Bromo-5-(bromomethyl)isoxazole in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Prepare a 0.1 M sodium hydroxide (NaOH) aqueous solution.
-
-
Degradation Procedure:
-
In a clean vial, mix 1.0 mL of the compound's stock solution with 9.0 mL of the 0.1 M NaOH solution. This creates a final compound concentration of 0.1 mg/mL in a 90% aqueous basic solution.
-
Incubate the mixture in a temperature-controlled water bath at 50 °C.
-
At specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL).
-
Immediately neutralize the aliquot by adding it to a vial containing an equivalent amount of 0.1 M hydrochloric acid (HCl) to quench the reaction. Dilute with mobile phase to a suitable concentration for HPLC analysis.
-
-
Analysis:
-
Analyze the samples using a validated stability-indicating HPLC-UV method. Monitor the decrease in the peak area of the parent compound and the increase in any degradation product peaks.
-
Protocol 2: Forced Degradation under Acidic Conditions
This protocol outlines a general procedure for assessing stability in an acidic solution.
-
Preparation of Solutions:
-
Prepare a stock solution of 3-Bromo-5-(bromomethyl)isoxazole as described in Protocol 1.
-
Prepare a 0.1 M hydrochloric acid (HCl) aqueous solution.
-
-
Degradation Procedure:
-
In a clean vial, mix 1.0 mL of the compound's stock solution with 9.0 mL of the 0.1 M HCl solution.
-
Incubate the mixture in a temperature-controlled water bath at 50 °C.
-
At specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL).
-
Immediately neutralize the aliquot by adding it to a vial containing an equivalent amount of 0.1 M NaOH. Dilute with mobile phase for HPLC analysis.
-
-
Analysis:
-
Analyze the samples using the same HPLC-UV method as in the basic degradation study to compare the degradation profiles.
-
References
- Benchchem. (n.d.). Technical Support Center: Stability of 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole Under Acidic Conditions.
- Benchchem. (n.d.). Troubleshooting guide for the synthesis of isoxazole derivatives.
-
Kalgutkar, A. S., Nguyen, H. T., Vaz, A. D., & Murray, J. C. (2003). pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate. Retrieved from [Link]
- Kashima, C. (n.d.). Synthetic reactions using isoxazole compounds.
-
Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]
- Benchchem. (n.d.). The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability.
-
ResearchGate. (n.d.). Fe‐catalyzed ring opening isoxazoles. Retrieved from [Link]
-
Longhi, M. R., & de Bertorello, M. M. (1990). Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. Journal of Pharmaceutical Sciences, 79(8), 754-7. Retrieved from [Link]
- Benchchem. (n.d.). The Isoxazole Ring System: A Technical Guide to Fundamental Reactivity.
- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole.
-
ResearchGate. (n.d.). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. Retrieved from [Link]
- Google Patents. (n.d.). CA1258860A - Process for the preparation of 3,5-disubstituted isoxazoles.
-
ACS Publications. (n.d.). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. Organic Letters. Retrieved from [Link]
-
Wikipedia. (n.d.). Isoxazole. Retrieved from [Link]
-
PubMed Central. (2022). Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ. Retrieved from [Link]
- Google Patents. (n.d.). WO2006038657A1 - 3-bromo-5,5-dimethyl-4,5-dihydroisoxazole and method for producing same.
-
The Royal Society of Chemistry. (n.d.). Synthesis of trifluoromethylated isoxazoles and their elaboration including inter- and intra- molecular C-H functionalisation. Retrieved from [Link]
-
YouTube. (2015, May 21). Nucleophilic Substitution Mechanism. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of 5-(bromomethyl)-3-phenylisoxazoles (4a–h). Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-5-(N-Boc)aminomethylisoxazole. Retrieved from [Link]
-
Master Organic Chemistry. (2012, May 31). Nucleophilic Substitution Reactions – Introduction. Retrieved from [Link]
- Google Patents. (n.d.). WO2000073288A1 - Method for preparing 5-substituted oxazoles.
-
AccessPharmacy. (n.d.). Chapter 6: Nucleophilic Substitution, Addition, and Elimination Reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
National Institutes of Health. (2023). One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Retrieved from [Link]
-
Zenlyms Tech. (n.d.). 3-Bromo-5-(bromomethyl)isoxazole. Retrieved from [Link]
- Benchchem. (n.d.). An In-Depth Technical Guide to 5-Bromo-3-methylbenzo[d]isoxazole.
-
PubMed Central. (n.d.). Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. Retrieved from [Link]
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. youtube.com [youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Selective Functionalization of 3-Bromo-5-(bromomethyl)isoxazole
Welcome to the technical support guide for the selective derivatization of 3-Bromo-5-(bromomethyl)isoxazole. This document is intended for researchers, medicinal chemists, and process development scientists who are leveraging this versatile building block in their synthetic campaigns. Here, we will dissect the differential reactivity of the two bromine atoms and provide clear, actionable guidance for selectively targeting each position.
Understanding the Dichotomy in Reactivity
The key to selectively functionalizing 3-Bromo-5-(bromomethyl)isoxazole lies in understanding the distinct chemical environments of the two bromine atoms.
-
The C5-Bromomethyl Bromine (-CH₂Br): This bromine is attached to a methylene group, which is adjacent to the isoxazole ring. This "benzylic-like" position makes it highly susceptible to nucleophilic substitution (SN2) reactions. The C-Br bond is relatively weak, and the bromide ion is an excellent leaving group, facilitating reactions with a wide range of nucleophiles under mild conditions.[1]
-
The C3-Bromo Bromine (-Br): This bromine is directly attached to the sp²-hybridized carbon of the aromatic isoxazole ring. This C(sp²)-Br bond is significantly stronger and less polarized than the C(sp³)-Br bond of the bromomethyl group. Consequently, it is largely unreactive towards standard nucleophilic substitution but is an ideal handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings.[2][3]
This fundamental difference in reactivity is the cornerstone of achieving high selectivity.
Frequently Asked Questions (FAQs)
Q1: I want to introduce a nucleophile (e.g., an amine, thiol, or alcohol). Which bromine will react?
The bromomethyl group at the C5 position will be the exclusive site of reaction under standard nucleophilic substitution conditions. The C3-bromo group will remain untouched.
Causality: The reaction proceeds via an SN2 mechanism. The methylene carbon is sterically accessible, and the bromide is an excellent leaving group, a property that facilitates this pathway.[1] In contrast, SN2 reactions are highly disfavored at sp² centers like the C3 position of the isoxazole ring.
Recommended Conditions:
-
Nucleophiles: Amines, thiols, phenoxides, carboxylates, azide ions.
-
Base: A mild, non-nucleophilic base like K₂CO₃ or NaHCO₃ is often sufficient to neutralize the HBr byproduct.[4]
-
Solvent: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are ideal as they solvate the cation of the base and accelerate SN2 reactions.
-
Temperature: Reactions typically proceed smoothly at room temperature or with gentle heating (40-60 °C).
Q2: How can I perform a Suzuki-Miyaura cross-coupling on this molecule?
To achieve a Suzuki-Miyaura coupling, you will target the C3-bromo position. The bromomethyl group is generally not reactive under these conditions, although side reactions can occur if not properly controlled (see Troubleshooting).
Causality: The catalytic cycle of the Suzuki-Miyaura reaction requires an oxidative addition step where the palladium(0) catalyst inserts into a carbon-halide bond.[5] This process is highly favored at aryl or vinyl halide positions (C3-Br) over alkyl halides (C5-CH₂Br).
Recommended Conditions:
-
Catalyst: A palladium(0) source, such as Pd(PPh₃)₄, or a combination of a Pd(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃ with a suitable phosphine ligand (e.g., PPh₃, SPhos, XPhos).[6][7]
-
Boronic Acid/Ester: The desired aryl- or heteroarylboronic acid or ester (1.1-1.5 equivalents).
-
Base: An aqueous solution of a base like Na₂CO₃, K₂CO₃, or K₃PO₄ is required to activate the boronic acid for transmetalation.[2][7]
-
Solvent System: Typically a mixture of an organic solvent (e.g., Dioxane, Toluene, or DME) and water.
-
Temperature: Elevated temperatures (80-110 °C) are usually necessary to drive the catalytic cycle.
Q3: Is it possible to perform a Sonogashira coupling to introduce an alkyne?
Yes, similar to the Suzuki coupling, the Sonogashira reaction will selectively occur at the C3-bromo position.
Causality: The Sonogashira coupling mechanism also relies on the oxidative addition of a palladium catalyst to an aryl/vinyl halide.[3][8] It is a powerful method for forming C(sp²)-C(sp) bonds.
Recommended Conditions:
-
Catalyst System: A palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI). Copper-free conditions have also been developed.[9][10][11]
-
Alkyne: The terminal alkyne to be coupled (1.1-2.0 equivalents).
-
Base: A mild amine base such as triethylamine (Et₃N) or diisopropylamine (DIPEA), which also often serves as the solvent.
-
Solvent: Anhydrous solvents like THF or DMF are commonly used if an amine is not the primary solvent.
-
Temperature: Room temperature to moderate heating (e.g., 60 °C).
Q4: What analytical techniques are best for confirming which bromine has reacted?
¹H NMR (Proton Nuclear Magnetic Resonance) spectroscopy is the most powerful tool for this purpose.
-
Reaction at C5-CH₂Br: You will observe the disappearance of the characteristic singlet for the bromomethyl protons (-CH₂Br), typically around δ 4.5-4.8 ppm. A new signal corresponding to the methylene group attached to your new functional group will appear (e.g., -CH₂-NR₂, -CH₂-SR, -CH₂-OR), often shifted upfield or downfield depending on the substituent. The singlet for the C4-H proton on the isoxazole ring (typically δ 6.5-7.0 ppm) will remain.
-
Reaction at C3-Br: You will observe the disappearance of the C4-H proton's signal, as it is now coupled to the protons of the newly introduced aryl or vinyl group, resulting in a more complex splitting pattern in the aromatic region of the spectrum. The singlet for the -CH₂Br protons will remain unchanged at δ 4.5-4.8 ppm.
Mass Spectrometry (MS) is also essential to confirm the molecular weight of the new product.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No reaction during nucleophilic substitution. | 1. Nucleophile is too weak. 2. Base is not strong enough. 3. Reaction temperature is too low. | 1. Use a stronger nucleophile or convert the substrate to the more reactive iodomethyl derivative via a Finkelstein reaction (NaI in acetone). 2. Switch to a stronger base like K₂CO₃ or Cs₂CO₃. 3. Gently increase the temperature to 50-60 °C and monitor by TLC. |
| Low yield in Suzuki/Sonogashira coupling. | 1. Catalyst deactivation. 2. Inefficient transmetalation. 3. Boronic acid decomposition. | 1. Ensure the reaction is performed under an inert atmosphere (Argon or Nitrogen). Use degassed solvents. 2. Use a different base (e.g., K₃PO₄ instead of Na₂CO₃) or a different ligand that accelerates the catalytic cycle. 3. Use a boronic ester (e.g., pinacol ester) which can be more stable. Add the boronic acid in portions if necessary. |
| Side products observed in cross-coupling (e.g., debromination or reaction at CH₂Br). | 1. Reaction temperature is too high or reaction time is too long. 2. Base is too strong, potentially causing elimination or substitution at the CH₂Br position. 3. Ligand choice is suboptimal. | 1. Reduce the reaction temperature and monitor carefully for completion to avoid prolonged heating. 2. Use a milder base like NaHCO₃ or a phosphate base. Avoid strong hydroxide bases if possible. 3. Screen different phosphine ligands. Bulky, electron-rich ligands can sometimes promote side reactions. |
| Formation of a di-substituted product. | The conditions used were harsh enough to react at both positions. | This is generally unlikely due to the large difference in reactivity. If observed, it indicates that the conditions for the C3-Br reaction (e.g., high temperature) are causing a secondary reaction at the C5-CH₂Br site. Reduce temperature and reaction time for the cross-coupling step. |
Experimental Workflows & Protocols
Workflow 1: Selective Nucleophilic Substitution at C5
Caption: Workflow for selective SN2 reaction at the C5-bromomethyl position.
Protocol: Synthesis of 3-Bromo-5-(phenoxymethyl)isoxazole
-
Reaction Setup: To a solution of 3-Bromo-5-(bromomethyl)isoxazole (1.0 eq) and phenol (1.1 eq) in anhydrous DMF (0.2 M), add potassium carbonate (K₂CO₃, 1.5 eq).
-
Reaction: Stir the mixture vigorously at 40 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Cool the reaction to room temperature and pour it into cold water. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Workflow 2: Selective Cross-Coupling at C3
Caption: Workflow for selective Suzuki-Miyaura coupling at the C3-bromo position.
Protocol: Synthesis of 5-(Bromomethyl)-3-phenylisoxazole
-
Reaction Setup: In an oven-dried flask under an argon atmosphere, combine 3-Bromo-5-(bromomethyl)isoxazole (1.0 eq), phenylboronic acid (1.2 eq), sodium carbonate (2.0 eq), and Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).
-
Reaction: Add a degassed mixture of Toluene/Ethanol/Water (e.g., 4:1:1 ratio) to the flask. Heat the reaction mixture to 90 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 6-12 hours).
-
Work-up: Cool the mixture to room temperature. Dilute with water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography to afford the coupled product.
References
-
Chalyk, B., et al. (2019). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. J. Org. Chem., 84(24), 15877-15899. [Link]
-
Probst, N., et al. (2017). Palladium-free Sonogashira-type cross-coupling reaction of bromoisoxazolines or N-alkoxyimidoyl bromides and alkynes. Tetrahedron Letters, 58(32), 3145-3149. [Link]
-
Request PDF. (n.d.). Palladium-Free Sonogashira-Type Cross-Coupling Reaction of Bromoisoxazolines or N-Alkoxyimidoyl Bromides and Alkynes. ResearchGate. [Link]
-
Singh, P., et al. (2022). Facile synthesis and docking studies of 7-hydroxyflavanone isoxazoles and acrylates as potential anti-microbial agents. SN Applied Sciences, 4(10). [Link]
-
Request PDF. (n.d.). Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles. ResearchGate. [Link]
-
Robins, L. I., et al. (2007). Selective nucleophilic chemistry in the synthesis of 5-carbamoyl-3-sulfanylmethylisoxazole-4-carboxylic acids. Journal of Combinatorial Chemistry, 9(1), 139-142. [Link]
-
Request PDF. (n.d.). Convenient Approach to 3,4-Diarylisoxazoles Based on the Suzuki Cross-Coupling Reaction. ResearchGate. [Link]
- Google Patents. (n.d.).
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
Request PDF. (n.d.). Successive and selective Suzuki-Miyaura cross-coupling reaction using 3-bromophenyl B(dan) 2j as the starting material. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Lipshutz, B. H., et al. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(16), 3793-3796. [Link]
-
Pal, A., et al. (2022). Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ. PubMed Central. [Link]
-
Request PDF. (n.d.). Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. ResearchGate. [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI. [Link]
-
Sterically Facilitated Intramolecular Nucleophilic NMe2 Group Substitution in the Synthesis of Fused Isoxazoles: Theoretical Study. (2020). MDPI. [Link]
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (2022). PubMed Central. [Link]
-
Request PDF. (n.d.). Suzuki‐Miyaura cross‐coupling reactions of isoxazole derivatives. ResearchGate. [Link]
-
Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. (2016). National Institutes of Health. [Link]
-
PubChem. (n.d.). 3-Bromo-5-(N-Boc)aminomethylisoxazole. [Link]
-
Request PDF. (n.d.). Recent Developments in the Chemistry of 3-Arylisoxazoles and 3-Aryl-2-isoxazolines. ResearchGate. [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2020). RSC Publishing. [Link]
-
Request PDF. (n.d.). Synthesis of 5-Bromomethylisoxazoles and Their Reactions with Secondary Amines. ResearchGate. [Link]
-
Quantitative Kinetics of the Rapid Bromination of Isoxazole in Bromide- Free Aqueous Medium using Hydrodynamic Voltammetry. (2024). Journal of ISAS. [Link]
-
5-Nitroisoxazoles in SNAr reactions: access to polysubstituted isoxazole derivatives. (2020). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. CA1258860A - Process for the preparation of 3,5-disubstituted isoxazoles - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Sci-Hub: are you are robot? [sci-hub.box]
- 10. researchgate.net [researchgate.net]
- 11. people.chem.ucsb.edu [people.chem.ucsb.edu]
Validation & Comparative
A Comparative Guide to the Purity Analysis of 3-Bromo-5-(bromomethyl)isoxazole: HPLC, GC, and HPTLC Approaches
Abstract
This technical guide presents a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with Gas Chromatography (GC) and High-Performance Thin-Layer Chromatography (HPTLC) for the purity analysis of 3-Bromo-5-(bromomethyl)isoxazole. As a critical intermediate in pharmaceutical synthesis, the purity of this compound directly impacts the quality and safety of downstream products.[1] This document provides detailed, field-proven protocols for each method, supported by illustrative experimental data. We delve into the causality behind methodological choices, offering a robust framework for researchers, scientists, and drug development professionals to select the optimal analytical strategy for this and structurally related heterocyclic compounds.
Introduction: The Analytical Challenge
3-Bromo-5-(bromomethyl)isoxazole is a dibrominated heterocyclic compound featuring an isoxazole core.[2] Its structure presents unique analytical challenges. The isoxazole ring provides a UV chromophore, making it suitable for HPLC with UV detection.[3][4] However, the presence of two bromine atoms and a reactive bromomethyl group suggests potential thermal lability, which could complicate analysis by GC.[5][6] An effective purity method must be able to separate the active pharmaceutical ingredient (API) from process-related impurities and potential degradation products, ensuring specificity and accuracy.[7][8] This guide establishes a primary HPLC method and evaluates it against orthogonal techniques to provide a multi-faceted view of purity assessment.
Primary Method: High-Performance Liquid Chromatography (HPLC)
For quantitative purity analysis of 3-Bromo-5-(bromomethyl)isoxazole, Reversed-Phase HPLC (RP-HPLC) is the method of choice. Its high resolution, sensitivity, and operation at ambient temperatures make it ideal for analyzing thermally sensitive and moderately polar compounds.[9]
Rationale for Method Parameters
The selected RP-HPLC method is grounded in the physicochemical properties of the analyte.[10]
-
Stationary Phase: A C18 column is chosen for its hydrophobic stationary phase, which provides excellent retention and separation for moderately polar organic molecules like our target compound.[11]
-
Mobile Phase: A gradient elution with acetonitrile and water is employed. This is crucial for resolving impurities with a wide range of polarities, which is common in synthetic intermediates. The gradient ensures that both early-eluting polar impurities and late-eluting non-polar impurities are resolved effectively within a reasonable runtime.[12]
-
Detection: UV detection at 225 nm is selected. While the isoxazole ring has a broad absorbance peak, 225 nm provides a strong signal for sensitive detection of the main component and potential brominated impurities.[13]
Detailed Experimental Protocol: HPLC
Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis Diode Array Detector (DAD).
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: HPLC Grade Water
-
Mobile Phase B: HPLC Grade Acetonitrile
-
Gradient Program:
-
0-2 min: 50% B
-
2-10 min: 50% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 50% B
-
12.1-15 min: 50% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 225 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Prepare a 1.0 mg/mL stock solution in Acetonitrile. Dilute to 0.1 mg/mL with a 50:50 mixture of Acetonitrile and Water for analysis.
Experimental Workflow and Expected Results
The overall workflow for HPLC analysis is a systematic process designed to ensure data integrity and reproducibility.
Caption: HPLC analytical workflow from sample preparation to final report generation.
Table 1: Illustrative HPLC Purity Analysis Results
| Peak No. | Retention Time (min) | Peak Area (mAU*s) | Area % | Identity |
| 1 | 2.54 | 15.8 | 0.15 | Impurity A (Polar) |
| 2 | 4.88 | 10598.2 | 99.63 | 3-Bromo-5-(bromomethyl)isoxazole |
| 3 | 7.12 | 23.4 | 0.22 | Impurity B (Non-polar) |
| Total | 10637.4 | 100.00 |
Orthogonal and Comparative Methods
To ensure comprehensive purity assessment, orthogonal methods with different separation principles are employed. The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[14]
Gas Chromatography (GC-FID)
Rationale & Challenges: GC offers high efficiency for volatile compounds. However, many brominated compounds can be thermally labile, potentially degrading in the hot GC inlet.[15][16] This makes GC a good technique to check for volatile impurities but poses a risk for accurately quantifying the main compound.
Protocol:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Inlet Temperature: 200°C (lowered to minimize degradation).
-
Oven Program: 60°C (hold 1 min), ramp to 250°C at 15°C/min, hold 5 min.
-
Carrier Gas: Helium, constant flow 1.2 mL/min.
-
Detector: FID at 280°C.
Expected Results: The GC analysis might show the main peak with slightly lower purity than HPLC, accompanied by a small, broad peak indicative of a thermal degradation product.
High-Performance Thin-Layer Chromatography (HPTLC)
Rationale & Challenges: HPTLC is a powerful tool for rapid, parallel analysis of multiple samples, making it excellent for screening and qualitative impurity profiling.[17][18] It is a cost-effective method for assessing the presence of multiple impurities at once.[19][20]
Protocol:
-
Plate: HPTLC silica gel 60 F254 plates.
-
Application: Automated band-wise application, 8 mm bands.
-
Mobile Phase: Toluene:Ethyl Acetate (8:2, v/v).
-
Development: Develop to 80 mm in an automated chamber.
-
Visualization: UV lamp at 254 nm.
Expected Results: HPTLC would visualize the main compound as a dark band (Rf ≈ 0.6) and any impurities as separate, fainter bands, providing a quick "fingerprint" of the sample's purity.
Structural Visualization and Impurity Profile
Understanding potential impurities is key to developing a specific analytical method.[21] Common impurities could arise from starting materials or side reactions, such as hydrolysis of the reactive bromomethyl group.
Sources
- 1. Buy 3-Bromo-5-(3-fluorophenyl)isoxazole [smolecule.com]
- 2. 3-Bromo-5-(bromomethyl)isoxazole | CymitQuimica [cymitquimica.com]
- 3. Isoxazole - Wikipedia [en.wikipedia.org]
- 4. Isoxazole [webbook.nist.gov]
- 5. Structural characterization and thermal stabilities of the isomers of the brominated flame retardant 1,2,5,6-tetrabromocyclooctane (TBCO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure characterization and thermal stabilities of the isomers of the brominated flame retardant 1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. database.ich.org [database.ich.org]
- 9. Overview of RP-HPLC method development for drug estimation. [wisdomlib.org]
- 10. welch-us.com [welch-us.com]
- 11. researchgate.net [researchgate.net]
- 12. phx.phenomenex.com [phx.phenomenex.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ema.europa.eu [ema.europa.eu]
- 15. Products of Thermal Decomposition of Brominated Polymer Flame Retardants | Chemical Engineering Transactions [cetjournal.it]
- 16. cetjournal.it [cetjournal.it]
- 17. ctlatesting.com [ctlatesting.com]
- 18. news-medical.net [news-medical.net]
- 19. High-performance thin layer chromatography: A powerful analytical technique in pharmaceutical drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ijirt.org [ijirt.org]
- 21. jfda-online.com [jfda-online.com]
A Senior Application Scientist's Guide to Linker Reactivity: A Comparative Analysis of 3-Bromo-5-(bromomethyl)isoxazole and Other Key Bioconjugation Reagents
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of bioconjugation, the choice of a chemical linker is a critical decision that profoundly impacts the stability, efficacy, and overall performance of complex biomolecules such as antibody-drug conjugates (ADCs), PROTACs, and diagnostic probes. This guide provides an in-depth, objective comparison of the reactivity of 3-Bromo-5-(bromomethyl)isoxazole, a bifunctional linker with distinct reactive sites, against other widely used linker classes. By delving into the causality behind experimental choices and presenting supporting data, this document aims to empower researchers to make informed decisions in their bioconjugation strategies.
The Central Role of Linker Reactivity in Bioconjugate Design
The ideal linker possesses a finely tuned reactivity profile: it must be reactive enough to form a stable covalent bond with the target biomolecule under mild, biocompatible conditions, yet selective enough to avoid off-target reactions. Furthermore, the stability of the resulting conjugate is paramount, as premature cleavage of the linker can lead to loss of efficacy and potential off-target toxicity. This guide will explore the nuances of reactivity for 3-Bromo-5-(bromomethyl)isoxazole and compare it with three other major classes of linkers: haloacetyls, maleimides, and N-hydroxysuccinimide (NHS) esters.
Unraveling the Dual Reactivity of 3-Bromo-5-(bromomethyl)isoxazole
The unique structure of 3-Bromo-5-(bromomethyl)isoxazole presents two electrophilic centers with differential reactivity: a bromine atom on the isoxazole ring (C3-Br) and a bromine atom on the methyl group (bromomethyl). This bifunctionality allows for sequential or differential conjugation strategies.
The reactivity of these two sites is governed by the electronic properties of the isoxazole ring. The isoxazole is an electron-withdrawing heterocycle, which influences the electrophilicity of the attached bromine atoms.
-
The Bromomethyl Group: The bromine of the bromomethyl group is analogous to a benzyl bromide. This makes it a potent alkylating agent, highly reactive towards soft nucleophiles like thiols (from cysteine residues) via an SN2 reaction to form a stable thioether bond. It can also react with amines (from lysine residues), though typically at a slower rate than with thiols.
-
The C3-Bromo Group: The bromine atom directly attached to the isoxazole ring is less reactive than the bromomethyl bromine. Its reactivity is more akin to that of a bromo-heteroarene. Nucleophilic substitution at this position generally requires more forcing conditions or the presence of a strong nucleophile. This differential reactivity is a key feature that can be exploited in multi-step conjugation processes.
A Head-to-Head Comparison of Linker Chemistries
To provide a clear and objective comparison, we will evaluate the performance of 3-Bromo-5-(bromomethyl)isoxazole (as a representative haloalkane-based linker) against other common linker types.
Data Presentation: A Quantitative Comparison of Linker Reactivities
| Feature | 3-Bromo-5-(bromomethyl)isoxazole (Bromomethyl) | Haloacetyls (Iodo/Bromoacetamide) | Maleimides | NHS Esters |
| Target Residue(s) | Cysteine (primary), Lysine | Cysteine (primary), Lysine | Cysteine | Lysine, N-terminus |
| Reaction Type | SN2 Alkylation | SN2 Alkylation | Michael Addition | Acylation |
| Optimal pH | 7.0 - 8.5 | 7.2 - 9.0[1] | 6.5 - 7.5[2] | 7.2 - 8.5 |
| Bond Formed | Thioether / N-Alkyl | Thioether / N-Alkyl | Thiosuccinimide | Amide |
| Bond Stability | High (Thioether)[3] | High (Thioether) | Moderate (Thiol Exchange)[2] | Very High[3] |
| Selectivity | High for Cys over Lys | High for Cys over Lys[4] | Very High for Cys | High for Amines |
| Key Advantage | Stable thioether bond, differential reactivity | Stable thioether bond | Fast reaction rates | Very stable amide bond |
| Key Disadvantage | Potential for lower reactivity than maleimides | Potential for off-target reaction at high pH | Susceptible to retro-Michael reaction[2] | Hydrolytically unstable |
In-Depth Analysis of Linker Performance
Haloalkane-Based Linkers: The Case for Stability
3-Bromo-5-(bromomethyl)isoxazole and haloacetyls (iodo- and bromoacetamides) belong to the class of alkylating agents. Their reaction with the thiolate anion of a cysteine residue proceeds via an SN2 mechanism, forming a highly stable thioether bond.[5]
-
Reactivity and Selectivity: Haloacetyls are highly selective for cysteine residues under physiological to slightly alkaline conditions.[1] While they can react with other nucleophilic residues like lysine at higher pH, the reaction with thiols is significantly faster.[5] The reactivity of the bromomethyl group on the isoxazole is expected to be comparable to bromoacetamides. The electron-withdrawing nature of the isoxazole ring likely enhances the electrophilicity of the benzylic carbon, promoting nucleophilic attack.
-
Stability: The resulting thioether bond is generally considered irreversible under physiological conditions, offering a significant advantage over maleimide-based linkages which can be prone to thiol exchange.[2][3]
Maleimides: The Need for Speed
Maleimides are among the most popular thiol-reactive linkers due to their rapid reaction rates with cysteines at near-neutral pH.[6] The reaction proceeds via a Michael addition to form a thiosuccinimide linkage.[7]
-
Reactivity and Selectivity: The reaction of maleimides with thiols is highly efficient and selective within a pH range of 6.5-7.5.[2] Above this pH, the maleimide ring becomes susceptible to hydrolysis.
-
Stability Concerns: The primary drawback of maleimide chemistry is the reversibility of the Michael addition, known as a retro-Michael reaction.[2] This can lead to thiol exchange with other thiol-containing molecules in the biological milieu, such as glutathione, resulting in premature drug release. Strategies to overcome this instability include the design of maleimides that undergo rapid hydrolysis of the succinimide ring post-conjugation to a more stable, ring-opened form.[8]
NHS Esters: The Gold Standard for Amine Modification
N-hydroxysuccinimide esters are the most common reagents for targeting primary amines found on lysine residues and the N-terminus of proteins.[1] They react via acylation to form a highly stable amide bond.[3]
-
Reactivity and Selectivity: NHS esters are highly reactive towards unprotonated primary amines. The reaction is typically performed at a slightly alkaline pH (7.2-8.5) to ensure a sufficient concentration of the nucleophilic amine.[9]
-
Hydrolytic Instability: The main challenge with NHS esters is their susceptibility to hydrolysis, which competes with the desired aminolysis reaction. The rate of hydrolysis increases with pH. Therefore, reactions are often carried out at high protein concentrations to favor the bimolecular reaction with the amine.
Experimental Protocols: A Practical Guide to Bioconjugation
To ensure the trustworthiness and reproducibility of these comparisons, detailed, self-validating experimental protocols are provided below.
Protocol 1: Labeling a Cysteine-Containing Protein with a Haloacetyl Linker
This protocol is a general guideline for the alkylation of a protein's cysteine residues with a haloacetyl-functionalized molecule (e.g., a fluorescent dye or drug).
Rationale: This protocol aims to achieve selective labeling of cysteine residues by controlling the pH to favor the thiolate form while minimizing side reactions with other nucleophiles. The use of a desalting column is crucial for removing excess, unreacted labeling reagent.
Materials:
-
Cysteine-containing protein in a suitable buffer (e.g., PBS, pH 7.2-7.5)
-
Haloacetyl-functionalized labeling reagent (e.g., iodoacetamide-biotin)
-
Anhydrous DMSO or DMF
-
Desalting column (e.g., Sephadex G-25)
-
Reaction buffer: Phosphate buffer (50 mM), EDTA (5 mM), pH 7.5
Workflow Diagram:
Caption: Workflow for Cysteine Labeling with a Haloacetyl Linker.
Procedure:
-
Protein Preparation: Prepare a solution of the cysteine-containing protein at a concentration of 1-10 mg/mL in the reaction buffer. If the protein has disulfide bonds that need to be labeled, they must first be reduced with a suitable reducing agent like DTT or TCEP, followed by removal of the reducing agent.
-
Labeling Reagent Preparation: Immediately before use, dissolve the haloacetyl-functionalized labeling reagent in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved labeling reagent to the protein solution. The optimal molar excess should be determined empirically for each protein and labeling reagent.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature, protected from light (especially for iodoacetyl reagents to prevent the formation of free iodine which can react with other residues).[1]
-
Purification: Remove the excess, unreacted labeling reagent by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling (DOL) by UV-Vis spectroscopy or mass spectrometry.
Protocol 2: Thiol-Maleimide Conjugation
This protocol outlines the steps for labeling a thiol-containing biomolecule with a maleimide-functionalized reagent.
Rationale: The reaction is performed at a slightly acidic to neutral pH (6.5-7.5) to maximize the reaction rate of the maleimide with the thiol while minimizing hydrolysis of the maleimide group.[2]
Materials:
-
Thiol-containing biomolecule in a suitable buffer (e.g., PBS, pH 7.0)
-
Maleimide-functionalized reagent
-
Anhydrous DMSO or DMF
-
Desalting column
Workflow Diagram:
Caption: Workflow for Thiol-Maleimide Conjugation.
Procedure:
-
Biomolecule Preparation: Dissolve the thiol-containing biomolecule in a suitable buffer such as PBS at pH 7.0.
-
Maleimide Reagent Preparation: Prepare a stock solution of the maleimide-functionalized reagent in anhydrous DMSO or DMF.
-
Conjugation: Add a 10- to 20-fold molar excess of the maleimide reagent to the biomolecule solution.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature.
-
Purification: Separate the labeled biomolecule from unreacted maleimide reagent and byproducts using a desalting column.
-
Characterization: Analyze the conjugate to determine the degree of labeling.
Conclusion: Making an Informed Linker Choice
The selection of a linker is a multifaceted decision that requires a deep understanding of the interplay between reactivity, selectivity, and stability.
-
3-Bromo-5-(bromomethyl)isoxazole and other haloalkane-based linkers offer the significant advantage of forming highly stable thioether bonds, making them an excellent choice for applications requiring long-term stability in a biological environment. The differential reactivity of the two bromine atoms in 3-Bromo-5-(bromomethyl)isoxazole presents unique opportunities for sequential bioconjugation strategies.
-
Maleimides remain a popular choice due to their rapid and selective reaction with thiols under mild conditions. However, the potential for retro-Michael addition and subsequent thiol exchange necessitates careful consideration of the stability of the resulting conjugate, especially for in vivo applications.
-
NHS esters are the workhorse for amine modification, forming exceptionally stable amide bonds. The primary consideration for their use is managing the competing hydrolysis reaction to ensure efficient conjugation.
Ultimately, the optimal linker is application-dependent. By understanding the fundamental chemical principles and performance characteristics of each linker class, researchers can strategically design and synthesize robust and effective bioconjugates for a wide range of therapeutic and diagnostic applications.
References
- Font, J., et al. (2022). Improving the stability of thiol-maleimide bioconjugates via formation of a thiazine structure. Journal of Peptide Science, e3407.
- Carroll, K. S., et al. (2008). Methods for the determination and quantification of the reactive thiol proteome. Methods in Enzymology, 443, 247-265.
-
Glen Research. (2014). DNA CONJUGATION TO HALOTAGGED PROTEIN USING GLEN BROMOHEXYL LINKER. Retrieved from [Link]
- Parker, C. G., et al. (2020). Profiling the proteome-wide selectivity of diverse electrophiles.
- Petri, L., et al. (2019). Reactivity of the isothiocyanate group with cysteine and lysine.
- Wang, Y.-C., et al. (2021). Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. Polymers, 13(24), 4337.
- Zhang, C., et al. (2024). Direct Editing of Cysteine to Electrophilic Alkyl Halides in Peptides. Journal of the American Chemical Society.
- Boll, L. B., & Raines, R. T. (2022). Context-Dependence of the Reactivity of Cysteine and Lysine Residues. ChemBioChem, 23(14), e202200258.
- Shen, Y., et al. (2017). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Journal of Proteome Research, 16(5), 1934-1941.
- Park, S., et al. (2021). Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. RSC Chemical Biology, 2(6), 1591-1606.
- Derby, C. G., et al. (2020). A simple method for developing lysine targeted covalent protein reagents.
- Parker, C. G., et al. (2020). Amino acid selectivity of electrophiles targeting cysteines.
- L-Estrada, E. I., et al. (2023). Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 34(2), 263-274.
- Koniev, O., & Wagner, A. (2015). Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation. Chemical Society Reviews, 44(15), 5495-5551.
- Theillet, F.-X., et al. (2013). Lysine and arginine alkylation.
- Boll, L. B., & Raines, R. T. (2022). Context‐Dependence of the Reactivity of Cysteine and Lysine Residues. DSpace@MIT.
- Smith, A. M., et al. (2015). LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides.
- Ghosh, S., et al. (2022). Comparative and Selective Interaction of Amino Acid d-Cysteine with Colloidal Gold Nanoparticles in the Presence of a Fluorescent Probe in Aqueous Medium. ACS Omega, 7(33), 29016-29027.
- Wang, Y.-C., et al. (2023). Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins.
- Chebanov, V. A., et al. (2019). Features of 3-amino-5-methylisoxazole in heterocyclizations involving pyruvic acids. Chemistry of Heterocyclic Compounds, 55(1), 78-89.
- Lim, D., et al. (2020). Selective alkylation of lysine residues on the protein of interest.
- Kumar, A., et al. (2016).
- Matos, M. J., et al. (2020). Chapter Lysine bioconjugation on native albumin with a sulfonyl acrylate reagent. Methods in Molecular Biology, 2147, 13-23.
- Chalyk, B., et al. (2021). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. The Journal of Organic Chemistry, 86(21), 15008-15022.
- Jan, S. (2017). Reactivity of benzyl halides towards nucleophilic substitution. Chemistry Stack Exchange.
- Wang, X., et al. (2020). (A) l-lysine dissociation states at different pH values.
- Hernández-Vázquez, E., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 223.
- Miao, H. (2023). The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles. eScholarship.org.
- Chebanov, V. A., et al. (2019). FEATURES OF 3-AMINO-5-METHYLISOXAZOLE IN HETEROCYCLIZATIONS INVOLVING PYRUVIC ACIDS. Chemistry of Heterocyclic Compounds, 55(1), 78-89.
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 6. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 3-Bromo-5-(bromomethyl)isoxazole and Other Brominated Heterocyclic Building Blocks in Modern Synthesis
For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the successful synthesis of novel chemical entities. Brominated heterocyclic compounds are a cornerstone of this process, offering a versatile handle for a multitude of chemical transformations. This guide provides an in-depth technical comparison of 3-Bromo-5-(bromomethyl)isoxazole with other prominent brominated heterocyclic building blocks, such as bromopyridines, bromothiophenes, and bromoindoles. We will explore their relative performance in key synthetic reactions, supported by experimental data, and showcase their application in the synthesis of biologically active molecules.
The Unique Duality of 3-Bromo-5-(bromomethyl)isoxazole: A Tale of Two Reactive Sites
3-Bromo-5-(bromomethyl)isoxazole is a bifunctional building block that presents chemists with two distinct and orthogonally reactive bromine-bearing carbons. This duality is the cornerstone of its synthetic utility, allowing for sequential and site-selective functionalization.
-
The C3-Bromo Position: This bromine atom is attached to an sp²-hybridized carbon of the electron-deficient isoxazole ring. This renders it an excellent electrophile for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. The electron-withdrawing nature of the isoxazole ring enhances the reactivity of the C-Br bond towards oxidative addition to the palladium catalyst.
-
The Bromomethyl Group at C5: This bromine atom is attached to an sp³-hybridized carbon, behaving as a reactive benzylic-like bromide. It is highly susceptible to nucleophilic substitution (SN2) reactions with a wide range of nucleophiles, such as amines, thiols, and alkoxides.[1] This allows for the facile introduction of diverse side chains and the connection of the isoxazole core to other molecular fragments.
This inherent dual reactivity allows for a programmed, stepwise elaboration of complex molecules from a single, readily available starting material.
Comparative Reactivity in Key Synthetic Transformations
The true value of a building block is revealed in its performance in common chemical reactions. Below, we compare the reactivity of 3-Bromo-5-(bromomethyl)isoxazole with other widely used brominated heterocycles.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond on an aromatic or heteroaromatic ring is a key functional group for the construction of C-C and C-N bonds via palladium catalysis. The reactivity of this bond is influenced by the electronic nature of the heterocyclic ring.
Suzuki-Miyaura Coupling: This reaction is a powerful tool for the formation of biaryl and heteroaryl-aryl structures.
| Brominated Heterocycle | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 3-Bromo-5-phenylisoxazole | Arylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃·HBF₄ | K₃PO₄ | Dioxane | 100 | 12 | 85-95 |
| 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 7 | 85 |
| 3-Bromothiophene | Alkylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/H₂O | 90 | 12-24 | 70-85 |
| 5-Bromoindole | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 80-90 |
Data is compiled from representative literature procedures and is intended for comparative purposes. Actual yields may vary depending on the specific substrates and reaction conditions.
The electron-deficient nature of the isoxazole ring in 3-bromoisoxazole derivatives generally leads to high yields in Suzuki-Miyaura coupling reactions, comparable to or even exceeding those of other common brominated heterocycles under similar conditions.[2]
Sonogashira Coupling: This reaction is essential for the synthesis of aryl-alkynyl motifs.
| Brominated Heterocycle | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Iodo-3,5-disubstituted isoxazole | Terminal Alkyne | Pd(acac)₂ / PPh₃ / CuI | Et₂NH | DMF | RT | 12 | up to 98 |
| 2-Amino-3-bromopyridine | Terminal Alkyne | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | 72-96 |
| Aryl Bromide | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Et₃N | THF | 100 | 30 min | Good |
Data is compiled from representative literature procedures and is intended for comparative purposes. Actual yields may vary depending on the specific substrates and reaction conditions.
Buchwald-Hartwig Amination: This reaction is a powerful method for the formation of C-N bonds.
| Brominated Heterocycle | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aryl Halide (general) | Amine | XantPhos Pd G3 | DBU | MeCN/PhMe | 140 | 1 | Good |
| 3-Bromo-2-chloropyridine | Amine | Pd₂(dba)₃ / XPhos | LiHMDS | Toluene | 65 | 16 | Good |
| Aryl Bromide | Carbazole | [Pd(allyl)Cl]₂ / t-BuXPhos | t-BuOLi | Dioxane | 100 | 24 | Good |
Data is compiled from representative literature procedures and is intended for comparative purposes. Actual yields may vary depending on the specific substrates and reaction conditions.
The Buchwald-Hartwig amination is a versatile reaction, and the conditions can be tailored for a wide range of brominated heterocycles.[1][5][6]
Nucleophilic Substitution at the Bromomethyl Group
The bromomethyl group of 3-Bromo-5-(bromomethyl)isoxazole is highly activated towards SN2 reactions, similar to a benzylic bromide. This allows for the introduction of a wide variety of functional groups.
| Bromomethyl Heterocycle | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 3-(Bromomethyl)-5-methylisoxazole | Amine | - | - | - | - | Good |
| 2-(Bromomethyl)pyridine | Acetate | - | Acetone | Reflux | - | High |
| 3-(Bromomethyl)thiophene | NBS | Benzoyl Peroxide | Benzene | Reflux | - | Good |
| 2-(Bromomethyl)-4-chlorothiophene | Amine | K₂CO₃ | Acetonitrile | RT | Overnight | Good |
Data is compiled from representative literature procedures and is intended for comparative purposes. Actual yields may vary depending on the specific substrates and reaction conditions.
The reactivity of the bromomethyl group on the isoxazole is comparable to that of other heterocyclic and benzylic bromides, making it a reliable functional handle.[1][7][8][9]
Experimental Protocols
To provide a practical context for the discussed reactions, detailed experimental protocols for representative transformations are provided below.
Protocol 1: Suzuki-Miyaura Coupling of a 5-Bromoisoxazole Derivative
This protocol describes a general procedure for the Suzuki-Miyaura coupling of a 3,4-disubstituted 5-bromoisoxazole with an arylboronic acid.[2]
Materials:
-
3,4-disubstituted 5-bromoisoxazole (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
P(t-Bu)₃·HBF₄ (0.08 equiv)
-
K₃PO₄ (3.0 equiv)
-
Anhydrous dioxane
Procedure:
-
To an oven-dried Schlenk tube, add the 5-bromoisoxazole, arylboronic acid, Pd₂(dba)₃, P(t-Bu)₃·HBF₄, and K₃PO₄.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous dioxane via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and SAR of p38alpha MAP kinase inhibitors based on heterobicyclic scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward [frontiersin.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the X-ray Crystal Structure of 3-Bromo-5-(bromomethyl)isoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Brominated Isoxazoles
Isoxazoles, five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms, are a cornerstone of medicinal chemistry.[1][2][3] Their derivatives exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antifungal properties.[1][3][4][5] The introduction of bromine atoms into the isoxazole scaffold can significantly enhance these pharmacological properties.[2][3] Specifically, the 3-bromo-4,5-dihydroisoxazole moiety is recognized as a potent inhibitor of enzymes like transglutaminase, highlighting its therapeutic potential.[6]
X-ray crystallography provides the most definitive method for elucidating the three-dimensional atomic arrangement of a molecule. This information is crucial for understanding structure-activity relationships (SAR), designing novel drug candidates, and predicting molecular interactions with biological targets.[7] This guide will explore the synthesis and crystallization of 3-Bromo-5-(bromomethyl)isoxazole derivatives and present a comparative analysis of their crystal structures with other known isoxazole analogs.
Synthesis and Crystallization of 3-Bromo-5-(bromomethyl)isoxazole Derivatives
The synthesis of 3,5-disubstituted isoxazoles can be achieved through various established methodologies. A common and effective approach is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[4][8] For the synthesis of 3-phenyl-5-(bromomethyl)isoxazoles, a multi-component reaction involving the 1,3-dipolar cycloaddition of in situ-generated α-chloro aldoximes with propargyl bromide has been reported to provide good to excellent yields under mild, metal-free conditions.[9]
Another prevalent method is the reaction of hydroxylamine with β-dicarbonyl compounds or their equivalents.[4][8] The synthesis of isoxazole derivatives can also be achieved through the cyclization of chalcones (α,β-unsaturated ketones) with hydroxylamine.[8][10]
Generalized Experimental Protocol for Isoxazole Synthesis:
The following diagram outlines a generalized workflow for the synthesis and subsequent analysis of a novel substituted isoxazole compound.[4]
Sources
- 1. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. isasjournal.isasbharat.in [isasjournal.isasbharat.in]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. sciensage.info [sciensage.info]
A Senior Application Scientist's Guide to Validated Analytical Methods for the Quantification of Isoxazole Intermediates
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Quantification in Isoxazole Synthesis
The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals ranging from antibiotics to anti-inflammatory and anticancer agents.[1] The journey from simple starting materials to a final Active Pharmaceutical Ingredient (API) is a multi-step process where the quality of each isoxazole intermediate directly impacts the purity, safety, and efficacy of the final drug product. Therefore, robust and reliable analytical methods for the quantification of these intermediates are not merely a regulatory requirement; they are a cornerstone of process control, yield optimization, and quality assurance.
This guide provides a comparative analysis of validated analytical methodologies for the quantification of common isoxazole intermediates. As a Senior Application Scientist, my objective is to move beyond a simple recitation of protocols. Instead, I will elucidate the causality behind methodological choices, ground all recommendations in the principles of analytical validation as defined by global regulatory bodies, and provide practical, field-tested protocols that you can adapt to your specific needs.
Pillar 1: The Foundation of Trustworthiness - Principles of Analytical Method Validation
Before comparing specific techniques, we must establish what it means for a method to be "validated." The objective of validation is to demonstrate that an analytical procedure is fit for its intended purpose.[2][3] The International Council for Harmonisation (ICH) Q2(R2) guidelines, recently adopted by the FDA, provide the global standard for this process.[2][4] A validated method is a self-validating system; its performance characteristics have been rigorously tested and documented, ensuring the integrity of the data it generates.
The typical validation lifecycle for an analytical method involves several key stages, from initial development to routine use and continuous monitoring.
Sources
- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis | Yaichkov | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]
- 3. Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Separation of 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A Tale of Two Isomers: A Comparative Guide to Isoxazole and Oxazole Linkers in Medicinal Chemistry
For the discerning medicinal chemist, the selection of a heterocyclic linker is a critical decision that profoundly influences the ultimate pharmacological profile of a drug candidate. Among the plethora of choices, the five-membered isoxazole and oxazole rings stand out as privileged scaffolds, frequently incorporated to modulate physicochemical properties, direct molecular interactions, and enhance metabolic stability.[1] While structurally similar—differing only in the relative positions of their oxygen and nitrogen atoms (1,2- for isoxazole, 1,3- for oxazole)—this subtle distinction imparts a cascade of effects on their electronic character, spatial arrangement, and behavior in biological systems.
This guide offers an in-depth, objective comparison of isoxazole and oxazole linkers, moving beyond mere structural representation to dissect the causality behind their differential impact on drug design. We will explore their intrinsic physicochemical properties, synthetic accessibility, metabolic fate, and ultimately, their performance in real-world case studies, supported by experimental data and detailed protocols to empower researchers in their quest for superior therapeutic agents.
Part 1: The Foundation - Physicochemical and Structural Properties
The isomeric difference between isoxazole and oxazole gives rise to distinct electronic and physical characteristics that are fundamental to their function as linkers. These properties dictate how a molecule interacts with its biological target and navigates the physiological environment.[2]
The adjacent, electron-withdrawing nitrogen and oxygen atoms in the isoxazole ring create a more polarized system, resulting in a significantly larger dipole moment compared to the oxazole ring, where a carbon atom separates the heteroatoms.[2] This difference in electron distribution also impacts basicity; the conjugate acid of oxazole is considerably more acidic (pKa of 0.8) than that of isoxazole (pKa of -3.0), rendering isoxazole a much weaker base.[2] These seemingly small differences can have profound implications for target engagement, as they influence the ability to form hydrogen bonds and participate in electrostatic interactions.[2]
| Property | Isoxazole | Oxazole | Reference(s) |
| Structure | Oxygen and nitrogen atoms are adjacent (1,2-position) | Oxygen and nitrogen atoms are separated by a carbon (1,3-position) | [2] |
| pKa of conjugate acid | -3.0 | 0.8 | [2] |
| Dipole Moment | ~3.0 D | ~1.7 D | [2][3] |
| Hydrogen Bonding | The nitrogen atom is the primary hydrogen bond acceptor. | The nitrogen atom is the primary hydrogen bond acceptor. | [2] |
| Aromaticity | Generally considered to have slightly greater aromaticity than oxazole. | Aromaticity is generally considered weaker than isoxazole. | [2] |
Computational studies reveal that in isoxazole, the neighboring nitrogen and oxygen atoms carry small negative charges, while in oxazole, the negative charges on the heteroatoms are more substantial, and the intervening carbon atom bears a significant positive charge.[4] This electronic arrangement contributes to a stronger O-C bond in oxazole compared to the N-O bond in isoxazole, a critical factor in metabolic stability.[4][5][6]
Part 2: Synthesis - Building the Core Scaffolds
The synthetic accessibility of a linker is a pragmatic consideration in drug development. Both isoxazoles and oxazoles can be synthesized through robust and versatile methods, though the choice of route often depends on the desired substitution pattern and available starting materials.
Isoxazole Synthesis: The Power of 1,3-Dipolar Cycloaddition
A cornerstone of isoxazole synthesis is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[7][8] This method is highly modular, allowing for diverse substitution patterns on the resulting isoxazole ring. The nitrile oxide is typically generated in situ from an aldoxime precursor.
Experimental Protocol: Synthesis of a 3,5-Disubstituted Isoxazole [1][9][10]
Objective: To synthesize a 3,5-disubstituted isoxazole via a 1,3-dipolar cycloaddition reaction.
Materials:
-
Substituted aldoxime (1.0 eq)
-
Substituted alkyne (1.2 eq)
-
Diacetoxyiodobenzene (DIB) or similar oxidant (1.2 eq)
-
Methanol or other suitable solvent
-
Microwave reactor vial (10 mL)
Procedure:
-
To a 10 mL microwave reaction vial, add the aldoxime (1.0 eq), alkyne (1.2 eq), and diacetoxyiodobenzene (1.2 eq).
-
Add methanol (5.0 mL) to the vial and seal it.
-
Place the vessel in the cavity of a microwave reactor.
-
Irradiate the mixture at a constant power (e.g., 200 W) and temperature (e.g., 180 °C) for 5-10 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield the desired 3,5-disubstituted isoxazole.
Oxazole Synthesis: The Versatile Van Leusen Reaction
The van Leusen oxazole synthesis is a widely employed and efficient method for constructing the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).[11][12] This one-pot reaction proceeds under mild basic conditions and tolerates a wide range of functional groups.
Experimental Protocol: Synthesis of a 5-Substituted Oxazole via the Van Leusen Reaction [13]
Objective: To synthesize a 5-substituted oxazole from an aldehyde and TosMIC.
Materials:
-
Aldehyde (1.0 eq)
-
Tosylmethyl isocyanide (TosMIC) (1.2 eq)
-
Potassium carbonate (K₂CO₃) or other suitable base (2.0 eq)
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add the aldehyde (1.0 eq), TosMIC (1.2 eq), and potassium carbonate (2.0 eq).
-
Add methanol as the solvent.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, add water to the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the 5-substituted oxazole.
Diagram: Comparative Synthetic Workflow
Caption: General workflows for the synthesis of isoxazole and oxazole rings.
Part 3: In the Body - A Comparison of Metabolic Stability
The metabolic fate of a drug candidate is a paramount consideration, directly impacting its half-life, bioavailability, and potential for toxicity.[14] While both isoxazole and oxazole rings can undergo metabolism, primarily oxidation by cytochrome P450 (CYP) enzymes, the inherent chemistry of the isoxazole ring presents a unique liability.[2]
The weak N-O bond in the isoxazole ring makes it susceptible to reductive cleavage, a metabolic pathway that is less common for the more stable oxazole ring.[2][5][6] This ring-opening can lead to the formation of reactive metabolites. For example, the anti-inflammatory drug leflunomide, which contains a 3-unsubstituted isoxazole, undergoes N-O bond cleavage to form its active α-cyanoenol metabolite.[15][16] This metabolic transformation is catalyzed by the reduced form of cytochrome P450 enzymes.[15][16] In contrast, substitution on the isoxazole ring, such as a 3-methyl group, can block this cleavage and enhance metabolic stability.[15][16]
The metabolic bioactivation of isoxazole-containing compounds can also lead to the formation of reactive quinone-methides, which have the potential for toxicity.[17] While isoxazole metabolism leading to toxicity is considered rare, it is a potential risk that needs to be evaluated during drug development.[17]
Experimental Protocol: Microsomal Stability Assay [14][18][19][20][21]
Objective: To determine the in vitro metabolic stability of an isoxazole- or oxazole-containing compound by measuring its rate of depletion in the presence of liver microsomes.
Materials:
-
Test compound (isoxazole or oxazole analog)
-
Pooled human liver microsomes
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Ice-cold acetonitrile with an internal standard
-
96-well plate, incubator, centrifuge, LC-MS/MS system
Procedure:
-
Preparation: Prepare stock solutions of the test compound. Thaw the liver microsomes and NADPH regenerating system on ice.
-
Reaction Mixture: In a 96-well plate, pre-warm a mixture of the test compound (final concentration e.g., 1 µM) and liver microsomes (final concentration e.g., 0.5 mg/mL) in phosphate buffer at 37°C.
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Protein Precipitation: Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to precipitate the microsomal proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time. The slope of the linear regression represents the elimination rate constant (k). Calculate the half-life (t₁/₂) as 0.693/k and the intrinsic clearance (CLᵢₙₜ) from the half-life and reaction conditions.
Diagram: Metabolic Stability Evaluation Workflow
Caption: Experimental workflow for a microsomal stability assay.
Part 4: Head-to-Head - Comparative Case Studies
The ultimate test of a linker's utility lies in its performance within a specific molecular context. Direct, head-to-head comparisons of isoxazole and oxazole analogs targeting the same biological entity provide invaluable insights into their structure-activity relationships (SAR).
Case Study 1: Inhibition of Diacylglycerol Acyltransferase 1 (DGAT1)
In a study targeting DGAT1 for the treatment of obesity, a comparison of biaryl ureas containing 3-phenylisoxazole and 5-phenyloxazole moieties revealed a stark difference in potency. The isoxazole analogs demonstrated significantly superior inhibitory activity.[18]
| Compound Class | Lead Compound Example | IC₅₀ (nM) |
| 3-Phenylisoxazole Analogs | Compound 40a | 64 |
| 5-Phenyloxazole Analogs | - | >1000 |
| Data sourced from a study on heteroaryl analogs of biaryl ureas as DGAT1 inhibitors.[18] |
This outcome highlights how the electronic and steric properties of the isoxazole ring may facilitate more favorable interactions within the DGAT1 active site compared to the oxazole isomer.
Case Study 2: Inhibition of Stearoyl-CoA Desaturase (SCD)
Conversely, in the development of SCD inhibitors for neurological disorders, an isoxazole-oxazole hybrid demonstrated greater potency than isoxazole-isoxazole hybrids.[22]
| Compound Class | Lead Compound Example | SCD1 IC₅₀ (µM) | SCD5 IC₅₀ (µM) |
| Isoxazole-Isoxazole Hybrids | Compounds 12 & 13 | 45 | 45 |
| Isoxazole-Oxazole Hybrid | Compound 14 | 19 | 10 |
| Data sourced from a study on isoxazole derivatives as SCD inhibitors.[22] |
This finding underscores that the "superior" linker is target-dependent, and parallel synthesis and evaluation of both isomers is a prudent strategy in lead optimization.
Case Study 3: Kinase Inhibition - JNK vs. p38 Selectivity
In the pursuit of selective c-Jun N-terminal kinase (JNK) inhibitors, researchers replaced a pyrazole core with an isoxazole moiety to reduce off-target activity against p38 kinase.[23] The rationale was that the oxygen atom of the isoxazole would be a weaker hydrogen bond acceptor than the pyrazole nitrogen, thus diminishing interaction with a key lysine residue in the p38 active site.[23] This strategy was successful, as the isoxazole analog (compound 3) showed much-reduced p38 potency. Interestingly, the isomeric isoxazole, with the positions of the nitrogen and oxygen atoms swapped, resulted in a loss of selectivity over p38, demonstrating the critical importance of heteroatom orientation for achieving kinase selectivity.[23]
Diagram: Simplified Kinase Inhibition
Caption: Simplified kinase signaling pathway showing inhibitor action.
Conclusion and Future Outlook
Both isoxazole and oxazole linkers are indispensable tools in the medicinal chemist's arsenal. The choice between these two isomers is not a matter of inherent superiority but rather a nuanced decision dictated by the specific biological target, the desired physicochemical properties, and the overall molecular architecture. Isoxazoles, with their greater dipole moment and distinct electronic profile, may offer advantages in certain contexts, but their potential for metabolic cleavage of the N-O bond must be carefully considered and often mitigated through strategic substitution.[2][5][6]
References
-
AxisPharm. Microsomal Stability Assay Protocol. Available at: [Link]
-
MDPI. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Available at: [Link]
-
PMC - PubMed Central. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Available at: [Link]
-
Protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Available at: [Link]
-
NROChemistry. Van Leusen Reaction. Available at: [Link]
-
Sciforum. Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of 1,3-oxazoles. Available at: [Link]
-
MDPI. A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. Available at: [Link]
-
PMC - NIH. Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles withα-Nitroketones. Available at: [Link]
-
ChemRxiv. 1,3-Dipolar Cycloaddition of Nitroalkanes as a Tool of DOS/LOS- like Strategy for the Synthesis of Isoxazoles and Isoxazolines. Available at: [Link]
-
Creative Bioarray. Microsomal Stability Assay. Available at: [Link]
-
ACS Publications. Time-Resolved Photoelectron Spectroscopy Studies of Isoxazole and Oxazole. Available at: [Link]
-
ResearchGate. Geometric and Electronic Structure of Isoxazole and Isothiazole Derivatives by PM3 and Density Functional Theory. Available at: [Link]
-
Wikidiff. Oxazole vs. Isoxazole: What's the Difference?. Available at: [Link]
-
ACS Publications. Microscale Synthesis of a Diphenylisoxazoline by a 1,3-Dipolar Cycloaddition. Available at: [Link]
-
ResearchGate. Electronic Structure and Physical-Chemistry Property Relationship for Oxazole Derivatives by Ab Initio and DFT Methods. Available at: [Link]
-
ResearchGate. Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization | Request PDF. Available at: [Link]
-
ResearchGate. (PDF) Theoretical-study-of-Isoxazoles-and-their-derivatives. Available at: [Link]
-
PubMed. In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent lefluonomide to its active alpha-cyanoenol metabolite A771726: mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes. Available at: [Link]
-
PMC. Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Available at: [Link]
-
PMC. The synthetic and therapeutic expedition of isoxazole and its analogs. Available at: [Link]
-
PubMed. In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active alpha-cyanoenol metabolite A771726: mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes. Available at: [Link]
-
PubMed. Substituted isoxazoles as potent inhibitors of p38 MAP kinase. Available at: [Link]
-
ScienceDirect. Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors. Available at: [Link]
-
Semantic Scholar. Reductive Isoxazole Ring Opening of the Anticoagulant Razaxaban Is the Major Metabolic Clearance Pathway in Rats and Dogs. Available at: [Link]
-
PMC - PubMed Central. Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. Available at: [Link]
-
MDPI. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Available at: [Link]
-
RSC Publishing. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. Available at: [Link]
-
DTIC. Comparison of Computational Methods Applied to Oxazole, Thiazole, and Other Heterocyclic Compounds. Available at: [Link]
-
NIH. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Available at: [Link]
-
ResearchGate. Electronic and Vibrational Polarizabilities and Hyperpolarizabilities of Azoles:A Comparative Study of the Structure-Polarization Relationship. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles withα-Nitroketones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 14. Metabolic Stability Assays [merckmillipore.com]
- 15. Oxazole and isoxazole: From one-pot synthesis to medical applications | Semantic Scholar [semanticscholar.org]
- 16. In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent lefluonomide to its active alpha-cyanoenol metabolite A771726: mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 19. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 20. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Isoxazole-Containing Compounds
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the landscape of modern drug discovery, the isoxazole ring is a privileged scaffold, integral to a wide array of therapeutic agents due to its versatile biological activities.[1][2][3][4] From antibacterial agents like sulfamethoxazole to anti-inflammatory drugs, the five-membered heterocycle is a cornerstone of medicinal chemistry.[1] However, the journey from a promising hit compound to a viable drug candidate is fraught with challenges, chief among them being metabolic stability. A compound that is rapidly metabolized by the body will likely suffer from a short half-life and poor bioavailability, rendering it ineffective.[5] Therefore, a thorough and early assessment of metabolic stability is not just a regulatory requirement but a critical step in optimizing drug candidates for success.[6][7]
This guide provides an in-depth, comparative analysis of the methodologies used to assess the metabolic stability of isoxazole-containing compounds. We will delve into the underlying biochemical principles, provide detailed experimental protocols, and present a framework for interpreting the data to make informed decisions in your drug development pipeline.
The Metabolic Achilles' Heel of the Isoxazole Ring
The inherent chemical properties of the isoxazole ring, particularly the weak N-O bond, make it susceptible to metabolic cleavage.[1][5] This metabolic liability is a primary concern for medicinal chemists. The most common metabolic fate of the isoxazole ring is a reductive cleavage of the N-O bond, a reaction often catalyzed by cytochrome P450 (CYP) enzymes located predominantly in the liver.[5][8]
This ring-opening event can lead to the formation of various metabolites, which may be inactive, active, or even reactive.[9] For example, the anti-inflammatory drug leflunomide undergoes a unique N-O bond cleavage to form its active α-cyanoenol metabolite.[8] Understanding the propensity of an isoxazole-containing compound to undergo such transformations is paramount.
Below is a generalized schematic of the CYP450-mediated reductive cleavage of an isoxazole ring.
Caption: Generalized pathway of CYP450-mediated isoxazole ring cleavage.
Strategies to enhance the metabolic stability of the isoxazole moiety often involve structural modifications that sterically hinder or electronically disfavor this cleavage.[10][11][12]
Comparative Analysis of In Vitro Metabolic Stability Assays
A tiered approach to assessing metabolic stability is often the most efficient. This typically begins with simple, high-throughput in vitro assays and progresses to more complex systems that better recapitulate the in vivo environment.
| Assay Type | Biological System | Pros | Cons | Best For |
| Microsomal Stability | Pooled Liver Microsomes | High-throughput, cost-effective, good for assessing Phase I (CYP-mediated) metabolism.[13][14] | Lacks Phase II enzymes and cellular context (e.g., transporters).[15] | Early-stage screening and ranking of compounds based on their susceptibility to CYP-mediated metabolism. |
| Hepatocyte Stability | Cryopreserved or Fresh Hepatocytes | Provides a more complete metabolic picture, including both Phase I and Phase II enzymes, as well as transporter activity.[15][16][17] | Lower throughput, more expensive, and more complex to perform than microsomal assays.[16] | Later-stage characterization of lead compounds to obtain a more accurate prediction of in vivo hepatic clearance. |
| Reaction Phenotyping | Recombinant CYP Enzymes | Identifies the specific CYP isozymes responsible for a compound's metabolism. | Does not provide an overall stability assessment. | Pinpointing the specific metabolic pathways of a high-interest compound to guide structural modifications. |
Experimental Protocols
Protocol 1: Human Liver Microsomal (HLM) Stability Assay
This assay is a workhorse in early drug discovery for its simplicity and high-throughput nature.[14] It provides a rapid assessment of a compound's susceptibility to Phase I metabolism.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of isoxazole-containing compounds in human liver microsomes.
Materials:
-
Test compounds (10 mM stock in DMSO)
-
Pooled Human Liver Microsomes (e.g., from a commercial supplier)
-
0.1 M Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[18][19]
-
Positive control compounds (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized one like warfarin)
-
Acetonitrile (ACN) with an internal standard (IS) for quenching the reaction and for LC-MS/MS analysis.
-
96-well plates, incubator, centrifuge.
Workflow Diagram:
Caption: Workflow for the Human Liver Microsomal Stability Assay.
Step-by-Step Procedure:
-
Preparation: Thaw the human liver microsomes and NADPH regenerating system on ice.[18] Prepare working solutions of your test compounds and positive controls by diluting the 10 mM DMSO stocks in phosphate buffer to the desired final concentration (typically 1 µM).[13]
-
Incubation Setup: In a 96-well plate, add the microsomal solution to the phosphate buffer to achieve a final protein concentration of 0.5 mg/mL.[13]
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes with shaking.[22]
-
Reaction Initiation: To initiate the metabolic reaction, add the NADPH regenerating system.[13] For negative controls, add buffer instead of the NADPH system.[19] Immediately after, add the test compound working solution to the appropriate wells. This marks the first time point (t=0).
-
Time Course Sampling: At subsequent time points (e.g., 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a volume of cold acetonitrile containing an internal standard.[13][22]
-
Sample Processing: Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.[18]
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.[13][17]
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining compound against time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein mass).[22]
Protocol 2: Cryopreserved Human Hepatocyte Stability Assay
This assay provides a more physiologically relevant model by incorporating both Phase I and Phase II metabolic pathways, as well as cellular uptake mechanisms.[15][23]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of isoxazole-containing compounds in a suspension of cryopreserved human hepatocytes.
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte incubation medium (e.g., Williams' Medium E)
-
Test compounds (10 mM stock in DMSO)
-
Positive control compounds
-
Acetonitrile (ACN) with an internal standard (IS)
-
12- or 24-well plates, incubator with orbital shaker, centrifuge
-
LC-MS/MS system
Workflow Diagram:
Caption: Workflow for the Cryopreserved Human Hepatocyte Stability Assay.
Step-by-Step Procedure:
-
Hepatocyte Preparation: Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath and gently resuspend them in pre-warmed incubation medium. Perform a cell count and viability assessment (e.g., using trypan blue). Dilute the cell suspension to the desired final density (e.g., 0.5-1.0 x 10^6 viable cells/mL).[24]
-
Dosing Solution Preparation: Prepare working solutions of your test compounds in the incubation medium at twice the final desired concentration.[24]
-
Reaction Initiation: In a multi-well plate, mix equal volumes of the hepatocyte suspension and the compound dosing solution.[17] Place the plate in an incubator at 37°C on an orbital shaker.[24][25]
-
Time Course Sampling: At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), take aliquots of the incubation mixture and add them to a quenching solution of cold acetonitrile with an internal standard.[17][25]
-
Sample Processing and Analysis: Process the samples as described in the microsomal stability assay (centrifugation followed by LC-MS/MS analysis of the supernatant).[15][17]
Data Analysis:
-
Data analysis is similar to the microsomal stability assay, with the calculation of t½ and CLint.
-
CLint is typically expressed as µL/min/10^6 cells.[16]
Comparative Data of Isoxazole-Containing Compounds
The following table presents hypothetical but representative data for the metabolic stability of several isoxazole-containing compounds, illustrating how assay results can be used for compound comparison.
| Compound | Structure | Assay Type | t½ (min) | CLint (µL/min/mg protein or 10^6 cells) | Key Observations |
| Compound A | Unsubstituted Isoxazole | HLM | 15 | 92.4 | Rapidly metabolized, likely due to accessible N-O bond. |
| Compound B | Isoxazole with Steric Hindrance | HLM | 45 | 30.8 | Improved stability compared to A, suggesting steric bulk near the ring can slow metabolism.[5] |
| Compound C | Electron-Withdrawing Group on Isoxazole | HLM | 60 | 23.1 | Slower metabolism, potentially due to electronic deactivation of the ring. |
| Compound B | Isoxazole with Steric Hindrance | Hepatocytes | 35 | 45.2 (per 10^6 cells) | Faster clearance than in HLM, suggesting involvement of Phase II enzymes or transporters. |
Conclusion
Assessing the metabolic stability of isoxazole-containing compounds is a multifaceted process that is essential for successful drug development. By employing a strategic combination of in vitro assays, from high-throughput microsomal screens to more comprehensive hepatocyte-based models, researchers can gain a clear understanding of a compound's metabolic liabilities. This data-driven approach allows for the rational design of more stable and efficacious drug candidates, ultimately increasing the probability of advancing a compound through the development pipeline. The protocols and comparative frameworks provided in this guide serve as a robust starting point for any research program focused on isoxazole-based therapeutics.
References
- Advances in isoxazole chemistry and their role in drug discovery - PMC - NIH. (2025, March 17).
- Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing.
- Advances in isoxazole chemistry and their role in drug discovery - ResearchGate. (2025, March 3).
- Head-to-Head Comparison of Isoxazole and Oxazole Scaffolds in Medicinal Chemistry - Benchchem.
- LC-MS-BASED METABOLOMICS IN DRUG METABOLISM - PMC - NIH.
- Advances in isoxazole chemistry and their role in drug discovery - Semantic Scholar. (2025, March 19).
- Liquid chromatography–mass spectrometry in drug metabolism studies - OuluREPO.
- Microsomal Stability Assay Protocol - AxisPharm.
- The recent progress of isoxazole in medicinal chemistry | Request PDF - ResearchGate.
- In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent lefluonomide to its active alpha-cyanoenol metabolite A771726: mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes - PubMed.
- Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024, December 9).
- Protocol for the Human Liver Microsome Stability Assay - ResearchGate.
- Applications Of Liquid Chromatography Mass Spectrometry (lc Ms) In Drug Metabolism Studies | Journal of Applied Bioanalysis.
- Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors - PMC - PubMed Central. (2021, June 15).
- Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec.
- LC/MS Applications in Drug Development - BioAgilytix.
- Hepatocyte Stability Assay - Domainex.
- Ultra Fast Liquid Chromatography- MS/MS for Pharmacokinetic and Metabolic Profiling Within Drug Discovery | American Pharmaceutical Review. (2010, January 1).
- Metabolic Stability Assays - Merck Millipore.
- Microsomal Stability Assay - Creative Bioarray.
- Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments.
- ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science.
- In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes.
- ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science.
- In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes.
- A Comparative Analysis of Isoxazole and Isothiazole Analogs in Drug Discovery - Benchchem.
- Mitigating Heterocycle Metabolism in Drug Discovery | Journal of Medicinal Chemistry.
- Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC. (2019, December 16).
- Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability - NEDMDG.
- Technical Support Center: Enhancing the Bioavailability of 3-Methyl-5-(oxazol-5-yl)isoxazole - Benchchem.
- Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Publishing. (2025, February 19).
- Improving the metabolic stability of antifungal compounds based on a scaffold hopping strategy: Design, synthesis, and structure-activity relationship studies of dihydrooxazole derivatives - PubMed. (2021, November 15).
- Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan.
- In vitro drug metabolism: for the selection of your lead compounds.
- Metabolic Stability Assay Services - BioIVT.
- Multifunctional cytochrome P450 orchestrates radical cleavage and non-radical cyclization in 5-oxaindolizidine biosynthesis - Chemical Science (RSC Publishing).
- Novel cytochrome P450-mediated ring opening of the 1,3,4-oxadiazole in setileuton, a 5-lipoxygenase inhibitor - PubMed.
- Multifunctional cytochrome P450 orchestrates radical cleavage and non-radical cyclization in 5-oxaindolizidine biosynthesis - PMC - PubMed Central. (2025, May 10).
- Isoxazole-containing antibacterial and antifungal compounds - ResearchGate.
- Novel Cytochrome P450-Mediated Ring Opening of the 1,3,4-Oxadiazole in Setileuton, a 5-Lipoxygenase Inhibitor - Semantic Scholar.
- Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - MDPI. (2023, February 2).
- The synthetic and therapeutic expedition of isoxazole and its analogs - PMC.
Sources
- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nuvisan.com [nuvisan.com]
- 7. bioivt.com [bioivt.com]
- 8. In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent lefluonomide to its active alpha-cyanoenol metabolite A771726: mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. nedmdg.org [nedmdg.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. mttlab.eu [mttlab.eu]
- 15. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 16. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 17. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 18. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 19. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 20. oulurepo.oulu.fi [oulurepo.oulu.fi]
- 21. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 22. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 23. merckmillipore.com [merckmillipore.com]
- 24. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - SG [thermofisher.com]
- 25. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - SG [thermofisher.com]
Bridging the Gap: A Head-to-Head Comparison of Bifunctional Linkers in PROTAC® Synthesis
For the drug discovery researcher, the advent of Proteolysis-Targeting Chimeras (PROTACs) has unlocked a new therapeutic modality capable of targeting previously "undruggable" proteins.[][2] These heterobifunctional molecules function by co-opting the cell's native ubiquitin-proteasome system to induce the degradation of a specific protein of interest (POI).[2][3] A PROTAC is composed of three distinct parts: a "warhead" ligand for the POI, an "anchor" ligand for an E3 ubiquitin ligase, and a bifunctional linker that tethers the two.[4][5]
While significant attention is often paid to the warhead and anchor ligands, the linker is far from a passive spacer.[6] Its composition, length, rigidity, and attachment points are critical determinants of a PROTAC's ultimate success, profoundly influencing the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase) that precedes degradation.[3][7] An improperly designed linker can lead to steric clashes, unfavorable protein-protein interactions (negative cooperativity), or poor physicochemical properties, rendering an otherwise promising PROTAC ineffective.[6]
This guide provides a head-to-head comparison of the most common bifunctional linker classes used in PROTAC synthesis. We will delve into the causal relationships between linker choice and PROTAC performance, supported by experimental data and detailed protocols to empower your rational design process.
The Central Role of the Linker in Ternary Complex Formation
The primary function of the PROTAC linker is to orchestrate the proximity and relative orientation of the POI and the E3 ligase.[6] This geometric arrangement is paramount for the efficient transfer of ubiquitin to lysine residues on the POI's surface, marking it for proteasomal degradation.[] The linker's characteristics directly impact the stability of this ternary complex, a phenomenon often described by the cooperativity factor (α). An optimal linker facilitates favorable protein-protein contacts between the POI and E3 ligase, leading to positive cooperativity (α > 1), which enhances the stability and longevity of the complex, thereby maximizing degradation efficiency.[6][9]
Caption: The catalytic mechanism of PROTAC-mediated protein degradation.
Head-to-Head Comparison: Flexible Linkers
Flexible linkers are the most prevalent in early-stage PROTAC development, primarily due to their synthetic accessibility and the relative ease of tuning their length.[6] The two dominant classes are alkyl chains and polyethylene glycol (PEG) chains.
Alkyl Chains vs. Polyethylene Glycol (PEG) Linkers
While both provide conformational flexibility, their differing physicochemical properties create a critical trade-off for the medicinal chemist.
| Feature | Alkyl Linkers | PEG Linkers | Rationale & Causality |
| Composition | Saturated hydrocarbon chains (-CH2-).[9] | Repeating ethylene glycol units (-O-CH2-CH2-).[9] | The presence of ether oxygens in PEG linkers makes them significantly more polar and hydrophilic. |
| Hydrophilicity | Hydrophobic.[3] | Hydrophilic.[3] | Alkyl chains are nonpolar, which can limit aqueous solubility. PEG linkers improve solubility, a key challenge for large PROTAC molecules.[][11] |
| Cell Permeability | Can improve permeability due to lipophilicity, but may also cause non-specific binding or aggregation.[][12] | Can enhance permeability by adopting folded conformations that shield the molecule's polar surface area.[9][12] | This is a crucial, often counterintuitive point. While lipophilicity aids membrane traversal, the hydrophilic PEG linker can induce intramolecular hydrogen bonding, creating a more compact, less polar 3D structure that passes through membranes more easily. However, excessively long PEG chains can increase the polar surface area, hindering permeability.[12] |
| Metabolic Stability | Generally possess good metabolic stability.[9][12] | Can be more susceptible to in vivo metabolism (e.g., ether peroxidation).[11][12] | The C-C bonds of alkyl chains are more robust than the C-O bonds of PEG chains, which can be targeted by metabolic enzymes. |
| Synthetic Access | Readily accessible and synthetically straightforward to modify in length.[4][9] | Can be more challenging and costly to synthesize compared to simple alkyl chains.[11] | The modular nature of alkyl chain synthesis is often simpler than managing the specific chain lengths and reactivity of PEG reagents. |
Quantitative Data: The Impact of Linker Choice on Degradation
The true measure of a linker's success is its impact on degradation efficiency, quantified by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation). Empirical testing is essential, as the optimal linker is context-dependent on the specific POI and E3 ligase pair.[9][]
A study by Wurz et al. probing BRD4-targeting PROTACs highlighted this dependency. They found that replacing a nine-atom alkyl chain with three PEG units resulted in significantly weaker degradation of the target, implying that the incorporation of oxygen atoms was inhibitory to productive ternary complex formation in that specific context.[4]
Table 1: Representative Performance Data for BRD4-Targeting PROTACs
| Linker Type | Linker Length (atoms) | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Key Insight |
| Alkyl Chain | 9 | BRD4 | VHL | ~25 | >90% | The hydrophobic nature and conformation of the alkyl chain facilitated a highly stable ternary complex. |
| PEG Chain | 9 (3 PEG units) | BRD4 | VHL | >1000 | <20% | In this system, the PEG linker's properties disrupted the required protein-protein interactions for efficient degradation.[4] |
| Alkyl Chain | 12 | BRD4 | VHL | ~10 | >95% | Demonstrates the "hook effect"; linker length must be optimized, as it dictates the distance between the two proteins.[14] |
| Alkyl Chain | 16 | ER-α | VHL | ~5 | >90% | In a different system, a longer alkyl linker was found to be optimal, underscoring the need for empirical validation for each new POI-E3 pair.[14] |
Evolving Beyond Flexibility: Rigid and Functional Linkers
While flexible linkers are excellent starting points, the field is increasingly moving towards more sophisticated designs to overcome the limitations of alkyl and PEG chains.[4]
Rigid Linkers: Pre-organizing for Success
High flexibility can sometimes be a double-edged sword, leading to an entropic penalty upon binding that can destabilize the ternary complex.[3][6] Rigid linkers aim to solve this by constraining the PROTAC's conformation.
-
Types: Common rigid motifs include cyclic structures (piperazine, piperidine), alkynes, and triazole rings.[6][11]
-
Causality: By reducing the number of rotatable bonds, these linkers pre-organize the PROTAC into a conformation more favorable for ternary complex formation.[6] This can improve potency and selectivity by disfavoring off-target complex formation. For example, a rigid piperazine-containing linker was shown to induce potent androgen receptor (AR) degradation (DC50 < 1 nM) while improving aqueous solubility.[4]
Click Chemistry: A Strategy for Rapid Optimization
Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has become an invaluable tool for PROTAC synthesis.[][]
-
Mechanism: This approach involves synthesizing the warhead and anchor components with complementary azide and alkyne handles. These can then be "clicked" together in a final, high-yield step to form a stable triazole ring within the linker.[][15]
-
Causality & Advantage: This strategy is highly modular and efficient, allowing for the rapid synthesis of large libraries of PROTACs with varying linker lengths, compositions, and attachment points.[][4] This accelerates the otherwise resource-intensive process of linker optimization.
Caption: Decision-making framework for selecting a PROTAC linker strategy.
Experimental Protocols: A Self-Validating Workflow
Trustworthy data is built on robust methodology. The following protocols outline a standard workflow for synthesizing and evaluating PROTACs to compare linker performance.
Protocol 1: PROTAC Synthesis via Amide Coupling (Modular Approach)
This protocol describes the conjugation of a warhead containing a carboxylic acid to a pre-synthesized E3 ligase ligand-linker module that has a terminal amine. This is a common and efficient strategy.
-
Reagent Preparation:
-
Dissolve the warhead-COOH (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Add a peptide coupling agent such as HATU (1.1 eq) and an amine base such as DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
-
Coupling Reaction:
-
Add the E3 Ligase-Linker-NH2 module (1.0-1.2 eq) to the activated warhead solution.
-
Allow the reaction to stir at room temperature for 4-12 hours. Monitor progress by LC-MS to confirm the formation of the desired product mass.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using reverse-phase preparative HPLC to obtain the final PROTAC with high purity (>95%).
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC using High-Resolution Mass Spectrometry (HRMS) and ¹H NMR.
-
Protocol 2: Evaluation of PROTAC-Mediated Degradation
This protocol uses Western Blotting to determine the DC50 and Dmax of a synthesized PROTAC.
-
Cell Culture and Treatment:
-
Plate cells expressing the target protein at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in DMSO, and then further dilute in cell culture medium to achieve the final desired concentrations (e.g., 0.1 nM to 10 µM). Include a DMSO-only vehicle control.
-
Aspirate the old medium from the cells and add the PROTAC-containing medium. Incubate for a time period determined by preliminary time-course experiments (typically 18-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Normalize the protein amounts for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Load equal amounts of protein (e.g., 20 µg) per lane and run the SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the POI overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Data Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the POI band intensity to the corresponding loading control band intensity.
-
Plot the normalized protein levels against the logarithm of the PROTAC concentration and fit the data to a four-parameter variable slope equation using software like GraphPad Prism to determine the DC50 and Dmax values.[3]
-
Caption: A standard workflow for the synthesis and evaluation of PROTACs.
Conclusion and Future Outlook
The bifunctional linker is a central and active contributor to the performance of a PROTAC.[6] The choice between a flexible alkyl or PEG linker involves a critical balance of synthetic accessibility, metabolic stability, solubility, and permeability.[9][12] While alkyl chains offer stability and synthetic ease, PEG linkers can provide crucial solubility and unique mechanisms for cell entry.[][12] The optimal choice is highly dependent on the specific biological system and invariably requires empirical testing.[16]
The future of linker design is moving towards rational, structure-based approaches and the incorporation of novel functionalities.[4][17] The use of rigid linkers to pre-organize the PROTAC and modular "click chemistry" platforms are accelerating the discovery of potent and selective degraders.[6][18] As our understanding of the structural biology of ternary complexes deepens, we can anticipate the development of computational tools that will further inform rational linker design, reducing the reliance on trial-and-error and accelerating the delivery of this transformative therapeutic modality to the clinic.[4]
References
-
Troup RI, Fallan C, Baud MGJ. (2020). Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther.
-
BenchChem. (2025). A Comparative Guide to Bifunctional Linkers in PROTACs for Researchers. BenchChem.
-
Zhang, H., et al. (2023). Click chemistry in the development of PROTACs. Chemical Society Reviews.
-
ChemPep Inc. (n.d.). Overview of PROTAC Linkers. ChemPep.
-
BOC Sciences. (n.d.). Click Chemistry in ADC and PROTAC. BOC Sciences.
-
Researcher.Life. (2024). Click chemistry in the development of PROTACs. R Discovery.
-
Technology Networks. (2025). Development And Application of "Click Chemistry" In ADC And PROTAC. Technology Networks.
-
BenchChem. (2025). Alkyl vs. PEG Linkers in PROTACs: A Comparative Guide for Researchers. BenchChem.
-
BenchChem. (n.d.). Alkyl Linkers in PROTACs: Enhancing Membrane Permeability and Bioavailability. BenchChem.
-
BenchChem. (2025). Bridging the Gap: A Comparative Guide to PEG and Alkyl Linkers in PROTACs. BenchChem.
-
BOC Sciences. (n.d.). Overview of PROTAC Linkers: Types and Design. BOC Sciences.
-
Royal Society of Chemistry. (2025). Rational design of the linkers in targeting chimeras. Chemical Science.
-
Tocris Bioscience. (2022). Opportunities and Perspectives on the Design and Synthesis of PROTAC® Degraders. Tocris.
-
National Institutes of Health. (2025). Rational design of the linkers in targeting chimeras. PMC.
-
TCI AMERICA. (n.d.). Non-PEG Linkers for Designing Proteolysis Targeting Chimera Molecules. TCI AMERICA.
-
BenchChem. (2025). A step-by-step guide for synthesizing a PROTAC with a pre-made linker. BenchChem.
-
BenchChem. (2025). A Head-to-Head Comparison of Alkyl Chain Linkers in PROTACs: A Guide for Researchers. BenchChem.
-
Semantic Scholar. (2025). Rational design of the linkers in targeting chimeras. Semantic Scholar.
-
Precise PEG. (n.d.). Linkers in PROTACs. Precise PEG.
-
Hao, G-F., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B.
-
BOC Sciences. (2024). Exploration and innovation of Linker features in PROTAC design. BOC Sciences.
-
National Institutes of Health. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. PMC.
-
ResearchGate. (n.d.). Effect of PROTAC linker length and conjugation site. ResearchGate.
-
Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems.
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy.
-
ResearchGate. (n.d.). Classification of most common linkers used in PROTAC design based on their chemical structure. ResearchGate.
-
Schneekloth, J. S., Jr., et al. (2008). Design and applications of bifunctional small molecules: Why two heads are better than one. Bioorganic & Medicinal Chemistry.
Sources
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. explorationpub.com [explorationpub.com]
- 6. chempep.com [chempep.com]
- 7. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 11. precisepeg.com [precisepeg.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 14. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Rational design of the linkers in targeting chimeras - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 18. discovery.researcher.life [discovery.researcher.life]
A Senior Application Scientist's Guide to Spectroscopic Confirmation of Product Structure After Reaction with 3-Bromo-5-(bromomethyl)isoxazole
Introduction: The Imperative of Unambiguous Structural Confirmation in Modern Drug Discovery
In the landscape of drug discovery and development, the unambiguous determination of a molecule's chemical structure is the bedrock upon which all subsequent research is built.[1] An erroneous structural assignment can lead to the misinterpretation of biological data, wasted resources, and significant delays in preclinical and clinical timelines.[2] Spectroscopic analysis is, therefore, not merely a characterization step but a critical validation gateway.
This guide provides an in-depth, experience-driven comparison of spectroscopic methodologies for confirming the structure of products derived from reactions with 3-Bromo-5-(bromomethyl)isoxazole, a highly versatile and reactive building block in medicinal chemistry. Its two distinct bromine sites—one on the aromatic isoxazole ring and a more reactive benzylic-like bromide—allow for selective and sequential functionalization, making it a valuable scaffold for creating diverse compound libraries. We will explore how a multi-faceted spectroscopic approach (NMR, MS, and IR) provides a self-validating system for structural elucidation, ensuring the highest level of scientific integrity.[3][4] This guide will compare the expected spectroscopic signature of a model reaction product with that of an alternative scaffold to highlight the power of these techniques in distinguishing between structurally similar molecules.
The Model Reaction: N-Alkylation with a Primary Amine
To provide a practical framework, we will consider a common synthetic transformation: the selective N-alkylation of a primary amine, benzylamine, at the highly reactive bromomethyl position of 3-Bromo-5-(bromomethyl)isoxazole. The less reactive aryl bromide at the 3-position is expected to remain intact under standard alkylation conditions.
Reaction Scheme: 3-Bromo-5-(bromomethyl)isoxazole + Benzylamine -> N-((3-bromo-isoxazol-5-yl)methyl)benzylamine
Our goal is to unequivocally confirm the structure of the resulting secondary amine product and differentiate it from potential isomers or byproducts.
Part 1: The Foundational Role of Mass Spectrometry (MS)
Mass spectrometry is invariably the first analytical step post-purification. Its primary role is to determine the molecular weight of the analyte, which provides the molecular formula—the most fundamental piece of structural information.[5]
Expertise & Experience: While low-resolution MS can confirm the mass of the most abundant isotope, high-resolution mass spectrometry (HRMS), using techniques like Time-of-Flight (TOF) or Orbitrap, is essential for trustworthiness. HRMS provides a highly accurate mass measurement (typically to within 5 ppm), allowing for the unambiguous determination of the elemental composition.[6] This is particularly critical in our model reaction to confirm the presence of two nitrogen atoms, one oxygen atom, and the crucial bromine atom. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) provides a clear signature, with two major peaks in the mass spectrum separated by 2 Da (M+ and M+2), instantly validating the presence of a single bromine atom in the molecule.
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Dissolve the purified product in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: Utilize an ESI-TOF or Orbitrap mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is the method of choice for this amine-containing product, as the nitrogen atom is readily protonated to form [M+H]⁺.
-
Data Acquisition: Acquire the spectrum over a mass range that comfortably includes the expected molecular ion (e.g., 50-500 m/z).
-
Analysis:
-
Identify the monoisotopic mass of the [M+H]⁺ ion.
-
Observe the characteristic 1:1 isotopic pattern for the [M+H]⁺ and [M+H+2]⁺ peaks, confirming the presence of one bromine atom.
-
Use the instrument's software to calculate the elemental composition from the accurate mass and compare it to the theoretical formula (C₁₁H₁₂BrN₂O⁺ for the protonated product).
-
Data Presentation: Expected HRMS Data
| Parameter | Expected Value for Product | Interpretation |
| Molecular Formula | C₁₁H₁₁BrN₂O | |
| Theoretical [M+H]⁺ | 283.0131 / 285.0111 | Calculated for C₁₁H₁₂⁷⁹BrN₂O⁺ and C₁₁H₁₂⁸¹BrN₂O⁺ |
| Observed [M+H]⁺ | ~283.013 (± 5 ppm) | Confirms elemental composition |
| Observed [M+H+2]⁺ | ~285.011 (± 5 ppm) | Confirms presence of one bromine atom |
Part 2: Unveiling Functional Groups with Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique that excels at identifying the functional groups present in a molecule.[7] Its value lies in confirming the success of the reaction by verifying the disappearance of reactant functional groups and the appearance of new ones.
Expertise & Experience: In our model reaction, the key transformation is the formation of a secondary amine (N-H) bond and the loss of the primary amine (N-H₂) bonds. While the C-Br stretch of the bromomethyl group is in the fingerprint region and difficult to assign definitively, the changes in the N-H region are highly diagnostic. A primary amine exhibits two N-H stretching bands, whereas our secondary amine product will show only one. The absence of a broad O-H stretch is also a crucial self-validating check, ruling out potential hydrolysis byproducts. The characteristic vibrations of the isoxazole ring also contribute to the fingerprint region of the spectrum.[8][9]
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Sample Preparation: A small amount of the purified solid or liquid product is placed directly onto the ATR crystal.
-
Background Scan: A background spectrum of the clean, empty ATR crystal is recorded.
-
Sample Scan: The sample spectrum is recorded (typically 16-32 scans are co-added to improve the signal-to-noise ratio).
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum.
-
Analysis: Identify characteristic absorption bands corresponding to the key functional groups.
Data Presentation: Key IR Absorptions
| Functional Group | Reactant (Benzylamine) | Product | Interpretation |
| N-H Stretch | ~3300-3400 cm⁻¹ (two bands) | ~3300-3400 cm⁻¹ (one weak band) | Confirms conversion of primary to secondary amine. |
| Aromatic C-H Stretch | >3000 cm⁻¹ | >3000 cm⁻¹ | Presence of aromatic rings. |
| Aliphatic C-H Stretch | <3000 cm⁻¹ | <3000 cm⁻¹ | Presence of CH₂ groups. |
| Isoxazole Ring | N/A | ~1400-1600 cm⁻¹ | Characteristic ring vibrations.[10] |
Part 3: The Definitive Guide to NMR for Complete Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.[11] A combination of ¹H and ¹³C NMR provides a complete picture of the carbon-hydrogen framework.[12]
Expertise & Experience: For our target molecule, ¹H NMR is invaluable. We expect to see distinct signals for the protons on the benzyl group and the newly formed methylene bridges, as well as the lone proton on the isoxazole ring. The chemical shift of the isoxazole proton is particularly diagnostic.[13][14] The integration of these signals must match the number of protons in each environment. Furthermore, the coupling (splitting) patterns reveal which protons are adjacent to one another, allowing us to piece the structure together.
¹³C NMR, including DEPT (Distortionless Enhancement by Polarization Transfer) experiments, complements the proton data by showing all unique carbon atoms in the molecule and classifying them as CH₃, CH₂, CH, or quaternary carbons.[11] The chemical shifts of the carbons in the isoxazole ring are key identifiers.[15][16]
Workflow for NMR-based Structure Confirmation
Caption: Logical workflow for NMR-based structural elucidation.
Data Presentation: Expected NMR Data
Solvent: CDCl₃ Standard: TMS (0.00 ppm)
| Signal | ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | ¹³C Chemical Shift (δ, ppm) |
| a | ~7.2-7.4 | m | 5H | Benzyl-ArH | ~127-129, ~139 (quat.) |
| b | ~6.5 | s | 1H | Isoxazole-H4 | ~102 |
| c | ~4.8 | s | 2H | Isoxazole-CH₂-N | ~45 |
| d | ~3.9 | s | 2H | N-CH₂-Benzyl | ~53 |
| e | ~2.0 | br s | 1H | N-H | N/A |
| f | N/A | N/A | N/A | Isoxazole-C5 | ~175 |
| g | N/A | N/A | N/A | Isoxazole-C3 (C-Br) | ~150 |
Note: The absence of coupling for the methylene protons (c and d) is expected as they are adjacent to a quaternary carbon (isoxazole-C5) and a nitrogen atom, respectively. The N-H proton often appears as a broad singlet and may not couple with adjacent protons.
Part 4: Comparative Analysis - The Power of a Control
To demonstrate the specificity of our analysis, we will compare the expected data for our isoxazole product with a structurally related molecule that could be synthesized using an alternative building block, 2-(Bromomethyl)pyridine .
Alternative Reaction Scheme: 2-(Bromomethyl)pyridine + Benzylamine -> N-(pyridin-2-ylmethyl)benzylamine
This alternative product has the same secondary amine linkage but features a pyridine ring instead of a 3-bromoisoxazole ring.
Workflow for Comparative Structural Analysis
Caption: Differentiating products via comparative spectroscopic analysis.
Data Comparison Table
| Spectroscopic Feature | Product from Isoxazole Reagent | Product from Pyridine Reagent | Key Differentiator |
| Molecular Formula | C₁₁H₁₁BrN₂O | C₁₃H₁₄N₂ | Presence of Bromine and Oxygen. |
| MS Isotopic Pattern | Prominent M+2 peak (1:1 ratio) | No significant M+2 peak | Confirms/Refutes presence of Bromine. |
| ¹H NMR Aromatic Region | One singlet (~6.5 ppm) for isoxazole proton | Four distinct signals for pyridine protons (~7.1-8.5 ppm) | The number and chemical shifts of heterocyclic protons are completely different. |
| ¹³C NMR Heterocycle | 3 distinct carbons (~102, 150, 175 ppm) | 5 distinct carbons (~122-150, ~159 ppm) | Different number and chemical shifts of ring carbons. |
This comparative view makes it evident that even with similar core functionalities, the unique spectroscopic fingerprints of the heterocyclic scaffolds allow for straightforward and definitive differentiation.
Conclusion
The rigorous confirmation of a chemical structure is non-negotiable in the fields of chemical research and drug development.[17] As demonstrated, a singular technique is insufficient for providing the requisite level of confidence. The logical and integrated application of high-resolution mass spectrometry, infrared spectroscopy, and multinuclear NMR spectroscopy creates a robust, self-validating system for structural elucidation.[18] By determining the molecular formula (HRMS), identifying key functional groups (IR), and mapping the complete atomic connectivity (NMR), researchers can proceed with confidence, knowing their biological and chemical findings are based on a validated molecular structure. This multi-pronged approach ensures the integrity and reproducibility of scientific research, which is the ultimate goal of any development program.
References
- Vertex AI Search. (n.d.). Structure Elucidation - Online Organic Chemistry Tutor.
- Rowlands, J. B., Jonsson, L., Goodman, J. M., Howe, P. W. A., Czechtizky, W., Leek, T., & Lewis, R. J. (2025). Towards automatically verifying chemical structures: the powerful combination of 1 H NMR and IR spectroscopy. RSC Publishing.
- Clauri, C. (2024). Pharmaceutical Development and the Applications of Spectroscopy in Biopharmaceutical Identification. Longdom Publishing.
- eGyanKosh. (n.d.). UNIT 14 STRUCTURE ELUCIDATION BY INTEGRATED SPECTROSCOPIC METHODS.
- Wisdom Lib. (2024). Chemical structure confirmation: Significance and symbolism.
- MIT OpenCourseWare. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds.
- Chemistry LibreTexts. (2022). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy.
- OChemTutor. (2019). Structure Elucidation from Spectroscopic Data in Organic Chemistry. YouTube.
- Vashisht, K., Sethi, P., Bansal, A., Singh, T., Kumar, R., Tuli, H. S., & Saini, S. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Repozytorium UR.
- Qiu, D., Jiang, C., Gao, P., & Yuan, Y. (2023). Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. Beilstein Journals.
- Science Arena Publications. (n.d.). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations.
- Supporting Information. (n.d.). 3,5-diphenylisoxazole.
- MDPI. (n.d.). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media.
- Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation.
- Supporting Information. (n.d.). Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds.
- Simson Pharma Limited. (2025). The Role of Spectroscopy in Modern Pharmaceutical Industry.
- ResearchGate. (2025). The infrared spectrum of isoxazole in the range 600–1400 cm, including a high-resolution study of the v7(A′) band at 1370.9 cm and the v16(A″) band at 764.9 cm, together with ab initio studies of the full spectrum.
- AZoOptics. (2024). What Is the Role of Spectroscopy in Pharmacokinetics?.
- VNU University of Science. (n.d.). Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills.
- ChemicalBook. (n.d.). Isoxazole(288-14-2) IR Spectrum.
- NIH PubChem. (n.d.). Isoxazole | C3H3NO | CID 9254.
- University of Colorado Boulder. (n.d.). Infrared (IR) Spectroscopy.
- PubMed Central. (2022). Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ.
Sources
- 1. Chemical structure confirmation: Significance and symbolism [wisdomlib.org]
- 2. longdom.org [longdom.org]
- 3. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills [pubs.sciepub.com]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 8. Isoxazole(288-14-2) IR Spectrum [m.chemicalbook.com]
- 9. Isoxazole | C3H3NO | CID 9254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 13. sciarena.com [sciarena.com]
- 14. rsc.org [rsc.org]
- 15. repozytorium.ur.edu.pl [repozytorium.ur.edu.pl]
- 16. op.niscpr.res.in [op.niscpr.res.in]
- 17. azooptics.com [azooptics.com]
- 18. m.youtube.com [m.youtube.com]
Safety Operating Guide
A Guide to the Proper Disposal of 3-Bromo-5-(bromomethyl)isoxazole: Ensuring Laboratory Safety and Environmental Compliance
As a Senior Application Scientist, I understand that innovative research and robust safety protocols are two sides of the same coin. Handling highly reactive intermediates like 3-Bromo-5-(bromomethyl)isoxazole is routine in drug discovery, but its disposal requires a meticulous and informed approach. This guide provides an in-depth, procedural framework for the safe management and disposal of this compound, moving beyond a simple checklist to explain the critical reasoning behind each step. Our goal is to empower your team to manage chemical waste with the highest degree of safety and regulatory adherence.
Hazard Profile and Immediate Safety Precautions
3-Bromo-5-(bromomethyl)isoxazole is a halogenated heterocyclic compound.[1][2] While a comprehensive toxicological profile is not widely documented, its structure suggests specific hazards based on analogous compounds and functional groups.
-
Corrosivity and Lachrymatory Effects : The presence of brominated alkyl groups suggests the compound is likely a potent lachrymator (an irritant that causes tearing) and corrosive.[3][4] Similar structures are known to cause severe skin and eye burns upon contact.[3][5] All handling must be predicated on avoiding any direct contact or inhalation.
-
Reactivity : As a halogenated organic compound, it must not be mixed with incompatible waste streams such as strong acids, bases, oxidizing agents, or metals to prevent violent chemical reactions.[6][7]
-
Environmental Hazard : Improper disposal of halogenated organic compounds can cause significant, long-term environmental harm.[8]
Given these risks, all work with 3-Bromo-5-(bromomethyl)isoxazole must be conducted within a certified chemical fume hood.[6][9] Standard laboratory attire, including a fully buttoned lab coat, is mandatory.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield | Provides a robust barrier against splashes of this corrosive material, protecting against severe eye damage.[3][10] |
| Hand Protection | Nitrile or Neoprene gloves (double-gloving recommended) | Offers protection against incidental contact. Breakthrough times can be short for halogenated solvents; therefore, gloves must be inspected before use and changed immediately upon suspected contact.[7][11] |
| Body Protection | Flame-resistant lab coat | Protects skin from accidental splashes and contamination.[9] |
| Respiratory | Not required if handled exclusively in a fume hood | A properly functioning fume hood provides the primary engineering control to prevent inhalation of vapors.[12] |
Emergency Protocol: Spill Management
Immediate and correct response to a spill is critical to mitigating exposure and contamination.
Minor Spills (manageable by trained lab personnel)
-
Alert Personnel : Immediately notify others in the vicinity.[8]
-
Isolate the Area : Restrict access to the spill location.
-
Don Appropriate PPE : Ensure full PPE as detailed in Table 1 is worn before cleanup.
-
Contain and Absorb : Cover the spill with an inert absorbent material such as sand, vermiculite, or dry earth.[6][13] Do not use combustible materials like paper towels. [8]
-
Collect Waste : Carefully scoop the absorbed material into a designated, chemically resistant container labeled "Hazardous Waste: Halogenated Organics."[8]
-
Decontaminate : Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.[8]
Major Spills (large volume, rapid vapor release, or outside of a fume hood)
-
Evacuate Immediately : Alert all personnel and evacuate the laboratory.[8]
-
Activate Emergency Systems : Activate the fire alarm or other emergency notification systems as per your institution's protocol.
-
Contact EHS : From a safe location, contact your institution’s Environmental Health and Safety (EHS) department or emergency response team.[14] Do not re-enter the area until it has been cleared by trained professionals.
Core Disposal Workflow: Segregation and Containerization
The fundamental principle for disposing of 3-Bromo-5-(bromomethyl)isoxazole is its classification as halogenated organic waste .[6][15] This dictates every subsequent step of the disposal process. Mixing halogenated and non-halogenated waste streams is a critical error, as co-incineration can produce highly toxic brominated dioxins and furans.[8]
Waste Disposal Decision Workflow
The following diagram outlines the decision-making process for correctly segregating and containerizing waste generated from procedures involving 3-Bromo-5-(bromomethyl)isoxazole.
Sources
- 1. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 2. 3-Bromo-5-(bromomethyl)isoxazole | CymitQuimica [cymitquimica.com]
- 3. fishersci.ca [fishersci.ca]
- 4. Lachrymators | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 5. fishersci.com [fishersci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. artsci.usu.edu [artsci.usu.edu]
- 10. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 11. crystalgen.com [crystalgen.com]
- 12. ehs.providence.edu [ehs.providence.edu]
- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 14. cleanmanagement.com [cleanmanagement.com]
- 15. ethz.ch [ethz.ch]
A Senior Application Scientist's Guide to Handling 3-Bromo-5-(bromomethyl)isoxazole: A Proactive Safety Framework
This guide is structured to provide a self-validating system of protocols, moving beyond a simple checklist to explain the causality behind each safety measure. We will operate under the precautionary principle, treating 3-Bromo-5-(bromomethyl)isoxazole with the high degree of caution afforded to corrosive, irritant, and potentially toxic substances.
Hazard Assessment: An Informed Perspective
Due to the absence of specific toxicological data, we must infer the potential hazards from analogous structures. Compounds like 3-(Bromomethyl)-5-methylisoxazole and 5-(Bromomethyl)-3-phenylisoxazole are classified as corrosive, causing severe skin burns and eye damage.[1][2] The bromomethyl group is a structural alert for lachrymatory properties (inducing tears) and potential as an alkylating agent, which implies a risk of mutagenicity. Therefore, all handling procedures must be designed to prevent any direct contact, inhalation, or ingestion.
Table 1: Inferred Hazard Profile of 3-Bromo-5-(bromomethyl)isoxazole
| Hazard Classification | Inferred Risk & Rationale |
| Skin Corrosion/Irritation | Category 1B/1C (Causes severe burns) . Based on SDS for similar bromomethylated isoxazoles.[1][2] |
| Serious Eye Damage | Category 1 (Causes serious eye damage/blindness) . Corrosive nature and lachrymatory properties.[1][2] |
| Respiratory Irritation | Potential for severe irritation . Inhalation of dust or vapors may cause respiratory tract burns.[2] |
| Acute Toxicity | Unknown, presumed hazardous . Brominated organic compounds can exhibit significant toxicity.[3][4] |
| Reactivity | Stable under recommended storage conditions . Incompatible with strong oxidizing agents, bases, and reducing agents.[2][5] |
Engineering Controls: The First Line of Defense
Personal protective equipment is the final barrier; your primary protection comes from robust engineering controls that isolate the hazard from the operator.
-
Chemical Fume Hood: All manipulations of 3-Bromo-5-(bromomethyl)isoxazole, including weighing, transfers, and solution preparation, must be conducted within a certified chemical fume hood.[2][6][7] This is non-negotiable. The fume hood contains airborne particles and vapors, preventing inhalation, which is a primary exposure route.
-
Ventilation: Ensure the fume hood has a verified face velocity (typically 80-120 feet per minute) to guarantee effective containment.
-
Accessible Safety Equipment: A certified and tested safety shower and eyewash station must be located in the immediate vicinity of the work area.[2][7] Proximity is critical for effective decontamination in an emergency.
Personal Protective Equipment (PPE): A Multi-Layered Barrier
A multi-layered PPE strategy is mandatory to prevent exposure through all potential routes. The following protocol is a self-validating system; if any layer is compromised, the procedure must be halted and the breach addressed.
Table 2: Mandatory PPE for Handling 3-Bromo-5-(bromomethyl)isoxazole
| PPE Category | Specification & Rationale |
| Hand Protection | Double-gloving is mandatory .[6][7][8] • Inner Glove: Nitrile. Provides dexterity and splash protection. • Outer Glove: Chemical-resistant (e.g., butyl rubber or neoprene). Offers extended protection against corrosive materials. Inspect gloves for any signs of degradation or puncture before and during use.[3][5] |
| Eye & Face Protection | Chemical safety goggles AND a full-face shield .[3][6][9] Goggles provide a seal against dust and splashes, while the face shield protects the entire face from larger splashes of this corrosive material. |
| Body Protection | Flame-resistant lab coat with tight-fitting cuffs . For procedures with a higher risk of spillage, a chemical-resistant apron worn over the lab coat is required.[6][7] |
| Respiratory Protection | Generally not required if all work is performed in a certified fume hood . However, for spill cleanup outside of a hood or if aerosolization is possible, a NIOSH-approved respirator with P100 (HEPA) filters is recommended.[6][8] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
This workflow integrates the hazard assessment and PPE requirements into a procedural sequence designed to minimize risk at every stage.
Caption: Workflow for the safe handling of 3-Bromo-5-(bromomethyl)isoxazole.
Emergency Protocols: Immediate and Decisive Action
In the event of an exposure or spill, a rapid and correct response is critical to mitigating harm.
Personnel Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[1][2][10] Seek immediate medical attention. Do not delay.
-
Skin Contact: Immediately remove all contaminated clothing while flushing the affected skin area with soap and plenty of water for at least 15 minutes.[1][7][10] Seek immediate medical attention. The corrosive nature of this compound requires a professional medical evaluation.[5]
-
Inhalation: Move the affected person to fresh air at once.[1][10] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration (avoiding mouth-to-mouth if the substance was ingested).[2][5] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[1][2] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[5][11] Call a poison control center or doctor immediately.
Caption: Emergency response workflow for personnel exposure.
Spill Cleanup
-
Evacuate: Evacuate all non-essential personnel from the immediate area.[7]
-
Ventilate: Ensure the spill is contained within a fume hood if possible.
-
Protect: Don appropriate PPE, including respiratory protection if the spill is outside a fume hood.
-
Contain & Absorb: For small spills, cover with an inert absorbent material (e.g., vermiculite, sand, or dry earth). Do not use combustible materials.
-
Collect: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container for halogenated organic compounds.[2][12]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent followed by soap and water.[8] All cleaning materials must be disposed of as hazardous waste.
Storage and Disposal: A Life-Cycle Approach
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area designated for corrosive materials.[2][5] Keep refrigerated as recommended for similar compounds.[1][7] Store away from incompatible materials such as strong oxidizing agents and bases.[2][5]
-
Disposal: All waste containing 3-Bromo-5-(bromomethyl)isoxazole, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.[7]
-
Segregation: Collect in a dedicated, clearly labeled, and sealed container for halogenated organic waste .[12] Do not mix with non-halogenated waste.
-
Disposal Vendor: Arrange for pickup by a licensed hazardous waste disposal service. The typical disposal method for such compounds is high-temperature incineration.[7][12]
-
By implementing this comprehensive safety framework, you establish a resilient and proactive defense against the potential hazards of 3-Bromo-5-(bromomethyl)isoxazole, ensuring that your valuable research can proceed with the highest standards of safety and scientific integrity.
References
- BenchChem. (n.d.). Personal protective equipment for handling 3,5-DiBr-PAESA.
- Fisher Scientific. (n.d.). Safety Data Sheet: 3-(Bromomethyl)-5-methylisoxazole.
- BenchChem. (n.d.). Personal protective equipment for handling 3-Bromo-5-(bromomethyl)benzonitrile.
- Fisher Scientific. (2023, September 5). Safety Data Sheet: 5-(Bromomethyl)-3-phenylisoxazole.
- Centers for Disease Control and Prevention (NIOSH). (n.d.). First Aid Procedures for Chemical Hazards.
- Fisher Scientific. (2025, December 20). Safety Data Sheet: 5-(Bromomethyl)-3-phenylisoxazole.
- BLD Pharmatech. (n.d.). Safety Data Sheet: 3-(4-Bromophenyl)isoxazol-5-amine.
- Fisher Scientific. (2025, December 20). Safety Data Sheet: 3-(Bromomethyl)-5-methylisoxazole.
- BenchChem. (n.d.). Essential Procedures for the Safe Disposal of 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole.
- Cayman Chemical. (2025, November 21). Safety Data Sheet: 4-Bromoamphetamine (hydrochloride).
- University of Wyoming. (n.d.). Chemical Process SOP Example: 5-Bromo-2-Deoxyuridine (BrdU) Administration, Handling & Disposal.
- ChemSRC. (n.d.). 3-(4-BroMophenyl)isoxazole-5-carboxaldehyde SDS.
Sources
- 1. fishersci.ca [fishersci.ca]
- 2. fishersci.com [fishersci.com]
- 3. file.bldpharm.com [file.bldpharm.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. fishersci.ca [fishersci.ca]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. uwyo.edu [uwyo.edu]
- 9. fishersci.com [fishersci.com]
- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 11. echemi.com [echemi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
